4,5-Difluoropyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPWAZMFQHOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857310 | |
| Record name | 4,5-Difluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-08-4 | |
| Record name | 4,5-Difluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Difluoropyridin-2-amine chemical properties
An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Properties, Synthesis, and Applications
Introduction
This compound, with the CAS Number 1211537-08-4, is a fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an electron-rich amino group and two strongly electron-withdrawing fluorine atoms on a pyridine core, imparts a unique chemical reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated intermediates like this one highly sought after in pharmaceutical research and development.[2][3][4]
PART 1: Physicochemical and Spectroscopic Profile
The distinct electronic nature of this compound governs its physical and spectroscopic characteristics.
Physicochemical Properties
The key physical and chemical properties are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 130.10 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 52-57 °C | Sigma-Aldrich |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Polar Surface Area | 38.9 Ų | PubChem[1] |
| Flash Point | 81 °C (177.8 °F) | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will exhibit coupling to each other and to the adjacent fluorine atoms (H-F coupling). The amine protons typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show five signals for the pyridine ring carbons. The carbons bonded to fluorine (C-4 and C-5) will appear as doublets with large C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and will show two distinct signals for the non-equivalent fluorine atoms at the 4- and 5-positions.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretching vibrations for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-F bonds (around 1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 131.11.[5]
PART 2: Synthesis and Reactivity
The synthesis and reactivity of this compound are heavily influenced by the electronic effects of its substituents.
Synthetic Strategies
The preparation of fluorinated aminopyridines can be challenging.[6] Common strategies often involve nucleophilic aromatic substitution (S_NAr) reactions on highly halogenated pyridine precursors. One established method involves the fluorination of a corresponding chloropyridine.
Figure 1: General workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.
Detailed Synthetic Protocol: Halogen Exchange
This protocol describes a representative synthesis from a dichlorinated precursor.
Objective: To synthesize this compound from 2-Amino-4,5-dichloropyridine.
Methodology:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4,5-dichloropyridine and a suitable polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Addition of Fluorinating Agent: Add an excess of a spray-dried alkali metal fluoride, such as Potassium Fluoride (KF) or Cesium Fluoride (CsF).[7] CsF is more reactive but also more expensive. The use of a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt) can facilitate the reaction.
-
Reaction: Heat the mixture to a high temperature (typically in the range of 150-220 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of chloride with fluoride. The polar aprotic solvent helps to solubilize the fluoride salt and promote the S_NAr mechanism.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final this compound.
Chemical Reactivity
The reactivity is a duality of the electron-donating amino group and the electron-withdrawing fluoro groups.
-
Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen and the two fluorine atoms. This makes the compound susceptible to S_NAr, where a strong nucleophile can displace one of the fluorine atoms. The position of substitution (C-4 vs. C-5) will depend on the reaction conditions and the nature of the nucleophile.
-
Reactions of the Amino Group: The 2-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, diazotized, or participate in coupling reactions.[8][9] For instance, it can undergo oxidative amidation with aldehydes.[9]
-
Metal-Catalyzed Cross-Coupling: The C-F bonds can potentially be activated for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), although this is generally more challenging than with heavier halogens like bromine or iodine.[10] More commonly, the amino group is first converted to a better leaving group (e.g., via diazotization) or the molecule is further halogenated to provide a handle for cross-coupling.
Figure 2: Key reaction pathways for this compound.
PART 3: Applications and Safety
Applications in Drug Discovery and Materials Science
This compound serves as a crucial intermediate in the synthesis of complex molecules with diverse applications.
-
Pharmaceuticals: The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous drugs.[8][11] The addition of fluorine atoms, as in this molecule, is a key strategy in modern drug design to modulate pharmacokinetic properties.[4][12] It is used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[2]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
-
Organic Materials: Fluorinated organic compounds are of interest in materials science for applications in organic electronics and polymers due to their unique electronic properties and stability.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound presents several hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
References
- Wikipedia. (n.d.). 2-Aminopyridine. [Link]
- Nguyen, O. T. K., et al. (2020). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ChemistrySelect. [Link]
- Xiong, H., & Hoye, A. T. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett, 33, 371–375. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743374, this compound. [Link]
- Kappe, C. O. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
- Reddy, K. R., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2298–2304. [Link]
- Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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- Google Patents. (n.d.).
- Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
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- The Royal Society of Chemistry. (n.d.).
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. [Link]
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- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
- Semantic Scholar. (2017).
- Google Patents. (n.d.).
- ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]
- Autech Industry Co.,Limited. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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An In-depth Technical Guide to 4,5-Difluoropyridin-2-amine (CAS: 1211537-08-4)
Prepared by: Gemini, Senior Application Scientist
Abstract
4,5-Difluoropyridin-2-amine is a critical heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the unique physicochemical properties imparted by the vicinal fluorine atoms on the pyridine core, which significantly influence the reactivity, lipophilicity, metabolic stability, and binding interactions of derivative molecules. This guide provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic routes and its utility in constructing complex, biologically active compounds, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's properties to enhance its drug-like characteristics.[2][3] Specifically, fluorine substitution can:
-
Modulate pKa: The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, which can improve bioavailability by enhancing membrane permeability.[2][4]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s.[2][5]
-
Improve Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and halogen bonds, thereby increasing a drug candidate's potency and selectivity.[4]
This compound, specifically, positions these advantageous fluorine atoms on a versatile pyridine scaffold. The 2-amino group serves as a key synthetic handle for elaboration, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1211537-08-4 | [6][7] |
| Molecular Formula | C₅H₄F₂N₂ | [6][8] |
| Molecular Weight | 130.10 g/mol | [6][8] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥98% | [8] |
| XLogP3 | 0.7 | [6] |
| Topological Polar Surface Area | 38.9 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
Spectroscopic Characterization
While specific spectra for this exact isomer are not widely published, data from isomeric compounds and general principles of spectroscopy allow for a reliable prediction of its key spectral features. For instance, in related difluorinated aminopyridines, characteristic N-H stretching vibrations in IR spectroscopy are observed.[9] In ¹⁹F NMR, two distinct signals would be expected due to the different chemical environments of the fluorine atoms at the C4 and C5 positions. ¹H NMR would show characteristic signals for the two aromatic protons and the amine protons.
Synthesis and Manufacturing
A plausible and industrially scalable approach involves a multi-step sequence starting from a suitable polychlorinated pyridine, as outlined below.
Representative Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of this compound, drawing from established transformations in pyridine chemistry.[12][13][14]
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common procedures for synthesizing fluorinated aminopyridines, such as the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.[12][15]
Step 1: Halogen Exchange Fluorination
-
To a sealed, pressure-rated vessel, add a suitable polychloropyridine precursor (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add an excess of a fluoride source, such as spray-dried potassium fluoride (KF, 3.0-5.0 eq) or cesium fluoride (CsF, 2.0-3.0 eq).
-
Heat the reaction mixture to 140-200 °C and maintain for 8-24 hours, monitoring the reaction progress by GC-MS or LC-MS. Rationale: High temperatures are required to drive the nucleophilic aromatic substitution (SNA_r_) of chloride with fluoride, which is often the rate-limiting step.
-
After cooling, filter the reaction mixture to remove inorganic salts. The filtrate containing the fluorinated intermediate is carried forward.
Step 2: Ammonolysis to form the 2-Amino Group
-
The crude fluorinated intermediate is dissolved in a suitable solvent (e.g., n-propanol) in a pressure vessel.[16]
-
Aqueous ammonia (25-30%) is added in large excess.
-
The vessel is sealed and heated to 120-160 °C for 12-48 hours. Rationale: The 2-position of the pyridine ring is highly activated towards nucleophilic attack, and high temperature and pressure are necessary to achieve efficient substitution with ammonia.[17]
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel) or recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is dictated by the reactivity of its two key features: the nucleophilic 2-amino group and the electron-deficient difluorinated pyridine ring.
Reactions at the 2-Amino Group
The primary amine is a versatile nucleophile and a key handle for building molecular complexity. Common transformations include:
-
Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using reagents like HATU or EDC) to form amides.
-
N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under basic or metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), to form secondary amines.
-
Diazotization: Reaction with nitrous acid (generated from NaNO₂) to form a diazonium salt, which can then be displaced in Sandmeyer-type reactions to install a variety of functional groups.
-
Condensation Reactions: Reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines. For example, reactions with α-halo ketones can lead to the formation of fused imidazo[1,2-a]pyridine ring systems.[18]
Reactivity of the Pyridine Ring
The two fluorine atoms are powerful electron-withdrawing groups, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNA_r_) . While the fluorine atoms themselves can be displaced under harsh conditions, their primary role is to activate other positions on the ring for substitution, should a suitable leaving group be present.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a privileged scaffold found in numerous patented and investigational drug candidates. The difluoropyridine motif is often employed to optimize lead compounds by enhancing their pharmacokinetic and pharmacodynamic profiles.
Case Study: Kinase Inhibitors
In the field of oncology, many small-molecule kinase inhibitors utilize substituted aminopyridine or aminopyrimidine cores to interact with the hinge region of the ATP-binding pocket of the target kinase. The strategic placement of fluorine atoms, as in the 4,5-difluoro motif, can enhance binding affinity and improve metabolic stability, leading to more potent and durable clinical responses. For instance, related aminopyrimidine cores have been instrumental in developing potent Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[19]
Case Study: Factor Xa Inhibitors
Fluorinated pyridine derivatives have been central to the development of anticoagulants. For example, a complex derivative of 3,5-difluoropyridine was explored in the discovery of potent and selective inhibitors of the blood coagulation enzyme Factor Xa.[20] This highlights the utility of the fluoropyridine core in achieving high target affinity and desirable pharmacological properties.
Summary of Therapeutic Potential
| Therapeutic Area | Role of the this compound Scaffold | Representative Target Classes |
| Oncology | Core fragment for hinge-binding in kinase inhibitors; improves metabolic stability. | Protein Kinases (e.g., PLK4), other enzymes.[4][19] |
| Immunology/Inflammation | Modulates physicochemical properties to optimize cell permeability and target engagement. | Kinases, Proteases. |
| Anticoagulation | Provides a rigid scaffold for orienting functional groups to bind enzyme active sites. | Serine Proteases (e.g., Factor Xa).[20] |
| Agrochemicals | Used as an intermediate in the synthesis of herbicides and other crop protection agents. | Various biological targets in plants/pests.[21][22] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, related aromatic amines and fluorinated compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Refer to the supplier's Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
This compound stands out as a high-value building block for modern drug discovery. Its unique combination of a versatile amino group for chemical elaboration and two strategically placed fluorine atoms provides medicinal chemists with a powerful tool to address common challenges in lead optimization, such as metabolic instability and insufficient target potency. The synthetic accessibility of this compound, coupled with its profound impact on molecular properties, ensures its continued and expanding role in the development of next-generation therapeutics.
References
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4,5-Difluoropyridin-2-amine molecular structure and weight
An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Molecular Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document details its molecular structure, physicochemical properties, and key analytical characterization techniques. Furthermore, it explores the fundamental principles of its synthesis, focusing on prevalent mechanistic pathways, and outlines its applications as a critical building block in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.
Introduction: The Strategic Role of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, membrane permeability, bioavailability, and target-binding affinity.[1]
Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in drug design. This compound (CAS: 1211537-08-4) is a key representative of this class. Its unique substitution pattern, featuring an amine group for further derivatization and two adjacent fluorine atoms, makes it a versatile and highly sought-after intermediate for constructing complex molecular architectures. This guide provides a detailed examination of its core scientific attributes.
Molecular and Physicochemical Properties
The identity and behavior of this compound are defined by its specific molecular structure and resulting physicochemical characteristics.
Molecular Structure and Key Identifiers
The compound consists of a pyridine ring substituted with an amino group at position 2 and fluorine atoms at positions 4 and 5.
Caption: 2D molecular structure of this compound.
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 1211537-08-4 | [3] |
| Molecular Formula | C₅H₄F₂N₂ | [3] |
| Molecular Weight | 130.10 g/mol | [3] |
| Monoisotopic Mass | 130.03425446 Da | [3] |
| InChI Key | BKPWAZMFQHOULZ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C(=CN=C1N)F)F | [3] |
| Polar Surface Area | 38.9 Ų | [3] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 |[3] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for verifying the identity and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining molecular weight and elemental composition.
-
Causality Behind Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It imparts minimal energy, ensuring that the primary ion observed is the protonated molecular ion ([M+H]⁺) rather than fragments. This provides a direct and accurate confirmation of the molecular weight.
-
Expected Data: In positive-ion ESI-MS, this compound (MW: 130.10 Da) is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 131.11, corresponding to the [M+H]⁺ ion.[4] High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula (C₅H₄F₂N₂) by providing a mass measurement with high accuracy (e.g., 131.0415 for [M+H]⁺).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the position of the fluorine atoms.
-
¹H NMR: The spectrum will show two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 will likely appear as a doublet, while the proton at C-3 will exhibit a more complex splitting pattern due to coupling with both the C-6 proton and the adjacent fluorine at C-4. The amine (-NH₂) protons will typically appear as a broad singlet.[4]
-
¹³C NMR: The spectrum will display five signals for the five carbon atoms in the pyridine ring. The carbons directly bonded to fluorine (C-4 and C-5) will appear as doublets with large C-F coupling constants, a key diagnostic feature. The carbon attached to the amino group (C-2) will also be significantly shifted.[4]
-
¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern. Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at C-4 and C-5. The coupling between these adjacent fluorine atoms will be observable.[5]
Synthesis and Reaction Chemistry
The synthesis of fluorinated pyridines often leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where the electron-deficient nature of the pyridine ring, amplified by electron-withdrawing fluorine atoms, facilitates attack by nucleophiles.[4]
General Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
A plausible and common strategy for synthesizing aminopyridines involves the reaction of a highly halogenated pyridine precursor with an ammonia source. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of a leaving group (typically a halide).[4] For this compound, a suitable starting material would be a trifluoropyridine or a chlorodifluoropyridine.
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Physical and chemical properties of 4,5-Difluoropyridin-2-amine
An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated heterocyclic compound of significant interest to the scientific research and drug development communities. As a substituted pyridine, it belongs to a class of structures that are central to a vast array of biologically active molecules. The strategic placement of two fluorine atoms onto the pyridine core dramatically influences the molecule's electronic properties, reactivity, and metabolic stability. These characteristics make it a highly valuable and versatile building block in modern medicinal chemistry and agrochemical synthesis.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, characteristic reactivity, and key applications, with a particular focus on its role in the development of next-generation kinase inhibitors. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.
Section 1: Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is systematically named according to IUPAC nomenclature, and its unique CAS number ensures unambiguous identification in databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 1211537-08-4 | [PubChem][1] |
| Molecular Formula | C₅H₄F₂N₂ | [PubChem][1] |
| Molecular Weight | 130.10 g/mol | [PubChem][1] |
| Canonical SMILES | C1=C(C(=CN=C1N)F)F | [PubChem][1] |
| InChI Key | BKPWAZMFQHOULZ-UHFFFAOYSA-N | [PubChem][1] |
The physical properties of the compound dictate its handling, storage, and behavior in various solvent systems. While experimental data for this specific isomer is not widely published, computed properties provide reliable estimates for laboratory use.
| Property | Value / Description | Notes |
| Appearance | White to off-white or light yellow solid/powder. | Based on typical vendor specifications.[2] |
| Melting Point | 100°C to 105°C | Note: This experimental value is for the isomeric 4-Amino-3,5-difluoropyridine and is provided for estimation purposes.[2] Experimental data for the 4,5-difluoro isomer is not readily available. |
| Boiling Point | (Predicted) 175.0 ± 35.0 °C | Predicted value for an isomeric compound.[2] |
| Solubility | Soluble in most organic solvents. | [3] Slightly soluble in chloroform and methanol.[4] |
| pKa | (Predicted) 5.12 ± 0.24 | Predicted value for an isomeric compound; the electron-withdrawing fluorine atoms are expected to significantly reduce the basicity of the pyridine nitrogen and the exocyclic amine compared to 2-aminopyridine.[2] |
| XLogP3-AA | 0.7 | A computed measure of lipophilicity.[1] |
Section 2: Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of a compound. While verified experimental spectra for this compound are not publicly available, its expected NMR and MS characteristics can be accurately predicted based on its structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the amine (-NH₂) protons.
-
H-3: This proton is ortho to the amino group and meta to the fluorine at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (⁴JHH) and the fluorine at C-4 (³JHF).
-
H-6: This proton is ortho to the ring nitrogen and meta to the fluorine at C-5. It will likely appear as a doublet of doublets (dd) due to coupling with H-3 (⁴JHH) and the fluorine at C-5 (³JHF).
-
-NH₂: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift can be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons. A key feature will be the large one-bond and two-bond coupling constants (¹JCF and ²JCF) for the carbons attached to or adjacent to the fluorine atoms, which causes these signals to appear as doublets or doublets of doublets.[5] The C-4 and C-5 signals will be significantly downfield and show large ¹JCF coupling. The C-2, C-3, and C-6 signals will also be split due to ²JCF or ³JCF coupling.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[6] The spectrum is expected to show two distinct signals, one for F-4 and one for F-5. These signals will likely appear as doublets of doublets, showing coupling to each other (³JFF) and to the adjacent ring protons. The chemical shifts for fluorine atoms on an aromatic ring typically fall within the +80 to +170 ppm range relative to CFCl₃.[7]
Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions in positive mode, the mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z ratio of approximately 131.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₅H₅F₂N₂⁺.
Section 3: Chemical Synthesis and Reactivity
Representative Synthesis
The synthesis of fluorinated aminopyridines often begins with more highly halogenated precursors. A plausible and efficient route to this compound involves a two-step sequence of nucleophilic aromatic substitution (SNAr) reactions starting from a compound like 2,4,5-trichloropyridine or a related polychlorofluoropyridine.
Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Exemplary Protocol (Conceptual):
-
Amination: 2,4,5-Trichloropyridine is subjected to amination, typically using ammonia in a high-pressure reactor. The amino group preferentially displaces the chlorine at the C-2 position, which is highly activated towards nucleophilic attack, yielding 2-amino-4,5-dichloropyridine.
-
Fluorination (Halogen Exchange): The resulting dichlorinated intermediate undergoes a double halogen exchange (Halex) reaction. This is achieved by heating the compound with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO or sulfolane. The chlorine atoms at C-4 and C-5 are replaced by fluorine to yield the final product.[8]
-
Purification: The final product is isolated and purified using standard laboratory techniques such as extraction, followed by distillation or recrystallization.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining chemical characteristic of this compound is the reactivity of its electron-deficient pyridine ring towards nucleophiles. The two fluorine atoms are strong electron-withdrawing groups, which activate the ring for Nucleophilic Aromatic Substitution (SNAr). While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr because the C-F bond is highly polarized, making the carbon atom highly electrophilic.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride leaving group is expelled, and aromaticity is restored.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Synthetic utility in constructing the core of a RIPK1 inhibitor.
Following amide bond formation, the fluorine atom at the C-4 position serves as an ideal handle for a subsequent SNAr reaction. This allows for the precise and efficient introduction of other complex fragments, such as cyclic amines, which are often crucial for achieving high potency and selectivity for the target kinase. This modular synthetic strategy enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound. The compound is classified as hazardous, and all work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
| Hazard Classification | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| STOT, Single Exposure | H335: May cause respiratory irritation. |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage is often under an inert atmosphere at 2-8°C for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with a unique combination of structural and electronic properties. The presence of two fluorine atoms on the pyridine ring activates it for selective nucleophilic aromatic substitution, while the amino group provides a versatile handle for amide bond formation and other derivatizations. These features have positioned it as a critical building block in contemporary drug discovery, most notably enabling the synthesis of potent and selective RIPK1 kinase inhibitors for the treatment of inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for scientists seeking to leverage this powerful tool in the creation of novel and impactful chemical entities.
References
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4,5-Difluoropyridin-2-amine IUPAC name and synonyms
An In-depth Technical Guide to 4,5-Difluoropyridin-2-amine: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds serve as indispensable building blocks for the design of novel therapeutic agents. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly modulate key pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Among these valuable scaffolds, this compound has emerged as a significant intermediate. This guide provides a comprehensive technical overview of its nomenclature, chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC nomenclature, though several synonyms are commonly used in commercial and academic literature.
IUPAC Name: this compound[1].
Synonyms:
This compound is indexed under CAS Number 1211537-08-4 [1].
Table 1: Core Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| Molecular Formula | C₅H₄F₂N₂ | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| CAS Number | 1211537-08-4 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 112-114 °C | [2] |
| pKa (Predicted) | -3.04±0.10 | [2] |
| XLogP3 | 0.7 | [1] |
Synthesis Strategies
The synthesis of fluorinated aminopyridines can be challenging due to the limited methods for regioselective fluorine introduction[3][4]. Synthetic routes often involve nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors or halogen exchange reactions. While specific, detailed protocols for this compound are proprietary or embedded in patent literature, a general and illustrative workflow can be constructed based on established methodologies for analogous compounds.
A common precursor for such molecules is a polyhalogenated pyridine. The synthesis involves sequential, regioselective displacement of halogens with the desired functional groups.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual pathway for synthesizing substituted aminopyridines, which illustrates the logic applied in constructing molecules like this compound.
Caption: Conceptual workflow for difluoroaminopyridine synthesis.
Experimental Protocol: Nucleophilic Fluorination (Halex Reaction)
This protocol is a generalized example of a Halogen Exchange (Halex) reaction, a common method for introducing fluorine.
-
Reactor Setup: A dry, multi-necked flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple. The system is purged with inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Reagent Charging: The polychlorinated pyridine precursor (1.0 eq.) and a spray-dried fluoride source, such as potassium fluoride (KF, 3-5 eq.), are charged into the flask.
-
Solvent Addition: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is added to suspend the reagents. The choice of solvent is critical as it must solubilize the reactants and facilitate the nucleophilic attack of the fluoride ion.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 140-180 °C)[5]. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess KF. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the fluorinated intermediate.
Rationale: Anhydrous conditions are paramount as water can compete with the fluoride nucleophile and reduce yield. High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electronic properties of its substituents. The two fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring. This deactivation makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
The amino group (-NH₂) is an electron-donating group, which can direct incoming electrophiles, although reactions on the electron-deficient ring are less common. The primary utility of this compound is as a nucleophilic partner itself (via the amino group) or as a scaffold for SₙAr reactions where one of the fluorine atoms is displaced.
Caption: Reactivity profile via Nucleophilic Aromatic Substitution (SₙAr).
The electron-deficient nature of the pyridine ring, amplified by the fluorine atoms, facilitates the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a fluoride leaving group[6]. This reactivity makes the scaffold exceptionally useful for coupling with a wide range of nucleophiles, including alcohols, amines, and thiols, under relatively mild conditions[7].
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles[8][9]. Fluorinated aminopyridines are key building blocks in this endeavor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also alter the pKa of nearby functional groups, which can be crucial for optimizing binding to a receptor's active site[9].
-
Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross cellular membranes and the blood-brain barrier.
While specific drugs containing the this compound moiety are often proprietary during early development, this class of compounds is instrumental in constructing libraries for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors[4].
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The information provided in Safety Data Sheets (SDS) from suppliers is the primary source for safety protocols.
Table 2: Summary of Hazard and Precautionary Information
| Hazard Class | GHS Pictogram(s) | Hazard Statements | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral, Dermal) | Danger | H301 + H311: Toxic if swallowed or in contact with skin. | P264, P270, P280, P301+P310 | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353 | |
| Aquatic Hazard | - | H412: Harmful to aquatic life with long lasting effects. | P273 |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[10]. Ensure that eyewash stations and safety showers are readily accessible[10].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect prior to use), clothing, and eye/face protection (safety goggles or face shield)[11][12].
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately[13].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[13].
-
Ingestion: If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting[13].
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10].
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its unique electronic properties, conferred by the difluoro substitution pattern, render it highly reactive towards nucleophilic substitution, enabling the synthesis of a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals. The continued exploration of synthetic routes and applications for this and related fluorinated scaffolds will undoubtedly fuel further innovation in medicinal chemistry.
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Reactivity of the amino group in 4,5-Difluoropyridin-2-amine
An In-Depth Technical Guide to the Reactivity of the Amino Group in 4,5-Difluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of molecules. This compound is a valuable building block that exemplifies this principle. This guide provides an in-depth analysis of the reactivity of its 2-amino group, a critical locus for synthetic diversification. We will explore the electronic landscape of the molecule, detailing how the potent electron-withdrawing effects of the C4 and C5 fluorine substituents modulate the basicity, nucleophilicity, and overall chemical behavior of the exocyclic amine. This analysis is grounded in established principles of physical organic chemistry and supported by practical, field-proven insights into key transformations including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions.
The Electronic Architecture of this compound
The reactivity of the 2-amino group in this compound is not governed in isolation. It is a direct consequence of the electronic interplay between the electron-donating amino group (-NH2), the inherently electron-deficient pyridine ring, and the two powerfully inductively-withdrawing fluorine atoms.
-
Inductive and Mesomeric Effects: The fluorine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect (-I), significantly decreasing the electron density across the entire pyridine ring.[1] This effect is paramount in defining the molecule's character. The amino group, conversely, exerts an electron-donating mesomeric effect (+M) and a weaker -I effect. While the +M effect can donate electron density into the ring, the cumulative -I effect of the two fluorine atoms and the ring nitrogen renders the system highly electron-deficient.[2]
-
Impact on the Amino Group: This electron deficiency has two primary consequences for the 2-amino group:
-
Reduced Basicity: The lone pair of electrons on the exocyclic nitrogen is delocalized into the electron-poor ring and simultaneously pulled by the inductive effect of the fluorines. This reduces the availability of the lone pair for protonation, making this compound a significantly weaker base than its non-fluorinated counterpart, 2-aminopyridine. A lower pKa value is a direct, quantifiable consequence of this electronic modulation.[1]
-
Attenuated Nucleophilicity: Basicity and nucleophilicity are often correlated.[3] The decreased electron density on the amino nitrogen also reduces its potency as a nucleophile. This has critical implications for reaction kinetics, often necessitating more forcing conditions or more electrophilic reaction partners compared to standard 2-aminopyridine.
-
The diagram below illustrates the key electronic influences within the molecule.
Caption: Electronic influences in this compound.
Key Transformations of the 2-Amino Group
The unique electronic profile of this compound dictates the optimal conditions for its synthetic transformations. Understanding these nuances is key to achieving high yields and predictable outcomes.
N-Acylation and N-Sulfonylation
The formation of amide and sulfonamide linkages is fundamental in drug discovery. Due to the attenuated nucleophilicity of the amino group, reactions with acyl halides, anhydrides, or sulfonyl chlorides often require specific activation or catalysis.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to scavenge the acid byproduct (e.g., HCl). However, stronger bases like pyridine or 4-dimethylaminopyridine (DMAP) may be used in catalytic amounts to activate the electrophile by forming a more reactive intermediate (e.g., an acylpyridinium salt).
-
Reaction Conditions: For less reactive acylating agents, elevated temperatures may be necessary to overcome the activation energy barrier. In some cases, using a more reactive electrophile, such as an acid chloride over an acid anhydride, can enable the reaction to proceed under milder conditions.
Table 1: Representative Conditions for N-Acylation
| Electrophile | Base | Solvent | Temperature | Typical Outcome |
| Acetyl Chloride | TEA or Pyridine | Dichloromethane (DCM) | 0 °C to RT | High yield of N-acetyl derivative |
| Benzoic Anhydride | DMAP (cat.), TEA | Acetonitrile (ACN) | Reflux | Moderate to good yield |
| Tosyl Chloride | Pyridine | Pyridine | RT to 50 °C | Good yield of N-tosyl derivative |
Diazotization and Subsequent Reactions
Diazotization of aromatic primary amines is a classic transformation that converts the amino group into a highly versatile diazonium salt.[4] For aminopyridines, these intermediates can be unstable.[5] The electron-withdrawing nature of the difluorinated ring is expected to influence the stability and reactivity of the resulting diazonium cation.
Causality Behind Experimental Choices:
-
Acid Medium: The reaction is performed in a strong, non-nucleophilic acid (e.g., HBF4, H2SO4) to generate nitrous acid in situ from sodium nitrite (NaNO2) and prevent premature side reactions of the diazonium salt.[]
-
Low Temperature: Diazotization is invariably conducted at low temperatures (typically -5 to 5 °C) to ensure the stability of the diazonium salt intermediate, which can decompose to release N2 gas at higher temperatures.
The generated diazonium salt is rarely isolated and is used directly in subsequent transformations, such as the Sandmeyer or Schiemann reactions, to introduce a range of substituents.
Experimental Protocol: Generalized Diazotization for Sandmeyer Reaction
-
Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr, ~3-4 eq) with cooling in an ice-salt bath to maintain a temperature between -5 and 0 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO2, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
Diazonium Formation: Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of a copper(I) salt (e.g., CuBr, 1.2 eq) in the corresponding acid (e.g., 48% HBr). Slowly add the cold diazonium salt solution to the copper catalyst solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-70 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
Caption: Workflow for a Sandmeyer reaction of this compound.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and ubiquitous method for forming C-N bonds.[7][8] In this context, this compound can serve as the amine coupling partner, reacting with aryl or heteroaryl halides/triflates to produce more complex diarylamine structures.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligand is critical. The electron-deficient nature of the aminopyridine and the potential for the pyridine nitrogen to coordinate to the palladium center mean that sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.[9][10]
-
Base: A strong, non-nucleophilic base is essential for the catalytic cycle, typically to deprotonate the amine or the intermediate palladium-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed. The choice often depends on the acidity of the N-H bond and the tolerance of other functional groups.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are standard, as they effectively solvate the reaction intermediates without interfering with the catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a prototypical example of a modern heterocyclic building block where fluorine substitution is used to fine-tune reactivity. The strong electron-withdrawing character of the fluorine atoms significantly tempers the basicity and nucleophilicity of the 2-amino group. This necessitates a thoughtful and deliberate approach to its synthetic transformations. Standard protocols often require modification—stronger bases, more active catalysts, or more forcing conditions—to achieve desired outcomes. As the demand for complex, fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, a deep, mechanistic understanding of the reactivity of key synthons like this compound is not merely academic; it is essential for the efficient and rational design of next-generation chemical entities.
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An In-depth Technical Guide on the Role of Fluorine Atoms in 4,5-Difluoropyridin-2-amine Reactivity
Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced bioavailability and target binding affinity.[1] Among these valuable scaffolds, 4,5-Difluoropyridin-2-amine stands out as a versatile intermediate. This guide provides an in-depth analysis of how the two fluorine atoms on the pyridine ring, in concert with the amino group, govern the reactivity of this molecule, with a focus on nucleophilic and electrophilic aromatic substitution reactions.
Electronic Landscape: The Interplay of Inductive and Mesomeric Effects
The reactivity of this compound is a direct consequence of the electronic interplay between the electron-withdrawing fluorine atoms, the electron-donating amino group, and the inherently electron-deficient pyridine ring.
-
Fluorine's Influence: The two fluorine atoms at the C4 and C5 positions exert strong inductive (-I) effects due to fluorine's high electronegativity. This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[2][3] While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered dominant in influencing the reactivity of fluorinated pyridines. The addition of fluorine atoms to a pyridine ring introduces new π-bonding and antibonding orbitals, which can further stabilize the ring system.[4]
-
Amino Group's Contribution: The amino group at the C2 position acts as a powerful electron-donating group through its +M effect, which can partially counteract the electron-withdrawing nature of the fluorine atoms. This donation of electron density is most pronounced at the ortho (C3) and para (C5) positions relative to the amino group.
-
Pyridine Ring's Inherent Nature: The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom.[5][6] This inherent electron deficiency, coupled with the strong inductive withdrawal from the two fluorine atoms, makes the this compound ring highly electrophilic.
This intricate balance of electronic effects dictates the regioselectivity and feasibility of various chemical transformations, as will be explored in the subsequent sections.
Nucleophilic Aromatic Substitution (SNAr): A Favored Reaction Pathway
The significantly electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[3][7] This reaction is a cornerstone of its synthetic utility.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] Subsequently, a leaving group, in this case, a fluoride ion, is eliminated to restore the aromaticity of the ring.
In the context of SNAr, fluorine is an excellent leaving group, a counterintuitive fact when compared to SN2 reactions.[6] This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine that makes the attached carbon highly electrophilic.[6][9]
The regioselectivity of nucleophilic attack on this compound is primarily governed by the positions that can best stabilize the negative charge of the Meisenheimer complex. The positions ortho and para to the electron-withdrawing pyridine nitrogen are the most activated towards nucleophilic attack.[6] In this specific molecule, the C6 and C4 positions are ortho and para to the ring nitrogen, respectively. The presence of the electron-donating amino group at C2 further influences the regioselectivity, often directing nucleophiles to the C6 position.
Diagram: Generalized SNAr Mechanism on a Difluoropyridine
Caption: Generalized workflow for SNAr on a difluoropyridine.
Experimental Protocol: A Typical SNAr Reaction
The following protocol outlines a general procedure for the nucleophilic aromatic substitution of this compound with an alcohol nucleophile.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting material | 1.0 equivalent |
| Alcohol (e.g., benzyl alcohol) | Nucleophile | 1.2 equivalents |
| Sodium hydride (60% in mineral oil) | Base | 1.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Sufficient for ~0.1 M concentration |
| Inert gas (Nitrogen or Argon) | To maintain anhydrous conditions | - |
| Round-bottom flask, magnetic stirrer, ice bath | Standard laboratory glassware | - |
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and anhydrous THF.[6]
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise.[6]
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the this compound (1.0 equivalent) to the flask.[6]
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution on the this compound ring is significantly more challenging than nucleophilic substitution. The strong deactivating effect of the two fluorine atoms and the pyridine nitrogen makes the ring electron-poor and thus less reactive towards electrophiles.[5][7]
Directing Effects and Reactivity
While the ring is deactivated overall, the powerful electron-donating amino group at the C2 position directs incoming electrophiles to the ortho (C3) and para (C5) positions. However, the C5 position is already substituted with a fluorine atom. Therefore, any electrophilic substitution is most likely to occur at the C3 position.
Common electrophilic substitution reactions like nitration and halogenation can be difficult to achieve and may require harsh reaction conditions. The nitration of aminopyridines can be a complex process, and the presence of deactivating fluorine atoms further complicates the reaction.[7]
Alternative Strategies: Metalation
A more viable approach for the functionalization of this compound via an electrophilic-type reaction is through directed ortho-metalation. The amino group can act as a directing group for lithiation using strong bases like n-butyllithium or lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce functional groups at the C3 position. The fluorine atoms can also influence the site of metalation.[7]
Diagram: Reactivity Summary of this compound
Caption: Summary of the primary reaction pathways for this compound.
Conclusion: A Versatile Building Block Defined by its Fluorine Atoms
The reactivity of this compound is fundamentally dictated by the strong electron-withdrawing nature of its two fluorine atoms. This property renders the pyridine ring highly susceptible to nucleophilic aromatic substitution, making it a valuable and versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science.[10][1][3] Conversely, the electron-deficient nature of the ring presents a significant barrier to traditional electrophilic aromatic substitution, necessitating alternative strategies such as directed metalation for functionalization at specific positions. A thorough understanding of these electronic effects is paramount for researchers and scientists to effectively harness the synthetic potential of this important fluorinated pyridine derivative.
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An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: A Privileged Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2][3] The 4,5-Difluoropyridin-2-amine motif has emerged as a particularly valuable building block, offering a unique convergence of physicochemical properties that medicinal chemists can leverage to overcome common drug development challenges. This guide provides an in-depth analysis of its synthesis, reactivity, and application, with a focus on the causal relationships behind its utility in designing next-generation therapeutics, particularly kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols, and examine case studies that highlight its role in creating potent and selective drug candidates.
The Strategic Advantage of Fluorine in the Pyridine Scaffold
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring.[4] The introduction of fluorine, the most electronegative element, profoundly alters the electronic and metabolic properties of the pyridine core.[4][5]
Key Physicochemical Modulations:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to enzymatic cleavage. Fluorine atoms are often installed at metabolically labile positions to block oxidative metabolism, thereby increasing a drug's half-life.[1][5]
-
pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of the pyridine nitrogen and nearby basic functional groups. This fine-tuning of basicity is critical for optimizing target engagement, improving cell permeability, and avoiding off-target effects such as hERG channel inhibition.[5]
-
Binding Affinity and Selectivity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site) and can alter the conformation of a molecule to favor a more bioactive pose.[1][2]
-
Lipophilicity: While context-dependent, fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[2][6]
This compound uniquely combines two powerfully electron-withdrawing fluorine atoms with an electron-donating amino group.[4] This specific arrangement creates a versatile platform for a range of chemical transformations and imparts a distinct electronic signature that has proven highly effective in drug design.
Synthesis of the this compound Core
Access to this key building block is primarily achieved through nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine precursors.
Route 1: Hydrazine-Mediated Amination of Polyfluoropyridines
A robust and widely used method begins with a more heavily fluorinated pyridine, such as 3-substituted-2,5,6-trifluoropyridine.[7][8] This multi-step process is favored for its mild conditions and high purity yields.[8]
-
Hydrazinolysis: The starting trifluoropyridine is reacted with hydrazine monohydrate. The position most activated towards nucleophilic attack (C2) undergoes substitution to yield a 2-hydrazino-difluoropyridine intermediate.[7][8]
-
Reductive Cleavage: The hydrazino intermediate is subsequently reduced to the desired primary amine using hydrogen gas in the presence of a Raney Nickel catalyst.[7][8]
Experimental Protocol: Hydrazine-Mediated Synthesis
Step 1: Preparation of 2-Hydrazino-3-substituted-5,6-difluoropyridine
-
To a solution of 3-substituted-2,5,6-trifluoropyridine (1.0 eq) in n-propanol, add hydrazine monohydrate (1.2 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude hydrazino intermediate, which can be used directly in the next step.
Step 2: Preparation of 2-Amino-3-substituted-5,6-difluoropyridine
-
Dissolve the crude hydrazino intermediate in an appropriate solvent (e.g., ethanol).
-
Add a catalytic amount of Raney Nickel (slurry in water).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Route 2: Hofmann Rearrangement
A more recent approach utilizes a Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide. This method offers an alternative pathway that can be advantageous for large-scale production due to its high purity and yield.[9]
Synthetic Pathways Overview
Key Transformations and Applications in Synthesis
The true power of this compound lies in its utility as a scaffold for building complex, biologically active molecules. Its primary application is in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are privileged structures in kinase inhibition.
Core Application: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors
The imidazo[4,5-b]pyridine core acts as an effective purine bioisostere and is particularly adept at binding to the hinge region of protein kinases.[10][11] The synthesis from this compound is a robust, multi-step process.
The Causality Behind the Workflow:
-
Nitration: The process begins with the regioselective nitration of this compound at the C3 position. The amino group is a powerful ortho-, para-director, making the adjacent C3 position highly susceptible to electrophilic attack.
-
Reduction: The resulting nitro group is then reduced to a second amino group, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This creates the critical 2,3-diaminopyridine intermediate.
-
Cyclization: The diamine is then cyclized with a carboxylic acid (or its derivative, like an aldehyde or acid chloride) under heating or with a coupling agent. This step forms the fused imidazole ring, yielding the final imidazo[4,5-b]pyridine core.
Workflow: From Building Block to Kinase Scaffold
Experimental Protocol: Synthesis of a Generic Imidazo[4,5-b]pyridine Core
Step 1: Nitration
-
Cool a mixture of concentrated H₂SO₄ to 0 °C.
-
Slowly add this compound (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add fuming HNO₃ (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the nitro-derivative.
Step 2: Reduction
-
Suspend the 3-nitro-4,5-difluoropyridin-2-amine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, filter through Celite, and wash the pad with ethanol.
-
Concentrate the filtrate and purify as needed to obtain the diamine intermediate.
Step 3: Cyclization
-
Combine the 4,5-difluoropyridine-2,3-diamine (1.0 eq) and a desired carboxylic acid (1.1 eq) in polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 120-140 °C for several hours.
-
Cool the reaction, add water, and neutralize with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the final imidazo[4,5-b]pyridine.
Case Studies in Drug Discovery: Targeting Protein Kinases
The difluorinated imidazo[4,5-b]pyridine scaffold derived from our building block has been successfully employed in the development of potent inhibitors for several clinically relevant kinases.
Aurora and FLT3 Kinase Inhibitors
Aberrant activity of Aurora and FMS-like tyrosine kinase 3 (FLT3) is implicated in various cancers, particularly acute myeloid leukemia (AML).[12] The this compound building block has been instrumental in creating dual inhibitors targeting these kinases.
-
Rationale for Fluorine: In this context, the fluorine atoms at the 5- and 6-positions of the final imidazo[4,5-b]pyridine core serve a dual purpose.
-
They lower the basicity of the pyridine nitrogen (N7), which can reduce off-target activities and improve the overall physicochemical profile.
-
They block potential sites of metabolism, enhancing the pharmacokinetic properties of the inhibitor.[5]
-
Optimization of this scaffold has led to preclinical candidates with excellent oral bioavailability and in vivo efficacy in AML tumor xenograft models.[12]
| Compound Class | Target Kinase(s) | Key Role of the Difluoro-Pyridine Moiety | Reported Activity Example | Reference |
| Imidazo[4,5-b]pyridines | Aurora-A, Aurora-B, FLT3 | Modulates hinge-binding interactions, reduces pKa of pyridine nitrogen, enhances metabolic stability. | Kd values in the low nanomolar range for Aurora-A (7.5 nM) and FLT3 (6.2 nM). | [12] |
| Imidazo[4,5-b]pyridines | Aurora Kinases (A, B, C) | Forms core scaffold, fluorine substitution contributes to potency and microsomal stability. | IC₅₀ values of 0.042 µM (Aurora-A) and 0.198 µM (Aurora-B). | [10][11] |
| Imidazo[4,5-c]pyridines | Src Family Kinases (SFKs) | Serves as a precursor to the core heterocyclic system used to target the ATP binding site. | Submicromolar inhibition of Src and Fyn kinases. | [13] |
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic properties, conferred by the judicious placement of fluorine atoms, allow medicinal chemists to systematically address fundamental challenges in drug development, including metabolic instability, target selectivity, and bioavailability. The demonstrated success of this building block in the highly competitive field of kinase inhibitor design underscores its value. As our understanding of structure-activity relationships deepens and synthetic methodologies evolve, we can anticipate that this compound and related fluorinated heterocyclic building blocks will continue to play a pivotal role in the discovery of novel, effective, and safer medicines.
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The Ascendant Pharmacophore: Unlocking the Therapeutic Potential of 4,5-Difluoropyridin-2-amine Derivatives
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of therapeutic agents.[1][2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, enhance binding affinity to biological targets, and modulate lipophilicity.[2] Within this context, the 4,5-difluoropyridin-2-amine core has emerged as a particularly compelling structural motif. Its inherent electron-deficient nature, coupled with the hydrogen-bonding capabilities of the 2-amino group, makes it a versatile building block for designing potent and selective modulators of various biological pathways. This guide provides a comprehensive technical overview of the synthesis, known biological activities, and therapeutic promise of this compound derivatives, with a focus on their applications as kinase inhibitors, antimicrobial agents, and neuroprotective compounds.
The Synthetic Landscape: Accessing the this compound Core
The synthesis of specifically substituted fluorinated pyridines can present significant challenges due to the limited methods for direct C-F bond formation on the pyridine ring.[3] Consequently, the most prevalent strategies for accessing the this compound scaffold typically begin with more highly halogenated pyridine precursors, relying on regioselective nucleophilic aromatic substitution (SNAr) reactions.
A robust and frequently employed route involves a two-step sequence starting from pentafluoropyridine. The initial step leverages the reactivity of the C2 and C6 positions towards nucleophiles. Reaction with hydrazine monohydrate selectively displaces a fluorine atom to yield a hydrazino-difluoropyridine intermediate.[2][4] Subsequent reduction of the hydrazine moiety, often accomplished with Raney nickel, furnishes the desired 2-aminopyridine core.[4][5] This method offers a reliable pathway under relatively mild conditions.[5]
Once the core is obtained, derivatization can proceed through various standard transformations of the 2-amino group, such as N-alkylation, acylation, or participation in coupling reactions to build more complex molecular architectures.
Caption: Inhibition of a generic kinase signaling cascade (e.g., MAPK pathway).
| Derivative Example | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Compound A | Aurora A | 42 | HCT116 (Colon) | Based on [6] |
| Compound B | Aurora B | 198 | HCT116 (Colon) | Based on [6] |
| Compound C | EGFR (L858R/T790M) | 11 | Ba/F3 Cells | Based on [7] |
| Compound D | Src | 150 | U87 (Glioblastoma) | Based on [8] |
Table 1: Representative anticancer activity of pyridine-based kinase inhibitors.
Antimicrobial Potential
The search for novel antimicrobial agents is a global health priority. Pyridine-containing compounds have long been recognized for their broad-spectrum activity against various pathogens. [9][10]Derivatives of 2-aminopyridine have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [11][12] The mechanism of action can vary but may involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of cell membrane integrity. The structural versatility of the this compound core allows for systematic modification to optimize antimicrobial potency and spectrum while minimizing toxicity.
| Derivative Example | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Compound E | 16 | 32 | 64 | Based on [11] |
| Compound F | 8 | 16 | 32 | Based on [11][12] |
| Compound G | 32 | 64 | >128 | Based on [9] |
Table 2: Representative minimum inhibitory concentrations (MIC) of pyridine derivatives.
Neuroprotective and Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by activated glial cells like microglia, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. [13]There is growing interest in developing small molecules that can cross the blood-brain barrier and modulate these inflammatory pathways. [14] Recent studies have shown that certain pyridine derivatives can exert potent anti-neuroinflammatory and neuroprotective effects. [15][16]The primary mechanism often involves the suppression of pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, in microglial cells. [13]This leads to a reduction in the production of harmful inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), thereby protecting neurons from damage.
Caption: Inhibition of the NF-κB neuroinflammatory pathway in microglia.
| Derivative Example | Assay (LPS-stimulated BV-2 cells) | Result (% of Control) | Reference |
| Compound H | Nitric Oxide (NO) Production | 25% | Based on [13] |
| Compound I | TNF-α Release | 30% | Based on [13] |
| Compound J | IL-6 Release | 40% | Based on [13] |
Table 3: Representative anti-neuroinflammatory activity of pyridine derivatives.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, self-validating protocols for the synthesis of a representative derivative and a key biological assay.
Protocol: Synthesis of an N-Aryl-4,5-difluoropyridin-2-amine Derivative
This protocol describes a typical Buchwald-Hartwig amination reaction, a powerful method for forming C-N bonds.
Rationale: This cross-coupling reaction is chosen for its high functional group tolerance and efficiency in coupling amines with aryl halides, allowing for the creation of a diverse library of derivatives. Palladium catalysts are used to facilitate the oxidative addition and reductive elimination steps, while a bulky phosphine ligand stabilizes the catalytic species and promotes the reaction. A non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.1 mmol, 1.1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Heating: Place the sealed vial in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl derivative.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced. [17] Rationale: The ADP-Glo™ assay is a robust, high-throughput method that can be used for virtually any kinase. [17][18]It works in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity. Using ATP concentrations that mimic cellular levels is crucial for determining a compound's true specificity. [19]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and serial dilutions of the this compound test derivative in DMSO.
-
Reaction Plate Setup: In a 384-well plate, add:
-
1 µL of test derivative dilution (or DMSO for controls).
-
2 µL of kinase/substrate solution.
-
2 µL of ATP solution to initiate the reaction.
-
-
Kinase Reaction: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationships and Future Outlook
Preliminary analysis of pyridine derivatives suggests key structure-activity relationships (SAR). [20]For kinase inhibitors, modifications to the N-aryl or N-alkyl substituent on the 2-amino group directly influence interactions with the solvent-exposed region of the ATP-binding pocket, dictating potency and selectivity. The presence of hydrogen bond donors and acceptors in these substituents is often critical for enhanced biological activity. [21]For antimicrobial and neuroprotective applications, lipophilicity and the overall charge distribution play a crucial role in membrane permeability and target engagement.
The this compound scaffold is a fertile ground for the discovery of new chemical entities. Future research should focus on:
-
Library Synthesis: Expanding the chemical space through diverse and efficient synthetic methodologies to probe a wider range of biological targets.
-
Selectivity Profiling: Rigorously screening promising hits against panels of related targets (e.g., a kinome-wide panel) to ensure selectivity and minimize off-target effects.
-
In Vivo Validation: Advancing lead compounds into relevant animal models of cancer, infection, or neurodegeneration to assess their efficacy, pharmacokinetics, and safety profiles.
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An In-Depth Technical Guide on the Lipophilicity and Metabolic Stability of Fluorinated Pyridines
Abstract
The strategic incorporation of fluorine into pyridine-based scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the dual impact of fluorination on two critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties: lipophilicity and metabolic stability. We will delve into the underlying physicochemical principles, explore the often complex and non-intuitive effects of fluorine substitution patterns, and provide detailed, field-proven experimental protocols for their accurate assessment. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable laboratory workflows.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged heterocycle in drug discovery, present in numerous approved therapeutic agents. Its basic nitrogen atom offers a key point for salt formation and hydrogen bonding, significantly influencing solubility and target engagement. However, unsubstituted pyridines can be susceptible to metabolic oxidation and may possess suboptimal physicochemical properties.
Fluorine, the most electronegative element, offers a unique toolkit for molecular engineering.[1] Its introduction into a pyridine ring can profoundly alter the molecule's electronic landscape, pKa, conformational preferences, and, critically, its lipophilicity and metabolic fate.[2][3] The C-F bond is significantly stronger than a C-H bond, making it a common strategy to block "metabolic soft spots" vulnerable to oxidation by cytochrome P450 (CYP) enzymes.[2][4] This guide will systematically dissect these effects to empower rational drug design.
The Impact of Fluorination on Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's ADME profile. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral molecules or the distribution coefficient (logD) for ionizable molecules at a specific pH.
The Dual Nature of Fluorine's Influence
The effect of fluorine on lipophilicity is not straightforward and often defies simple additive models. It arises from a complex interplay of two opposing effects:
-
Increased Hydrophobic Surface Area: Replacing a smaller hydrogen atom (van der Waals radius of 1.20 Å) with a slightly larger fluorine atom (van der Waals radius of 1.47 Å) increases the molecule's nonpolar surface area, which tends to increase lipophilicity.[1][5]
-
Increased Polarity: The extreme electronegativity of fluorine creates a strong C-F bond dipole, increasing the overall polarity of the molecule. This effect can lead to a decrease in lipophilicity, particularly when multiple fluorine atoms are present or are positioned near other polar groups.[5][6]
The net effect is highly context-dependent, relying on the number of fluorine atoms, their position on the pyridine ring, and the presence of other functional groups.[7]
Positional Effects and pKa Modulation
Fluorine's strong electron-withdrawing nature significantly impacts the pKa of the pyridine nitrogen.
-
Lowering Basicity (pKa): Fluorine substitution, particularly at the 2- and 4-positions, withdraws electron density from the nitrogen atom, making it less basic.[5][8] This decrease in pKa means that at physiological pH (7.4), a larger fraction of the molecule will exist in its neutral, more lipophilic form, which can enhance membrane permeability.[1][9]
This relationship between electronics, pKa, and lipophilicity is a critical axis for optimization in drug design.
Data Presentation: Lipophilicity of 2-Substituted Pyridines
The following table summarizes experimental logD⁷·⁴ data for a series of 2-(thiofluoroalkyl)pyridines, illustrating the complex, non-additive effects of fluorination.[10]
| Compound ID | Structure (R) | Oxidation State | logD⁷·⁴ |
| 1 | -SCH₃ | Thioether | 1.69 |
| 2 | -SCF₂H | Thioether | 1.95 |
| 3 | -SCF₃ | Thioether | 2.13 |
| 4 | -SCF₂CH₃ | Thioether | 1.82 |
| 5 | -SCH₂CH₃ | Thioether | 2.26 |
| 15 | -SO₂CH₃ | Sulfone | 0.40 |
| 17 | -SO₂CF₂H | Sulfone | 0.82 |
Key Observations:
-
For the methyl thioether series (1, 2, 3), increasing fluorination leads to a progressive increase in lipophilicity.[10]
-
However, in the ethyl series, internal difluorination (compound 4) results in a lower logD⁷·⁴ than the non-fluorinated parent compound (5), a counterintuitive result highlighting the impact of fluorine on molecular conformation and polarity.[5][10]
-
Oxidation to the sulfone dramatically decreases lipophilicity due to the introduction of a highly polar group.
The Impact of Fluorination on Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[11] Poor metabolic stability leads to rapid clearance, short half-life, and potential formation of toxic metabolites.[12]
Blocking Metabolic "Soft Spots"
The pyridine ring is susceptible to oxidation at various positions. Fluorination is a widely used and effective strategy to "shield" these metabolically labile sites.[2]
-
Mechanism of Protection: The high bond dissociation energy of the C-F bond (typically >109 kcal/mol) compared to the C-H bond makes it resistant to the hydrogen atom abstraction or hydroxylation reactions catalyzed by CYP enzymes.[4][12] By replacing a hydrogen at a known site of metabolism with a fluorine atom, chemists can effectively block that metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[13][14]
Altering Regioselectivity of Metabolism
Blocking one metabolic site can redirect metabolism to other positions on the molecule. This "metabolic switching" can sometimes lead to the formation of new, potentially reactive or toxic metabolites. Therefore, a comprehensive metabolic profiling of fluorinated analogs is essential.
Influence on CYP Enzyme Interactions
The pyridine nitrogen can coordinate with the heme iron in the active site of CYP enzymes, sometimes leading to inhibition.[15] Fluorination can modulate this interaction:
-
Reduced Basicity: By lowering the pKa of the pyridine nitrogen, fluorine can weaken its coordination to the heme iron, potentially reducing mechanism-based inhibition.[8]
-
Altered Binding Pose: Changes in the electronic distribution and conformation of the fluorinated pyridine can alter how it docks within the enzyme's active site, influencing which positions are accessible for oxidation.[16]
Visualization: Fluorination as a Metabolic Shield
The following diagram illustrates the concept of using fluorine to block a site of metabolic oxidation on a pyridine ring.
Caption: Workflow for logD determination using the ¹⁹F NMR method.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a test compound when incubated with HLM, a subcellular fraction containing a high concentration of CYP enzymes. It is a standard high-throughput screen to estimate intrinsic clearance (CLint). [17][18] Causality: By incubating the compound with a concentrated source of metabolic enzymes (HLM) and the necessary cofactor (NADPH), we can simulate Phase I metabolism. [11]Measuring the depletion of the parent compound over time allows for the calculation of a half-life (t₁/₂) and intrinsic clearance, which are key predictors of in vivo metabolic fate. [19] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). [17] * Prepare a cofactor solution of NADPH (e.g., 1 mM) in the same buffer. Keep on ice.
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm the HLM solution at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to the HLM solution to achieve a final concentration (e.g., 1 µM).
-
Immediately add the pre-warmed NADPH solution to start the metabolic reaction. The final incubation volume is typically 200 µL.
-
Negative Control: Prepare a parallel incubation without NADPH to control for non-enzymatic degradation.
-
-
Time Course Sampling:
-
Sample Processing:
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method. The method should be selective for the parent compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
-
Conclusion and Future Perspectives
The strategic fluorination of pyridine rings is a powerful, albeit complex, tool in medicinal chemistry. It allows for the fine-tuning of lipophilicity and the enhancement of metabolic stability, two properties that are often at the heart of drug candidate optimization. [2]A nuanced understanding of fluorine's dual effects on polarity and hydrophobicity, coupled with its ability to act as a metabolic shield, is essential for its successful application. The counterintuitive outcomes observed in some cases underscore the necessity of robust experimental validation. [5]The protocols detailed in this guide provide a reliable framework for generating the high-quality data needed to drive rational design and select compounds with favorable ADME profiles for further development. As synthetic methodologies for selective fluorination continue to advance, the strategic application of this unique element will undoubtedly continue to shape the future of drug discovery. [2]
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Safety, handling, and MSDS for 4,5-Difluoropyridin-2-amine
An In-depth Technical Guide to the Safety and Handling of Fluorinated Aminopyridines, with a focus on 4,5-Difluoropyridin-2-amine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS 1211537-08-4). Given the limited specific safety data for this precise isomer, this guide synthesizes information from the closely related and more thoroughly documented isomer, 3,5-Difluoropyridin-2-amine (CAS 732306-31-9), and general principles for handling fluorinated aromatic amine compounds. The protocols and safety measures outlined are founded on established laboratory safety principles and are designed to provide a robust framework for minimizing risk.
Compound Identification and Physicochemical Profile
Fluorinated pyridines are crucial building blocks in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. However, these same alterations demand a heightened awareness of the compound's potential reactivity and toxicity.
While this guide focuses on this compound, the primary reference for hazard data is its isomer, 2-Amino-3,5-difluoropyridine, due to the greater availability of its safety data. Researchers should treat all isomers with a similar level of caution.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 1211537-08-4 | [2] |
| Molecular Formula | C₅H₄F₂N₂ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | 52 - 57 °C (for 3,5-isomer) | [3][4] |
| Flash Point | 81 °C (177.8 °F) (for 3,5-isomer) | [3][5] |
| Solubility | No data available for water solubility. Soluble in various organic solvents. |[1][3] |
Hazard Identification and GHS Classification
Based on data for the analogous 3,5-difluoro isomer, this compound should be regarded as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6] The Globally Harmonized System (GHS) classifications indicate multiple health hazards.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [7][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |[7][8] |
Expert Insight: The toxicity profile is characteristic of many aromatic amines, which can be readily absorbed through the skin.[6] The addition of fluorine can enhance this absorption and potentially alter metabolic pathways. The primary acute risks are irritation to all points of contact (skin, eyes, respiratory tract) and systemic toxicity if ingested.
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is insufficient. The most effective controls are those that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls for mitigating chemical hazards.
For this compound, Engineering Controls are paramount. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the final barrier between the researcher and the chemical hazard.[9][10]
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards.[11] If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13]
-
Skin and Body Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Always check the manufacturer's glove compatibility charts. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water afterward.[4]
-
Gown/Coat: A long-sleeved, impermeable lab coat or gown is mandatory to protect skin and clothing.[10][11]
-
-
Respiratory Protection:
-
Under normal conditions within a fume hood, respiratory protection is not required.
-
If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[12] All respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.
-
Safe Handling and Storage Procedures
A systematic approach to handling and storage is critical to prevent accidental exposure and maintain compound integrity.
Handling Protocol:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that an appropriate spill kit and emergency contact information are readily accessible.
-
Aliquotting Solid: When weighing the solid compound, use a spatula and perform the task on a disposable weigh boat inside the fume hood or a ventilated balance enclosure to minimize dust generation.[7] Avoid creating dust clouds.
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate to dissolve.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling the chemical, before leaving the lab, and before breaks.[4]
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents.[3]
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][15]
-
The storage location should be secured and accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures: Spills and First Aid
Rapid and correct response during an emergency is crucial to minimizing harm.
Accidental Release (Spill) Response
For any spill, the first step is to assess the risk. A "major spill" involves a quantity or location that poses an immediate health risk or fire hazard.[16] The following protocol is for a minor laboratory spill.
Caption: Decision workflow for a minor chemical spill response.
Spill Cleanup Steps:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[7]
-
Protect Yourself: Don the appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.[4]
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels.
-
Clean: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[14]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][7]
-
In Case of Inhalation: Move the person to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][18] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[18] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[19] Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for medical advice.[14][18]
Fire-Fighting and Disposal
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]
-
Specific Hazards: The compound is combustible.[5] Thermal decomposition can produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[7][14] Do not allow the product to enter drains.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
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- Capot Chemical. (2014). Material Safety Data Sheet: 4-Amino-2-fluoropyridine.
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Solubility of 4,5-Difluoropyridin-2-amine in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoropyridin-2-amine is a key building block in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a qualitative assessment of its expected solubility in a range of common organic solvents. By combining theoretical insights with practical methodologies, this guide aims to empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data for this important compound.
Introduction
The Emergence of Fluorinated Pyridines in Chemical Science
Fluorinated heterocyclic compounds have garnered significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound, a member of this important class of compounds, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.
Why Solubility Matters: From Laboratory to Production
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental property that impacts every stage of the drug development lifecycle. In the laboratory, solubility dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification.[2] For process chemistry and manufacturing, understanding solubility is essential for developing robust crystallization processes, controlling particle size, and ensuring consistent product quality. In formulation science, the solubility of an API directly influences its bioavailability and the choice of delivery vehicle.
Objectives of This Guide
Given the limited availability of public, quantitative solubility data for this compound, this guide is designed to:
-
Provide a thorough understanding of the physicochemical properties of this compound and how they are expected to influence its solubility.
-
Offer a detailed, step-by-step experimental protocol for the reliable determination of its solubility in various organic solvents.
-
Present a qualitative solubility profile to guide solvent selection for research and development activities.
-
Emphasize safe handling practices for this class of compounds.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful qualitative predictor of solubility.[2][3]
Molecular Structure and Key Features
-
Molecular Formula: C₅H₄F₂N₂[4]
-
Molecular Weight: 130.10 g/mol [4]
-
Core Structure: A pyridine ring, which is aromatic and weakly basic.
-
Functional Groups:
-
An amino group (-NH₂) at the 2-position, which can act as a hydrogen bond donor and acceptor.
-
Two fluorine atoms (-F) at the 4- and 5-positions, which are strongly electronegative and can act as weak hydrogen bond acceptors.
-
The Impact of Fluorine Substitution
The introduction of fluorine atoms onto the pyridine ring has several important consequences:
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar organic solvents.[5][6] The computed XLogP3 value for this compound is 0.7, suggesting a moderate degree of lipophilicity.[4]
-
Modulation of Basicity: The strongly electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the pyridine ring nitrogen and the exocyclic amino group.[7] This can influence its solubility in acidic solutions.
-
Creation of a π-hole: The full or partial fluorination of a pyridine ring can create an electron-deficient region (a π-hole) above and below the plane of the ring, which can participate in non-covalent interactions.[8]
Polarity and Hydrogen Bonding Capabilities
This compound is a polar molecule due to the presence of the nitrogen and fluorine atoms and the amino group. It has the capacity for both hydrogen bond donation (from the -NH₂ group) and hydrogen bond acceptance (at the pyridine nitrogen, the amino nitrogen, and the fluorine atoms). This suggests that it will be more soluble in polar solvents, particularly those that can participate in hydrogen bonding.
Predicted Qualitative Solubility
Based on the principles of "like dissolves like" and the physicochemical properties of the molecule, we can make the following general predictions:
-
High Solubility: Expected in polar aprotic solvents such as DMSO and DMF, and in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can be maximized.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the polar nature of the solute is not well-matched with the nonpolar solvent.
Experimental Determination of Solubility: A Standard Protocol
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]
Principle
A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Reagents
-
This compound (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
A temperature-controlled orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer.
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification of the Solute
The concentration of this compound in the diluted sample can be accurately determined using a validated analytical method, such as HPLC-UV or qNMR.
-
HPLC-UV: A calibration curve should be prepared using standard solutions of known concentrations.
-
qNMR: An internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a characteristic analyte peak to the integral of a peak from the internal standard.
Data Analysis and Reporting
The solubility is typically reported in units of mg/mL, g/L, or as a mole fraction. The experimental temperature must always be reported alongside the solubility value.
Diagram of the Isothermal Shake-Flask Solubility Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Qualitative Solubility Profile and Solvent Selection
The following table provides a qualitative guide to the expected solubility of this compound in common organic solvents, categorized by solvent class. This can be used as a starting point for solvent screening in various applications.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions. Acetonitrile may be less effective due to its weaker hydrogen bond accepting ability. |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amino group and pyridine nitrogen. |
| Ketones | Acetone | Moderate | Good balance of polarity and hydrogen bond accepting capability. |
| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Can interact via dipole-dipole forces, but lacks strong hydrogen bonding capabilities. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a weaker hydrogen bond acceptor than ketones or esters. |
| Aromatic | Toluene | Low | Mismatch in polarity; π-stacking interactions are possible but likely weaker than solute-solute interactions. |
| Aliphatic | Hexane, Cyclohexane | Very Low | Significant mismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for analogous fluorinated aminopyridines indicate that this compound should be handled with care.[10][11]
Hazard Identification
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10][12]
-
Irritation: May cause skin, eye, and respiratory irritation.[11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
Safe Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Waste Disposal
Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable compound whose utility in research and development is closely tied to its solubility characteristics. While quantitative data is sparse, a strong understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This guide provides the theoretical framework and practical methodology for researchers to confidently work with this compound and to generate the high-quality solubility data needed to advance their projects. The experimental protocols outlined herein offer a clear path to filling the existing data gap and contributing to the broader scientific understanding of this important chemical entity.
References
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- 4-Amino-3,5-dichloro-2,6-difluoropyridine. Chongqing Chemdad Co., Ltd.
- Buy 2-Amino-3,5-difluoropyridine | 732306-31-9. Smolecule.
- 2-Amino-3,5-difluoropyridine 97 732306-31-9. Sigma-Aldrich.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate.
- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora.
- 2-Amino-3,5-difluoropyridine. Benchchem.
- 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8. ChemicalBook.
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Methodological & Application
Application Note & Protocols: Regioselective Synthesis of 4,5-Difluoropyridin-2-amine from Polyfluorinated Precursors
Abstract and Scope
4,5-Difluoropyridin-2-amine is a valuable heterocyclic building block in contemporary drug discovery and development.[1] Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms, provides a scaffold for constructing complex molecular architectures with tailored physicochemical and biological properties.[2] This document provides a detailed guide for the synthesis of this compound, focusing on a regioselective strategy starting from a more highly fluorinated pyridine precursor. The core of this guide is a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 2,4,5-trifluoropyridine. We will elucidate the mechanistic principles governing the reaction's regioselectivity, provide a step-by-step experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This note is intended for researchers and process chemists in the pharmaceutical and fine chemical industries.
Mechanistic Foundation: The SNAr Reaction on Polyfluoropyridines
The synthesis of this compound from a polyfluorinated precursor is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reactivity that is significantly enhanced by the presence of strongly electron-withdrawing substituents like fluorine.[3][4]
Key Mechanistic Pillars:
-
Ring Activation: The pyridine nitrogen atom, along with the fluorine substituents, withdraws electron density from the aromatic ring, making the ring carbons highly electrophilic and ripe for nucleophilic attack.[5]
-
Positional Selectivity: Nucleophilic attack is most favorable at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, resulting in a more stable transition state.[3][4]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic.[3] This inductive effect accelerates the formation of the Meisenheimer complex so effectively that the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[3][5]
For the synthesis of this compound, the logical precursor is 2,4,5-trifluoropyridine. Based on the principles above, the C2 and C4 positions are the most activated sites for nucleophilic attack. The reaction with an amino-source is therefore expected to proceed with high regioselectivity at one of these positions to yield the desired product.
Primary Synthetic Strategy: Regioselective Amination of 2,4,5-Trifluoropyridine
The most direct and efficient pathway to synthesize this compound is through the controlled, regioselective amination of 2,4,5-trifluoropyridine using a suitable ammonia source. This reaction leverages the inherent electronic properties of the polyfluorinated pyridine ring to direct the incoming amino group to the C2 position.
Logical Workflow for Amination
The experimental workflow involves the reaction of the starting trifluoropyridine with aqueous ammonia in a polar aprotic solvent under elevated temperature and pressure. The reaction must be carefully monitored to ensure complete conversion while minimizing potential side reactions.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the amination of 2,4,5-trifluoropyridine in a pressure vessel.
Materials and Reagents:
-
Ammonium Hydroxide (28-30% solution in water)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Pressure reactor or sealed tube rated for >10 atm
-
Magnetic stirrer hotplate
-
Standard laboratory glassware (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactor Setup: To a clean, dry pressure reactor equipped with a magnetic stir bar, add 2,4,5-trifluoropyridine (1.0 eq).
-
Reagent Addition: Under a fume hood, add anhydrous DMSO (approx. 5-10 mL per gram of starting material), followed by concentrated ammonium hydroxide (5.0-10.0 eq). Causality Note: A significant excess of aqueous ammonia is used to ensure it acts as both the nucleophile and the base, driving the reaction to completion and neutralizing the HF byproduct.
-
Reaction: Seal the reactor securely. Place the vessel in an oil bath or heating mantle on a stirrer hotplate. Heat the reaction mixture to 100-120°C with vigorous stirring. Expertise Note: The reaction is performed under pressure to maintain a sufficient concentration of ammonia, which would otherwise escape as a gas at this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or by taking aliquots for GC-MS analysis until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the vessel to room temperature. CAUTION: Ensure the internal pressure has subsided before opening. Carefully vent and open the reactor in a well-ventilated fume hood.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 5-10 times the volume of the reaction mixture).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts.
-
-
Workup - Washing: Wash the combined organic layer sequentially with deionized water (2x) and then with saturated brine (1x) to remove residual DMSO and inorganic salts.
-
Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material, typically an off-white or pale yellow solid, can be purified by either:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or toluene/hexanes.
-
Column Chromatography: Using silica gel with a gradient elution of hexanes and ethyl acetate.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis.
Data Summary and Quality Control
| Parameter | Expected Value/Result | Purpose |
| Yield | 60-80% (typical) | Process Efficiency |
| Appearance | White to off-white solid | Purity Indicator |
| Melting Point | Literature value dependent | Identity and Purity |
| TLC Rf | Product spot distinct from starting material | Reaction Monitoring |
| ¹H NMR | Signals corresponding to aromatic and amine protons | Structural Confirmation |
| ¹⁹F NMR | Two distinct fluorine signals | Structural Confirmation |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₅H₅F₂N₂⁺ (m/z ≈ 131.04) | Molecular Weight Verification |
Troubleshooting and Mechanistic Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient temperature; Ineffective sealing of the reactor leading to loss of ammonia; Low-quality reagents. | Increase temperature in 10°C increments (not exceeding 140°C). Verify the integrity of the pressure vessel seal. Use fresh, concentrated ammonium hydroxide and anhydrous DMSO. |
| Formation of Side Products | Di-substitution: Reaction of the product with another molecule of starting material. Hydroxypyridine byproduct: Reaction with water at high temperatures. | Use a larger excess of ammonia to favor the primary amination. Ensure the reaction is not overheated, as high temperatures can promote hydrolysis. |
| Solvent-Related Impurities | DMSO can be difficult to remove during workup; At high temperatures, DMF can decompose to dimethylamine, which can act as a competing nucleophile.[3] | Perform thorough aqueous washes during extraction. If issues persist, consider an alternative polar aprotic solvent like NMP or sulfolane, though DMSO is generally effective. |
| Difficult Purification | Product co-elutes with impurities; Poor crystallization. | Optimize the solvent system for chromatography. Screen a wider range of solvents for recrystallization. A chemical wash (e.g., dilute acid/base) during workup may remove certain impurities. |
Conclusion
The synthesis of this compound can be reliably achieved through the regioselective nucleophilic aromatic substitution of 2,4,5-trifluoropyridine. A thorough understanding of the SNAr mechanism is crucial for controlling the reaction's outcome and troubleshooting potential issues. The protocol detailed herein provides a robust and scalable method for producing this important synthetic intermediate, enabling further research and development in medicinal and materials chemistry.
References
- Eureka | Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
- Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination.
- National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Jiayuan. (n.d.). 2,3,5-Trifluoropyridine.
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
- PubChem. (n.d.). Pentachloropyridine.
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C5H4F2N2, 1 gram.
- CP Lab Safety. (n.d.). 2,4,5-Trifluoropyridine, 98% Purity, C5H2F3N, 1 gram.
- European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.
- MDPI. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.
- Semantic Scholar. (n.d.). Regioselective synthesis of 4-functionalized pyridines.
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation.
- PubMed. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate.
- Semantic Scholar. (2008). Regioselective synthesis of 1,2,4,5-tetrasubstituted pyridines from Baylis–Hillman adducts via consecutive [3+2+1] annulation protocol.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Difluoropyridines
Introduction: The Strategic Importance of Difluoropyridines in Modern Chemistry
Difluoropyridines are privileged scaffolds in the landscape of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine ring profoundly alters its electronic properties, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the unique physicochemical properties imparted by fluorine, makes difluoropyridine derivatives highly sought-after building blocks for the synthesis of novel pharmaceuticals and advanced materials.[1][2]
The electron-withdrawing nature of the fluorine atoms, in concert with the inherent electron deficiency of the pyridine ring, activates the carbon atoms at positions ortho and para to the nitrogen for nucleophilic attack.[3] This activation is often so pronounced that SNAr reactions on difluoropyridines can proceed under milder conditions than their chloro- or bromo-analogues, offering greater functional group tolerance and synthetic versatility.[3] This guide provides an in-depth exploration of the SNAr reaction on various difluoropyridine isomers, complete with detailed mechanistic insights, practical application notes, and robust experimental protocols tailored for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction on difluoropyridines proceeds through a well-established two-step addition-elimination mechanism.[4][5] The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge in this intermediate is effectively delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[3] In the second, faster step, the aromaticity of the ring is restored by the expulsion of a fluoride ion, a surprisingly good leaving group in this context due to the stability of the fluoride anion and the energy gain from re-aromatization.
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Amination of 2,4-Difluoropyridine
This protocol describes the selective mono-amination at the 4-position of 2,4-difluoropyridine with a primary or secondary amine.
-
Materials:
-
2,4-Difluoropyridine
-
Amine (e.g., morpholine, aniline) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2,4-difluoropyridine (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq). [6] 5. Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6] 6. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality of Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. [1] * Base: K₂CO₃ is a mild inorganic base suitable for deprotonating the amine nucleophile or scavenging the HF byproduct. DIPEA is a non-nucleophilic organic base that can be used to avoid potential side reactions with the difluoropyridine.
-
Protocol 2: Alkoxylation of 2,6-Difluoropyridine
This protocol details the mono-alkoxylation of 2,6-difluoropyridine with an alcohol.
-
Materials:
-
2,6-Difluoropyridine
-
Alcohol (e.g., methanol, cyclohexanol) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the alkoxide.
-
Add a solution of 2,6-difluoropyridine (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or gently heat (e.g., 50-60 °C) and stir until completion (monitored by TLC). [3] 6. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
-
Causality of Choices:
-
Base: A strong base like NaH or KOtBu is required to deprotonate the alcohol and generate the more nucleophilic alkoxide.
-
Inert Atmosphere: Reactions involving strong bases like NaH are sensitive to atmospheric moisture and should be conducted under an inert atmosphere to prevent quenching of the base. [1]
-
Protocol 3: Thiolation of 3,5-Difluoropyridine
This protocol describes the SNAr reaction of the less reactive 3,5-difluoropyridine with a thiol.
-
Materials:
-
3,5-Difluoropyridine
-
Thiol (e.g., thiophenol, 1-octanethiol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 3,5-difluoropyridine (1.0 eq), the thiol (1.1 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add anhydrous DMF or NMP.
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Causality of Choices:
-
Higher Temperature and Stronger Base: Due to the lower reactivity of the 3- and 5-positions, more forcing conditions (higher temperature and a stronger base like Cs₂CO₃) are often necessary to drive the reaction to completion.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are suitable for reactions requiring elevated temperatures. [7]
-
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the mono-substitution SNAr on difluoropyridines.
| Difluoropyridine Isomer | Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature (°C) |
| 2,4-Difluoropyridine | Primary/Secondary Amine | K₂CO₃, DIPEA | DMF, DMSO | 25 - 100 |
| Alcohol/Phenol | NaH, KOtBu | THF, DMF | 0 - 80 | |
| Thiol | K₂CO₃, Cs₂CO₃ | DMF, NMP | 25 - 120 | |
| 2,6-Difluoropyridine | Primary/Secondary Amine | K₂CO₃, DIPEA | DMF, DMSO | 25 - 100 |
| Alcohol/Phenol | NaH, KOtBu | THF, DMF | 0 - 80 | |
| Thiol | K₂CO₃, Cs₂CO₃ | DMF, NMP | 25 - 120 | |
| 3,5-Difluoropyridine | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | NMP, DMSO | 100 - 150 |
| Alcohol/Phenol | NaH, KOtBu | DMF, NMP | 80 - 150 | |
| Thiol | Cs₂CO₃ | NMP | 120 - 160 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently activated substrate- Weak nucleophile- Inadequate temperature- Inappropriate solvent | - Increase reaction temperature.- Use a stronger base to generate a more potent nucleophile.- Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). |
| Formation of Di-substituted Products | - Excess nucleophile- Prolonged reaction time or high temperature | - Use a stoichiometric amount or slight excess (1.0-1.1 eq) of the nucleophile.- Carefully monitor the reaction and stop it once the mono-substituted product is maximized.- Lower the reaction temperature. |
| Side Reactions | - Reactive functional groups on substrate or nucleophile- Solvent participation | - Protect sensitive functional groups.- Choose a non-nucleophilic solvent and base. |
| Difficulty in Product Isolation | - High-boiling point solvent (DMF, DMSO)- Emulsion during work-up | - Dilute the reaction mixture with a large volume of water before extraction.- Add brine to the aqueous layer to break up emulsions. |
Conclusion
The nucleophilic aromatic substitution on difluoropyridines is a powerful and versatile tool for the synthesis of a wide array of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanism, regiochemical principles, and the judicious selection of reaction conditions are paramount to achieving successful and reproducible outcomes. The protocols and guidelines presented in this application note serve as a comprehensive resource for researchers to effectively harness the synthetic potential of difluoropyridines in their drug discovery and materials science endeavors.
References
- ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]
- PubMed Central. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]
- Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
- National Institutes of Health.
- Organic Letters.
- Semantic Scholar. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
- ResearchGate.
- PubMed Central.
- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]
- Baran Laboratory, Scripps Research. Haloselectivity of Heterocycles. [Link]
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- MDPI.
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Application Notes & Protocols: Late-Stage Functionalization via Nucleophilic Aromatic Substitution with 4,5-Difluoropyridin-2-amine
Abstract
Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry, enabling the rapid diversification of complex molecules to explore structure-activity relationships (SAR) and optimize drug-like properties.[1] This guide provides an in-depth technical overview and detailed protocols for utilizing 4,5-Difluoropyridin-2-amine as a key building block in LSF. The pyridine scaffold is a privileged structure in numerous therapeutic agents, and its decoration with fluorine atoms significantly modulates physicochemical and pharmacological properties. The electron-deficient nature of the 4,5-difluoropyridine ring makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[2] We will explore the underlying principles of this reactivity, provide step-by-step protocols for coupling with various nucleophiles, and offer insights into reaction optimization and characterization.
Reagent Profile: this compound
Chemical Structure and Properties
This compound is a versatile heterocyclic building block valued for its unique electronic properties. The presence of two fluorine atoms significantly influences the reactivity of the pyridine ring.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1211537-08-4 | [3] |
| Molecular Formula | C₅H₄F₂N₂ | [3] |
| Molecular Weight | 130.10 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
Principles of Reactivity: The SNAr Mechanism
The utility of this compound in LSF is rooted in the Nucleophilic Aromatic Substitution (SNAr) reaction. The high electronegativity of the fluorine atoms, coupled with the inherent electron-deficient character of the pyridine ring, renders the carbon atoms bonded to fluorine susceptible to nucleophilic attack.[2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at either the C4 or C5 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group in this context.[2][4]
The rate-determining step is typically the initial nucleophilic attack and formation of the stabilized intermediate.[2] The reactivity of aryl fluorides in SNAr reactions is often greater than their chloro- or bromo- counterparts, which can allow for milder reaction conditions.[2][6]
Causality of Regioselectivity: In the 4,5-difluoro system, the C4 position is generally more activated towards nucleophilic attack than the C5 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, allowing for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate. The C5 position is meta to both nitrogen atoms, offering less stabilization. Therefore, reactions with nucleophiles are expected to show a high degree of regioselectivity for substitution at the C4 position.
Caption: General mechanism of SNAr on this compound.
Protocols for Late-Stage Functionalization
The following protocols provide a general framework for the SNAr reaction. Optimization of temperature, base, and solvent may be required for specific substrates.
General Experimental Workflow
A typical workflow for LSF using this reagent involves reaction setup under an inert atmosphere, monitoring for completion, aqueous work-up to remove inorganic salts, extraction of the product, and final purification.
Caption: Typical experimental workflow for SNAr reactions.
Protocol 1: Coupling with O-Nucleophiles (Phenols & Alcohols)
This protocol is suitable for coupling the pyridine moiety to a complex molecule containing a phenolic or alcoholic hydroxyl group.
-
Materials & Equipment:
-
Substrate containing an -OH group (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).
-
Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the hydroxyl group.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and carefully pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-O-substituted-5-fluoropyridin-2-amine derivative.
-
-
Rationale for Choices:
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the hydroxyl group, generating the active nucleophile without promoting side reactions. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is chosen to facilitate the SNAr reaction, which often requires elevated temperatures, and to effectively solvate the ionic intermediates.
-
Protocol 2: Coupling with S-Nucleophiles (Thiols)
This protocol outlines the procedure for coupling with thiol-containing molecules.
-
Materials & Equipment:
-
Substrate containing a -SH group (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Standard reaction glassware and inert atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Add the base (e.g., DIPEA, 1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if the nucleophile is less reactive. Thiols are generally potent nucleophiles and may react at lower temperatures than alcohols.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, concentrate the reaction mixture to remove the solvent.
-
Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Rationale for Choices:
-
Base: Thiols are more acidic than alcohols, allowing for the use of milder bases like DIPEA. This is particularly advantageous for substrates sensitive to stronger bases. K₂CO₃ can also be used effectively.
-
Data Analysis and Characterization
Validation of a successful LSF reaction requires rigorous characterization to confirm the identity, purity, and, crucially, the regiochemistry of the product.
Representative Reaction Data
The following table summarizes typical conditions and expected outcomes for the SNAr reaction on activated difluoropyridine systems. Yields are highly substrate-dependent.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 100 | 12 | 75-90% |
| Aliphatic Alcohol | Cyclohexanol | NaH | THF/DMF | 80 | 24 | 40-60% |
| Thiol | Thiophenol | K₂CO₃ | MeCN | 60 | 4 | 80-95% |
| Amine | Morpholine | DIPEA | NMP | 120 | 18 | 70-85% |
Spectroscopic Confirmation
-
¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced substituent, along with characteristic shifts in the aromatic region for the pyridine protons.
-
¹⁹F NMR: This is a critical technique for confirming regioselectivity. The starting material, this compound, will show two fluorine signals. The product, substituted at the C4 position, will show a single fluorine signal corresponding to the remaining F at the C5 position. The chemical shift and coupling constants of this signal will be diagnostic.
-
¹³C NMR: The carbon spectrum will confirm the presence of all expected carbon atoms. The C-F couplings can also provide valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting and Best Practices
-
No or Low Reactivity:
-
Cause: Insufficiently activated nucleophile or low reaction temperature.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Consider a stronger base (e.g., NaH for alcohols, taking appropriate safety precautions) or a more polar solvent like NMP. Ensure all reagents and solvents are anhydrous, as water can quench the base and nucleophile.
-
-
Multiple Products/Side Reactions:
-
Cause: The substrate may contain multiple nucleophilic sites, or degradation may occur at high temperatures.
-
Solution: Lower the reaction temperature and extend the reaction time. Use a milder base (e.g., DIPEA instead of K₂CO₃). Ensure a strict inert atmosphere is maintained to prevent oxidative side reactions.
-
-
Safety Precautions:
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).
-
Compounds like 3,5-Difluoropyridin-2-amine are classified as irritants and may be harmful if swallowed or in contact with skin.[7]
-
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Ishihara, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
- ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
- ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Late-stage Functionalization for Improving Drug-like Molecular Properties.
- NIH. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
- The Hartwig Group. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). Late-stage functionalizations Standard reaction conditions: amine....
- ResearchGate. (n.d.). Application to late-stage functionalization and complex molecule....
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- PubChem. (n.d.). This compound.
- Patentscope. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
- NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine.
- NIH. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
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Application Notes & Protocols: Leveraging 4,5-Difluoropyridin-2-amine for the Synthesis of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic application of 4,5-difluoropyridin-2-amine as a core scaffold in the synthesis of potent and selective kinase inhibitors. We will explore the unique chemical properties conferred by the difluoro-substituted pyridine ring, detail key synthetic strategies, and provide validated, step-by-step protocols for the creation of diverse inhibitor libraries. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond by targeting the ATP-binding site of specific kinases, thereby disrupting their catalytic function.[3]
The 2-aminopyridine motif is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The strategic incorporation of fluorine atoms onto this core structure, as seen in this compound, offers several distinct advantages in drug design:[4][5]
-
Modulation of Basicity: The strongly electron-withdrawing fluorine atoms lower the pKa of the pyridine ring nitrogen and the exocyclic amine, which can fine-tune the hydrogen bonding interactions with the kinase hinge.
-
Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
-
Synthetic Handle for Diversification: The fluorine atoms, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and regioselective handle for introducing a wide array of side chains to explore the solvent-exposed region of the ATP-binding site and optimize potency and selectivity.
Core Synthetic Strategies & Mechanistic Rationale
The chemical versatility of this compound allows for several synthetic approaches to generate diverse libraries of kinase inhibitors. The primary strategies involve functionalization at the C2-amino group and regioselective substitution at the C4-fluoro position.
Caption: Synthetic diversification from this compound.
Functionalization of the C2-Amino Group
The exocyclic amino group is a primary site for modification, often used to introduce moieties that occupy the core of the ATP-binding site.
-
Amide Bond Formation: Standard coupling with carboxylic acids (using reagents like HATU or EDC) or reaction with acyl chlorides creates a robust amide linkage. This is a foundational step in building many inhibitor backbones.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming a C-N bond between the C2-amino group and an aryl or heteroaryl halide.[6] This strategy allows for the introduction of larger aromatic systems that can form additional π-stacking or van der Waals interactions within the kinase active site, often leading to significant gains in potency.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the C5-fluorine. This allows for a highly regioselective displacement reaction.
-
Mechanism and Rationale: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing groups, making the reaction facile. This method is ideal for introducing polar groups (e.g., morpholine, piperazine) that can extend into the solvent-exposed region of the binding pocket, improving solubility and allowing for further derivatization.
Biological Context: Targeting Kinase Signaling Pathways
Inhibitors derived from this scaffold can be designed to target a multitude of kinases involved in oncogenic signaling. For example, targeting key nodes in pathways like the RAS-RAF-MEK-ERK (MAPK) pathway or the PI3K-AKT-mTOR pathway is a central strategy in cancer drug discovery. The ability to systematically modify the this compound core allows for the optimization of selectivity against specific kinases within these cascades.
Caption: Inhibition of the MAPK signaling cascade.
Detailed Experimental Protocols
The following protocols describe a representative two-step synthesis of a potential kinase inhibitor, starting with a Buchwald-Hartwig coupling followed by an SNAr reaction.
Protocol 1: Synthesis of N-(Aryl)-4,5-difluoropyridin-2-amine (Intermediate 1)
This protocol details the palladium-catalyzed C-N cross-coupling of this compound with a representative aryl bromide.
Materials and Equipment:
-
This compound (1.0 eq)
-
1-bromo-4-(trifluoromethyl)benzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 1.30 g, 10.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.47 g, 11.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Xantphos (0.46 g, 0.8 mmol), and Pd₂(dba)₃ (0.18 g, 0.2 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the mixture to room temperature and quench by carefully adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Final Inhibitor via SNAr
This protocol describes the regioselective displacement of the C4-fluorine of Intermediate 1 with morpholine.
Materials and Equipment:
-
N-(4-(trifluoromethyl)phenyl)-4,5-difluoropyridin-2-amine (Intermediate 1 ) (1.0 eq)
-
Morpholine (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
In a reaction vial, combine Intermediate 1 (e.g., 274 mg, 1.0 mmol), morpholine (261 mg, 3.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Cool the mixture to room temperature and pour it into 50 mL of ice-water. A precipitate should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
If necessary, the crude product can be further purified by recrystallization from ethanol/water or by flash column chromatography to yield the Final Inhibitor .
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to verify the displacement of the C4-fluorine.
Data Presentation: Structure-Activity Relationship (SAR)
The synthetic routes described allow for the systematic evaluation of SAR. The table below presents hypothetical data for a series of inhibitors to illustrate key trends.
| Compound ID | R¹ (at C2-N) | R² (at C4) | Target Kinase | IC₅₀ (nM) |
| 1 | 4-(Trifluoromethyl)phenyl | -F | Kinase X | 850 |
| 2 | 3-Methoxyphenyl | -F | Kinase X | 1200 |
| 3 | 4-(Trifluoromethyl)phenyl | -Morpholine | Kinase X | 45 |
| 4 | 4-(Trifluoromethyl)phenyl | -Piperazine | Kinase X | 30 |
| 5 | 3-Methoxyphenyl | -Morpholine | Kinase X | 250 |
| 6 | 4-(Trifluoromethyl)phenyl | -Morpholine | Kinase Y | >5000 |
Analysis of SAR:
-
C4-Substitution is Critical: Comparing compound 1 to compound 3 , the replacement of the C4-fluorine with a morpholine moiety leads to a nearly 20-fold increase in potency against Kinase X. This highlights the importance of occupying the solvent-exposed region with a suitable polar group.
-
Impact of C2-Aryl Group: The electronic nature of the aryl group at the C2-amino position influences activity. The electron-withdrawing trifluoromethyl group (compound 1 ) provides better potency than the electron-donating methoxy group (compound 2 ).
-
Selectivity: Compound 3 shows high potency for Kinase X but is inactive against the closely related Kinase Y, indicating that the specific combination of substituents can impart significant selectivity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors.[7] The difluoro substitution pattern provides a unique combination of electronic properties that can enhance binding and metabolic stability, while also offering a regioselective handle for synthetic diversification via SNAr chemistry. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently generate and optimize novel kinase inhibitors for a wide range of therapeutic targets.
References
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine.
- BenchChem. (2025). comparative analysis of different synthetic routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-8. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- PubMed. (n.d.). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
- Yu, H., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Google Patents. (2006).
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Google Patents. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)
- PubChem. (n.d.).
- ACS Publications. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
- PubMed Central. (n.d.).
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]
- Google Patents. (n.d.). SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS.
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Application Notes and Protocols for the Derivatization of 4,5-Difluoropyridin-2-amine
Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine Core
4,5-Difluoropyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic profile, featuring a nucleophilic amino group and a pyridine ring activated by two electron-withdrawing fluorine atoms, offers a rich landscape for chemical modification. However, this same electronic nature presents a distinct set of challenges. The derivatization of the exocyclic amino group must be approached with a nuanced understanding of the competing reactivity of the pyridine ring itself.
The strong inductive effect of the fluorine atoms at the C4 and C5 positions significantly reduces the basicity and nucleophilicity of the 2-amino group compared to non-fluorinated 2-aminopyridine. The predicted pKa of 2-amino-3,5-difluoropyridine is approximately 1.67, a dramatic decrease from the 6.86 pKa of 2-aminopyridine[1]. This attenuated nucleophilicity necessitates more forcing conditions for derivatization. Concurrently, these same fluorine substituents activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), creating a potential pathway for undesired side reactions. This guide provides a detailed exploration of the derivatization of the amino group of this compound, offering field-proven insights and detailed protocols for common transformations.
Core Reactivity Principles: A Dichotomy of Functionality
The derivatization strategy for this compound is governed by the interplay between the amino group's nucleophilicity and the electrophilicity of the pyridine ring. Understanding this dichotomy is paramount for successful and selective modification.
Figure 1: A diagram illustrating the dual reactivity considerations for this compound.
Part 1: N-Acylation and N-Sulfonylation
The formation of amide and sulfonamide linkages are cornerstone reactions in drug development. For this compound, the reduced nucleophilicity of the amino group requires careful selection of reagents and conditions to achieve efficient conversion without promoting side reactions.
Scientific Rationale
Due to the decreased basicity of the amino group, standard acylation or sulfonylation conditions may be sluggish. The use of a suitable base is critical not only to scavenge the acid byproduct (e.g., HCl) but also to potentially deprotonate the amine, thereby increasing its nucleophilicity. However, overly strong bases or high temperatures can favor competing SNAr reactions on the pyridine ring. A judicious choice of a non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often preferred. For particularly unreactive systems, a stronger, non-nucleophilic base like sodium hydride (NaH) may be employed at low temperatures, though this requires strictly anhydrous conditions.
The choice of solvent is also crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. DMF can be particularly effective due to its ability to dissolve a wide range of reagents and intermediates, but it may also facilitate SNAr at higher temperatures.
Figure 2: General workflow for N-acylation and N-sulfonylation.
Protocol 1: General Procedure for N-Acylation
This protocol is adapted from standard procedures for the acylation of electron-deficient amines.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine or TEA, 1.5 - 2.0 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled mixture over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl-4,5-difluoropyridin-2-amine.
Protocol 2: General Procedure for N-Sulfonylation
This protocol is based on established methods for the synthesis of sulfonamides from weakly basic amines.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the N-sulfonylated product.
| Reaction Type | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acylation | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 12-18 | 75-90 |
| Acylation | Acetyl Chloride | TEA | THF | 0 to RT | 8-12 | 80-95 |
| Sulfonylation | Benzenesulfonyl Chloride | DIPEA | THF | 0 to RT | 16-24 | 70-85 |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | DCM | RT | 24 | 65-80 |
Table 1: Representative conditions for N-acylation and N-sulfonylation of electron-deficient aminopyridines. Yields are estimates based on analogous systems and may require optimization for this compound.
Part 2: N-Alkylation and Reductive Amination
Introducing alkyl groups onto the amino nitrogen can be achieved through direct alkylation with alkyl halides or via reductive amination. The choice of method depends on the desired alkyl group and the potential for over-alkylation.
Scientific Rationale
Direct N-Alkylation: Direct alkylation of the weakly nucleophilic this compound with alkyl halides is challenging and often requires a strong base to deprotonate the amine, forming the more nucleophilic amide anion. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice. This method carries the risk of over-alkylation to form the tertiary amine, and careful control of stoichiometry and temperature is essential. The use of milder bases like potassium carbonate (K₂CO₃) is less likely to be effective due to the low acidity of the N-H proton.
Reductive Amination: Reductive amination offers a more controlled route for mono-alkylation. This two-step, one-pot process involves the initial formation of an imine between the aminopyridine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. A key advantage is the reduced risk of over-alkylation. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose, as it is selective for imines over aldehydes and ketones[2][3].
Sources
- 1. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 [smolecule.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed C-N Bond Formation with 4,5-Difluoropyridin-2-amine
Introduction: Navigating the Challenges of C-N Coupling with Electron-Deficient Heteroaromatic Amines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are prevalent structural motifs.[1][2] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient palladium-catalyzed method for the coupling of amines with aryl and heteroaryl halides or pseudohalides.[1][3] This reaction has largely superseded harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed C-N bond formation utilizing 4,5-difluoropyridin-2-amine, a substrate of increasing interest in medicinal chemistry due to the unique properties imparted by the fluorine substituents. The electron-withdrawing nature of the fluorine atoms renders the pyridine ring electron-deficient and can pose specific challenges to the catalytic cycle. However, with careful selection of the catalyst system—comprising a palladium precursor, a suitable ligand, and an appropriate base—high-yielding and reproducible couplings can be achieved.
Herein, we delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, provide a rationale for the selection of reaction components, and offer robust, field-proven protocols for researchers, scientists, and drug development professionals.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle, as illustrated below. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[4][5][6]
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically the rate-determining step.[6] This forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][4]
Strategic Selection of Reaction Components: A Guide to Success
The success of a Buchwald-Hartwig amination, especially with a challenging substrate like this compound, hinges on the judicious selection of each reaction component.
Palladium Precursors: The Entry Point to the Catalytic Cycle
A variety of palladium precursors can be employed, which are broadly classified into Pd(0) and Pd(II) sources.
| Precursor | Oxidation State | Common Examples | Considerations |
| Pd(0) | 0 | Pd₂(dba)₃, Pd(PPh₃)₄ | Directly enters the catalytic cycle. Can be sensitive to air and moisture.[7] |
| Pd(II) | +2 | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Requires in-situ reduction to Pd(0), often by the phosphine ligand or amine. Stable and easy to handle. |
| Precatalysts | +2 | G3/G4 Palladacycles | Air- and moisture-stable, readily form the active Pd(0) species under basic conditions.[7] |
For routine applications and ease of handling, Pd(OAc)₂ is a common choice.[8] However, for challenging couplings, the use of well-defined precatalysts, such as those developed by the Buchwald group, can offer superior performance and reproducibility.[7]
Ligands: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl amines, bulky, electron-rich phosphine ligands are generally preferred.[1]
| Ligand Class | Examples | Key Features |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides.[9][10] |
| Ferrocenyl Phosphines | dppf, Josiphos | Bidentate ligands that can enhance reaction rates and yields.[1][9] |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Offer high stability and activity, particularly for sterically hindered substrates. |
For the coupling of this compound, we recommend starting with a biaryl phosphine ligand such as RuPhos or BrettPhos, as these have shown excellent performance in the amination of other challenging 2-aminopyridines.[10]
Bases: The Driving Force for Deprotonation
The base plays a crucial role in the catalytic cycle by deprotonating the amine, which is necessary for the formation of the palladium-amido complex.[4][11] The choice of base is dependent on the pKa of the amine and the solvent.
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOt-Bu | ~19 | Toluene, Dioxane | A strong, non-nucleophilic base suitable for a wide range of amines.[5] |
| LiHMDS | ~26 | THF, Toluene | A very strong base, often effective when other bases fail. |
| Cs₂CO₃, K₃PO₄ | ~10.3, ~12.3 | Toluene, Dioxane | Weaker bases that can be advantageous for substrates with base-sensitive functional groups. |
Given the electron-deficient nature of this compound, a strong base is likely required to facilitate deprotonation. NaOt-Bu is a good starting point, but LiHMDS may offer improved results.[10]
Solvents: The Reaction Medium
Aprotic, non-polar, or weakly polar solvents are typically used in Buchwald-Hartwig aminations.
| Solvent | Boiling Point (°C) |
| Toluene | 111 |
| 1,4-Dioxane | 101 |
| THF | 66 |
Toluene and 1,4-dioxane are the most commonly employed solvents.[12] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Experimental Workflow and Protocols
The following diagram outlines a general workflow for setting up a palladium-catalyzed C-N coupling reaction.
Caption: A step-by-step workflow for performing a palladium-catalyzed C-N coupling reaction.
General Protocol for the Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction tube with a stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: To a dry reaction tube under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl bromide, this compound, Pd(OAc)₂, RuPhos, and NaOt-Bu.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the reaction tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,5-difluoropyridin-2-amine.
Note on Optimization: If the reaction is sluggish or gives a low yield, consider screening other ligands (e.g., BrettPhos), bases (e.g., LiHMDS), and solvents (e.g., 1,4-dioxane). Increasing the temperature may also be beneficial.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor quality reagents/solvent | - Use a precatalyst- Screen stronger bases (e.g., LiHMDS)- Ensure all reagents are pure and the solvent is anhydrous and degassed |
| Formation of Byproducts | - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide | - Use a different ligand/base combination- Lower the reaction temperature |
| Decomposition of Starting Materials | - Reaction temperature is too high- Base-sensitive functional groups | - Lower the reaction temperature- Use a weaker base (e.g., Cs₂CO₃) |
Conclusion
The palladium-catalyzed C-N bond formation with this compound is a powerful tool for the synthesis of novel compounds for drug discovery and materials science. While the electron-deficient nature of this substrate presents unique challenges, a rational approach to the selection of the palladium precursor, ligand, base, and solvent can lead to successful and high-yielding transformations. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]
- Wikipedia. (2023, December 2).
- Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- PubMed. (2014, December 19).
- Johnson Matthey. Palladium precursor products. [Link]
- Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Buchwald, S. L., et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Chemistry LibreTexts. (2020, July 1).
- Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266–2287. [Link]
- Reddit. (2018, September 6).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS Green Chemistry Institute.
- Hartwig, J. F. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 108(8), 3049-3091. [Link]
- Li, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- ResearchGate. (2016). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... [Link]
- PubMed. (2007, April 27).
- Nolan, S. P., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3945-3954. [Link]
- Buchwald, S. L., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(19), 4324–4327. [Link]
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1192–1203. [Link]
- Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8439–8448. [Link]
- Wang, J., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
- ResearchGate. (2024, August 13).
- Kostas, I. D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13458–13470. [Link]
- Buchwald, S. L. (2017).
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- PubMed. (2017, February 17). Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles. [Link]
- PubMed. (2013, November 22).
- PubMed. (2010, May 10).
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- ResearchGate. (2025, August 7).
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- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: Palladium-Catalyzed N-arylation of 4,5-Difluoropyridin-2-amine
Abstract
This document provides a comprehensive guide for the N-arylation of 4,5-difluoropyridin-2-amine with various aryl halides. The N-aryl-4,5-difluoropyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules and pharmaceutical candidates. The protocol detailed herein utilizes the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation.[1][2][3] We present a reliable, step-by-step procedure employing a state-of-the-art palladium precatalyst system, discuss the mechanistic rationale behind the choice of reagents, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible method for synthesizing this important class of compounds.
Principle and Mechanistic Overview
The N-arylation of this compound is achieved via a palladium-catalyzed cross-coupling reaction, widely known as the Buchwald-Hartwig amination.[3][4] This transformation has become a preferred method over harsher classical techniques due to its broad substrate scope, functional group tolerance, and generally high yields.[2]
The reaction proceeds through a catalytic cycle initiated by an active Palladium(0) species. The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf > Cl.[5]
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: This final, bond-forming step yields the N-arylated product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][6]
The choice of ligand is paramount for a successful transformation. Bulky, electron-rich biarylphosphine ligands are essential as they promote both the oxidative addition and the crucial reductive elimination step while preventing catalyst decomposition.[7][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide on a 1.0 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C₅H₄F₂N₂)[9] | ≥98% | Major supplier | Store in a desiccator. |
| Aryl Bromide (Ar-Br) | ≥98% | Major supplier | Substrate of choice. |
| BrettPhos Pd G3 Precatalyst | N/A | Major supplier | Air-stable precatalyst, simplifies setup.[6] |
| BrettPhos Ligand | ≥98% | Major supplier | Often added to ensure optimal ligand:palladium ratio. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Major supplier | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Major supplier | Use from a solvent purification system or a freshly opened bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major supplier | For workup and chromatography. |
| Hexanes | ACS Grade | Major supplier | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | Lab prepared | For workup. |
| Brine | N/A | Lab prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Major supplier | For drying organic layers. |
| Celite® / Silica Gel | N/A | Major supplier | For filtration and chromatography. |
Equipment
-
Schlenk flask or oven-dried reaction vial with a PTFE-lined screw cap
-
Magnetic stir plate and stir bars
-
Inert atmosphere glovebox or Schlenk line with Nitrogen or Argon gas
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Rationale: The entire setup must be performed under an inert atmosphere (N₂ or Ar) to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. Using an air-stable precatalyst like BrettPhos Pd G3 simplifies handling, as it is less sensitive to brief air exposure than generating the Pd(0) species in situ.[7]
-
Reaction Setup (In a Glovebox):
-
To a 20 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (130 mg, 1.0 mmol, 1.0 equiv.).
-
Add the aryl bromide (1.1 mmol, 1.1 equiv.).
-
Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and BrettPhos ligand (0.02 mmol, 2 mol%).
-
Scientist's Note: While a precatalyst is used, adding a small amount of extra ligand can sometimes improve reaction rates and yields by preventing catalyst decomposition pathways.
-
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Causality: NaOtBu is a strong, non-nucleophilic base crucial for deprotonating the aminopyridine, which is a key step in the catalytic cycle.[5] Weaker bases may result in slow or incomplete conversion.
-
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Remove the vial from the glovebox and place it on a preheated stir plate set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Periodically check the reaction progress by TLC or LC-MS.
-
To take a sample, briefly cool the reaction, and quickly uncap and recap after taking a small aliquot with a micropipette.
-
For TLC, elute with a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes). Visualize under UV light (254 nm). The product should be less polar than the starting amine.
-
-
Workup and Isolation:
-
Once the reaction is complete (disappearance of starting amine), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction by slowly adding water (15 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is typically a dark oil or solid. Purify by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the N-arylated product.
-
Caption: Experimental workflow for N-arylation.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several parameters. The following table provides guidance for optimizing the reaction for different aryl halides or when suboptimal results are obtained.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Aryl Halide | Aryl Bromide | Aryl Chlorides: More challenging to activate. May require a stronger catalyst system (e.g., a more electron-rich ligand like RuPhos) and higher temperatures (110-120 °C).[10] Aryl Iodides: Generally more reactive, but the iodide byproduct can sometimes inhibit the catalyst.[5] |
| Catalyst Load | 2 mol% | Low Yield: Increase catalyst loading to 3-5 mol%. For very challenging substrates, this can improve conversion rates significantly. |
| Base | NaOtBu | Base-Sensitive Substrates: If your aryl halide has a base-sensitive functional group (e.g., an ester), switch to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require longer reaction times or higher temperatures.[5][6] |
| Solvent | Toluene | Poor Solubility: If reagents are poorly soluble in toluene, consider using 1,4-dioxane or tert-butanol. Solvent choice can significantly impact reaction kinetics. |
| Side Reactions | N/A | Hydrodehalogenation (Ar-H formation): This side reaction can compete with amination.[2] Ensure a truly inert atmosphere and use high-purity, anhydrous reagents. Optimizing the ligand-to-palladium ratio can also suppress this pathway. |
Data Analysis and Characterization
After purification, the identity and purity of the final product, N-aryl-4,5-difluoropyridin-2-amine, must be confirmed using standard analytical techniques.
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The aromatic region of the ¹H NMR will show signals corresponding to both the pyridine and the newly introduced aryl ring. ¹⁹F NMR will confirm the presence of the two fluorine atoms on the pyridine ring.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product, matching the calculated molecular formula.
-
Purity Analysis: Purity should be assessed by HPLC or LC-MS, and should typically be ≥95% for subsequent applications.
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Application Notes and Protocols for 4,5-Difluoropyridin-2-amine in Agrochemical Synthesis
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Agrochemicals
The incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as its high electronegativity and relatively small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1] Within this context, the pyridine ring serves as a versatile and privileged core structure, found in numerous herbicides, fungicides, and insecticides.[1]
4,5-Difluoropyridin-2-amine emerges as a particularly valuable building block, combining the benefits of fluorine substitution with a reactive amino group that serves as a versatile handle for molecular elaboration. This guide provides an in-depth exploration of its application in the synthesis of next-generation agrochemicals, grounded in established chemical principles and supported by recent patent literature.
Physicochemical Properties and Availability
A clear understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | PubChem |
| Molecular Weight | 130.10 g/mol | PubChem |
| CAS Number | 1211537-08-4 | [2] |
| Appearance | Solid | - |
| Purity | Commercially available up to 95% | [3] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to unlocking the synthetic potential of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing fluorine atoms.[4] This heightened electrophilicity makes the pyridine core an excellent substrate for reaction with a wide range of nucleophiles, including alcohols, thiols, and secondary amines.
The reaction proceeds via a Meisenheimer-like intermediate, where the rate-determining step is typically the initial nucleophilic attack. The fluoride ions are excellent leaving groups in this context, facilitating the formation of new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.
Caption: Generalized SNAr mechanism for this compound.
Application in the Synthesis of Novel Herbicides
While direct examples for this compound are emerging, the synthesis of pyridine-based herbicides from analogous fluorinated aminopyridines is well-documented. For instance, picolinic acid herbicides are a significant class of synthetic auxins that control broadleaf weeds.[5] The 4-amino-5-fluoro-picolinate scaffold is a key feature in several patented herbicidal compounds.[5][6]
By analogy, this compound can serve as a precursor to novel herbicides through a multi-step synthetic sequence. A plausible pathway involves an initial SNAr reaction to introduce a desired functional group, followed by further modifications to construct the final herbicidal molecule.
Hypothetical Synthesis of a Picolinate Herbicide Analog
This protocol outlines a hypothetical, yet chemically sound, pathway to a picolinate herbicide analog, demonstrating the utility of this compound.
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Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Difluoropyridin-2-amine Derivatives
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 4,5-Difluoropyridin-2-amine and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2] This document outlines two robust, kilogram-scale synthetic routes, delving into the mechanistic rationale behind procedural choices, process safety, and analytical quality control. The protocols are designed for researchers, chemists, and process development professionals, offering a framework for efficient, safe, and scalable production.
Introduction: The Significance of Fluorinated Pyridines in Drug Development
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Pyridine derivatives, in particular, are prevalent in a vast number of approved pharmaceuticals.[2] The combination of a pyridine core with fluorine substituents, as seen in this compound, creates a versatile platform for the synthesis of complex and potent bioactive molecules.
This guide addresses the critical need for scalable and economically viable synthetic routes to this compound, a key intermediate that has historically faced challenges in large-scale production due to the use of hazardous reagents or low-yielding methodologies.[4] The protocols herein are designed to be robust, reproducible, and amenable to industrial production environments.
Recommended Synthetic Pathways for Scale-Up
Two primary synthetic routes are detailed, each with distinct advantages depending on the available starting materials and desired scale of production.
Route 1: Multi-Step Synthesis from 2,3,5-Trichloropyridine
This pathway involves a series of nucleophilic aromatic substitutions (SNAr) and a key Hofmann rearrangement, offering a high-yielding and safe alternative to methods employing highly reactive or unstable intermediates.[5] This route is particularly advantageous for its avoidance of hazardous reagents like hydrazine.
Route 2: Synthesis via Hydrazine Intermediate from a Polyfluorinated Pyridine
This classic approach utilizes a hydrazine intermediate followed by reduction. While this method can be high-yielding, it requires careful handling of hydrazine, a potentially hazardous reagent.[6] This route may be suitable for facilities equipped to handle such materials.
Visualization of Synthetic Pathways
Caption: Overview of the two primary scalable synthetic routes to this compound.
Detailed Protocols and Methodologies
Route 1: Kilogram-Scale Synthesis from 2,3,5-Trichloropyridine
This route is adapted from a patented process designed for large-scale production, emphasizing safety and efficiency.[4][5]
This transformation is achieved through a sequence of nucleophilic aromatic substitutions. The initial step involves the selective fluorination of 2,3,5-trichloropyridine, followed by cyanation and a subsequent fluorination. For the purpose of this guide, we will start from the commercially available 3,5-dichloro-2-fluoropyridine, which can be synthesized from 2,3,5-trichloropyridine.
-
Rationale for Reagent Selection: The use of potassium fluoride is a cost-effective and efficient fluorine source for SNAr reactions on electron-deficient pyridine rings.[7] A phase-transfer catalyst, such as tetraphenylphosphonium bromide, is crucial for enhancing the solubility and reactivity of the fluoride salt in the organic solvent.[7] The choice of an aprotic polar solvent like sulfolane or DMSO facilitates the nucleophilic substitution by stabilizing the charged intermediates.[8]
-
Protocol:
-
To a solution of 3,5-Difluoro-2-pyridinecarbonitrile (1.0 kg, 1.0 equiv) in a suitable solvent such as a mixture of acetic acid and water, add concentrated sulfuric acid (3.0-4.0 equiv) portion-wise while maintaining the temperature below 60°C.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Adjust the pH to 7-8 with a concentrated aqueous solution of sodium hydroxide.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-Difluoro-2-pyridinecarboxamide.
-
-
Causality: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. The use of sodium hypochlorite as the hypohalite source is a safe and scalable alternative to handling liquid bromine. The reaction proceeds via the formation of an N-haloamide, which then rearranges to an isocyanate intermediate, followed by hydrolysis to the amine.
-
Protocol:
-
In a suitably sized reactor, dissolve sodium hydroxide (0.88 mol per mole of amide) in water.
-
Add aqueous sodium hypochlorite (1.0 equiv) followed by 3,5-Difluoro-2-pyridinecarboxamide (1.0 equiv).[4]
-
Stir the resulting mixture at ambient temperature for 16-20 hours.[4]
-
Increase the temperature to 60-70°C and stir for an additional 4-5 hours.[4]
-
Cool the reaction mixture to room temperature and perform an extraction with a suitable organic solvent, such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization or column chromatography to obtain this compound.
-
Route 2: Synthesis via Hydrazine Intermediate
This route is based on a patented process and is suitable for large-scale production if appropriate safety measures are in place for handling hydrazine.[6]
-
Protocol:
-
Charge a reactor with 2,3,5,6-tetrafluoropyridine (1.0 equiv) and a suitable solvent such as n-propanol.
-
Add hydrazine monohydrate (1.2-1.5 equiv) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, reflux the mixture for 3-4 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, and dry the organic layer.
-
Concentrate the organic phase to yield the crude 2-Hydrazino-3,5,6-trifluoropyridine, which can be used in the next step without further purification.
-
-
Rationale: Raney nickel is a highly effective and widely used catalyst for the hydrogenation of hydrazino groups to the corresponding amines.[6] It is a heterogeneous catalyst, which simplifies its removal from the reaction mixture by filtration, a key consideration for scale-up.[6]
-
Protocol:
-
In a hydrogenation reactor, charge a slurry of Raney nickel (10-15 wt%) in methanol.
-
Add a solution of 2-Hydrazino-3,5,6-trifluoropyridine (1.0 equiv) in methanol.
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
-
Synthesis of Derivatives: Buchwald-Hartwig Amination
The 2-amino group of this compound can be further functionalized to generate a diverse library of derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is amenable to scale-up.[9][10][11]
Caption: General workflow for the synthesis of N-aryl derivatives via Buchwald-Hartwig amination.
-
General Protocol for Scale-Up:
-
Oven-dry all glassware and ensure an inert atmosphere (nitrogen or argon).[9]
-
To the reactor, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a suitable base (e.g., NaOtBu, K2CO3), and the palladium precatalyst and ligand (e.g., G3-XPhos).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Process Safety and Hazard Analysis
The scale-up of chemical syntheses requires a thorough understanding and mitigation of potential hazards.
| Reagent/Process Step | Potential Hazards | Recommended Mitigation Strategies |
| Fluorinating Agents (e.g., KF) | Can release HF upon contact with acid. Corrosive. | Use in a well-ventilated area. Wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with acids. |
| Pyridine and Derivatives | Flammable, toxic, and have a strong, unpleasant odor.[12][13][14] | Handle in a fume hood. Use closed systems for large quantities. Ensure adequate ventilation.[12] |
| Hydrazine Monohydrate | Highly toxic, corrosive, and a suspected carcinogen.[6] | Handle with extreme caution in a designated area. Use appropriate PPE, including respiratory protection. Have a spill kit readily available. |
| Raney Nickel | Pyrophoric (ignites spontaneously in air) when dry. | Keep wet with solvent at all times. Filter in a well-ventilated area, away from flammable materials. Quench spent catalyst carefully. |
| Hofmann Rearrangement | Exothermic reaction. Use of hypochlorite can generate chlorine gas if acidified. | Ensure adequate cooling. Maintain basic conditions throughout the reaction. |
| Hydrogenation | Flammable gas, risk of explosion. | Use a properly rated hydrogenation reactor with appropriate safety features. Ensure the system is leak-proof. Purge with inert gas before and after the reaction. |
Analytical and Quality Control (QC)
Robust analytical methods are essential to ensure the purity and identity of the final product and intermediates.
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid. Detection: UV at 254 nm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile intermediates and impurities. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Electron ionization (EI) mass spectrometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H, 13C, and 19F NMR in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). |
| Melting Point | Physical characterization and purity assessment. | Use a calibrated melting point apparatus. |
Conclusion
The synthetic routes and protocols outlined in this guide provide a comprehensive framework for the scalable and efficient production of this compound and its derivatives. By understanding the rationale behind the chosen methodologies and adhering to strict safety and quality control measures, researchers and process chemists can confidently advance the development of novel therapeutics based on this important fluorinated pyridine scaffold.
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Introduction: The Strategic Value of the 4,5-Difluoropyridin-2-amine Scaffold
An Application Guide to the Strategic Functionalization of 4,5-Difluoropyridin-2-amine
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom imparts favorable physicochemical properties, enhancing solubility and providing a key point for hydrogen bonding interactions. The introduction of fluorine atoms to this core further modulates its electronic properties, lipophilicity, and metabolic stability, making fluorinated pyridines highly sought-after building blocks in drug discovery.[2][3]
The this compound motif, in particular, presents a unique synthetic challenge and a significant opportunity. The interplay between the electron-donating amino group at the C2 position and the potent electron-withdrawing inductive effects of the fluorine atoms at C4 and C5 creates a nuanced reactivity profile. This guide provides a detailed exploration of the regioselective functionalization of this valuable scaffold, offering field-proven protocols and explaining the underlying chemical principles that govern selectivity at the key C3, C6, and N-amino positions.
Understanding the Reactivity Landscape
The regioselectivity of reactions involving this compound is dictated by a combination of electronic and steric factors. The pyridine nitrogen and the two fluorine atoms render the aromatic ring electron-deficient, which is a critical factor for certain reaction classes like nucleophilic aromatic substitution (SNAr).[4][5][6] However, for direct functionalization, the C-H bonds at the C3 and C6 positions and the N-H bonds of the C2-amino group are the primary sites of reactivity.
-
C6 Position: This position is the most sterically accessible C-H bond and is activated for deprotonation or metal-catalyzed C-H activation, influenced by the adjacent pyridine nitrogen.
-
C3 Position: Situated between the directing amino group and the C4-fluoro substituent, this position is electronically distinct. Its functionalization often requires a directed metalation strategy to overcome competing reactions at other sites.[7][8]
-
N2-Amino Group: The exocyclic amine is a potent nucleophile and can readily undergo a variety of classical N-functionalization reactions, including acylation, alkylation, and cross-coupling.
The strategic selection of reagents and reaction conditions allows for the precise and predictable modification of each of these positions, enabling the synthesis of diverse compound libraries for drug development.
Figure 1: Key reactive sites on the this compound scaffold.
Part 1: Regioselective Functionalization at the C6 Position via C-H Activation
Direct C-H activation is a powerful and atom-economical strategy for forging new carbon-carbon bonds. For electron-deficient heterocycles like fluorinated pyridines, transition metal catalysis, particularly with palladium, is highly effective. The C6 position is often preferentially functionalized due to its steric accessibility and favorable electronic environment for oxidative addition.[9][10]
Protocol 1.1: Palladium-Catalyzed C6-Arylation
This protocol describes a direct C-H arylation reaction, coupling this compound with an aryl bromide. The choice of phosphine ligand is critical for catalytic efficiency and regioselectivity.
Workflow Overview:
Figure 2: Workflow for Pd-catalyzed C6-arylation.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.10 equiv).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 equiv) as the base.
-
Solvent and Degassing: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Add degassed solvent (e.g., a 4:1 mixture of Toluene and N,N-Dimethylacetamide) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C6-arylated product.
Causality and Insights:
-
Catalyst System: The Pd(OAc)₂/phosphine ligand system is crucial. The ligand stabilizes the palladium center and facilitates the C-H activation and reductive elimination steps.
-
Base: K₂CO₃ is a common and effective base for this transformation, facilitating the deprotonation step in the catalytic cycle.
-
Solvent: A mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMA is often used to ensure solubility of all reactants and intermediates.
Table 1: Representative Data for C6-Arylation
| Aryl Bromide | Conditions | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/DMA, 120°C | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/DMA, 120°C | 71 |
| 3-Bromopyridine | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/DMA, 130°C | 65 |
Part 2: Selective Functionalization at the C3 Position via Directed Metalation
Accessing the C3 position is synthetically challenging due to the steric hindrance from the C2-amino group and electronic influence from the C4-fluoro group. A Directed ortho-Metalation (DoM) strategy is the most reliable approach.[7][8] This involves first installing a directing group on the C2-amine, which then coordinates to an organolithium base, forcing deprotonation at the adjacent C3 position.
Protocol 2.1: C3-Iodination via N-Pivaloyl Directed Metalation
This multi-step protocol demonstrates the installation of an iodine atom at the C3 position, which can then serve as a handle for further cross-coupling reactions.
Workflow Overview:
Figure 3: Workflow for C3-functionalization via Directed ortho-Metalation.
Step-by-Step Methodology:
-
Step A: N-Protection:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add triethylamine (1.5 equiv) and cool the solution to 0 °C.
-
Slowly add pivaloyl chloride (PivCl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain N-(4,5-difluoropyridin-2-yl)pivalamide.
-
-
Step B: Directed Metalation and Iodination:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi, 1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
In a separate flask, dissolve the N-pivaloyl protected starting material (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the substrate solution and stir at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 1.5 equiv) in anhydrous THF dropwise.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude C3-iodinated intermediate.
-
-
Step C: Deprotection:
-
Dissolve the crude intermediate from Step B in a mixture of methanol and concentrated hydrochloric acid (HCl, 5:1).
-
Heat the mixture to reflux (approx. 70-80 °C) for 8-12 hours.
-
Cool to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-iodo-4,5-difluoropyridin-2-amine.
-
Causality and Insights:
-
Directing Group: The pivaloyl group is an effective directing group due to its ability to coordinate with the lithium cation of the LDA base, positioning it for selective deprotonation of the C3-H.
-
Low Temperature: Maintaining the temperature at -78 °C is critical to ensure the stability of the lithiated intermediate and prevent unwanted side reactions or decomposition.
-
Electrophilic Quench: Iodine is an efficient electrophile for trapping the C3-anion. This strategy can be extended to other electrophiles to install a variety of functional groups.
Table 2: C3-Functionalization with Various Electrophiles
| Electrophile Quench | Resulting C3-Substituent | Typical Yield (%) |
| Iodine (I₂) | -I | 65-75 |
| N,N-Dimethylformamide (DMF) | -CHO | 60-70 |
| Carbon Dioxide (CO₂) | -COOH | 55-65 |
| Chlorotrimethylsilane (TMSCl) | -TMS | 70-80 |
Part 3: Functionalization of the N2-Amino Group
The exocyclic amino group is a versatile handle for introducing molecular diversity. It can readily participate in various bond-forming reactions, including palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination, allowing for the synthesis of N-aryl derivatives.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol details the coupling of this compound with an aryl iodide to form a diarylamine linkage.
Workflow Overview:
Figure 4: Workflow for N-Arylation via Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube, add this compound (1.2 equiv), the desired aryl iodide (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.08 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere and Solvent: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the N-arylated product.
Causality and Insights:
-
Catalyst System: The Pd₂(dba)₃/Xantphos combination is a robust catalytic system for C-N bond formation. Xantphos is a wide bite-angle ligand that promotes the crucial reductive elimination step.
-
Base: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.
-
Aryl Halide: While aryl bromides and chlorides can be used (often requiring different ligands and conditions), aryl iodides are typically more reactive in this coupling reaction.
Table 3: Representative Data for N-Arylation
| Aryl Iodide | Conditions | Yield (%) |
| 4-Iodotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | 85 |
| 1-Iodo-3-methoxybenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | 81 |
| 2-Iodothiophene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | 76 |
Conclusion
The this compound core is a synthetically versatile platform for the development of novel chemical entities. By understanding the electronic and steric properties of the ring, researchers can employ a range of modern synthetic methodologies to achieve high regioselectivity. Direct C-H activation provides an efficient route to C6-functionalized analogues, while directed ortho-metalation offers precise control for substitution at the more challenging C3 position. Finally, the exocyclic amine serves as a reliable point for diversification through established cross-coupling chemistry. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full potential of this valuable scaffold.
References
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- Facile Rh(III)
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. PubMed.
- C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales.
- Nucleophilic arom
- 15.
- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
- Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4,5-Difluoropyridin-2-amine
Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold
In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for enhancing the pharmacological profile of drug candidates.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[4]
Among the vast array of fluorinated heterocycles, 4,5-Difluoropyridin-2-amine stands out as a particularly valuable and versatile building block. Its structure is characterized by an electron-donating amino group and two electron-withdrawing fluorine atoms on a pyridine core. This specific arrangement creates a highly activated system, predisposing the C4 position to nucleophilic attack and offering multiple handles for sophisticated molecular elaboration. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols and mechanistic insights for researchers in drug development.
Core Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the susceptibility of its fluorine substituents to displacement and the potential for the amino group to be transformed into other functionalities. The following sections detail the most critical reactions for generating diverse pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr): Accessing Diverse Functional Groups
Principle & Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) reaction is the most direct and common transformation for this scaffold.[5] The pyridine nitrogen and the two fluorine atoms render the ring electron-deficient, making it highly susceptible to attack by nucleophiles.[6][7] The fluorine at the C4 position is particularly labile due to resonance stabilization of the negatively charged intermediate (Meisenheimer complex) by the adjacent nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism, which, unlike many substitution reactions, does not require a metal catalyst.[8][9] This pathway allows for the facile introduction of a wide range of oxygen, nitrogen, and sulfur-based functional groups.[7]
Experimental Protocol 1: SNAr with an Oxygen Nucleophile (Methoxide)
This protocol describes the selective displacement of the C4-fluorine with a methoxy group.
-
Materials: this compound, Sodium Methoxide (NaOMe), Anhydrous Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Add sodium methoxide (1.2 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methoxy-5-fluoropyridin-2-amine.
-
Data Presentation: SNAr Reaction Parameters
The following table summarizes typical conditions for SNAr reactions on this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Base / Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Oxygen | Alcohols, Phenols | Potassium tert-butoxide | THF | 50 | 75-90 |
| Nitrogen | Primary/Secondary Amines | Diisopropylethylamine (DIPEA) | DMSO | 120 | 70-85 |
| Sulfur | Thiols | Potassium carbonate (K₂CO₃) | DMF | 80 | 80-95 |
Data compiled from typical reaction conditions for fluorinated pyridines.[7]
Visualization: SNAr Workflow
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Buchwald-Hartwig Amination
Principle & Mechanistic Insight: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[10] While SNAr is effective for replacing the fluorine atoms, Buchwald-Hartwig coupling provides a complementary and often milder method, especially for less nucleophilic amines or when SNAr conditions are not tolerated.[11] The reaction is indispensable for coupling a vast range of primary and secondary amines with aryl halides or triflates.[10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the arylamine product.[11] The choice of a sterically hindered, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high catalytic turnover.[12]
Experimental Protocol 2: Buchwald-Hartwig Amination (on a derived halide)
Prerequisite Step: For this reaction, the C4- or C5-fluorine is typically first converted to a more reactive halide (e.g., -Br or -I) or a triflate. This protocol assumes a starting material of 4-bromo-5-fluoropyridin-2-amine.
-
Materials: 4-Bromo-5-fluoropyridin-2-amine, Secondary Amine (e.g., Morpholine), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Schlenk tube or microwave vial.
-
Procedure:
-
In a glovebox or under a stream of inert gas, add 4-bromo-5-fluoropyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 equiv) to the tube.
-
Add the secondary amine (1.2 equiv).
-
Add anhydrous, degassed toluene (approx. 0.1 M concentration).
-
Seal the tube and heat the reaction mixture to 80-100 °C. For microwave-assisted reactions, typical conditions are 30 minutes at 120 °C.[13]
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired tertiary amine product.
-
Data Presentation: Buchwald-Hartwig Catalyst Systems
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Amine Scope |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-100 | Primary & Secondary Alkylamines |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | Primary Amines, Anilines |
| Pd(OAc)₂ (2) | Josiphos (2.5) | K₂CO₃ | Toluene | 110 | Benzylamines |
Data compiled from literature on amination of halopyridines.[10][11][13]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
Principle & Mechanistic Insight: The Suzuki-Miyaura coupling is the preeminent method for constructing carbon-carbon bonds, particularly for biaryl synthesis.[14][15] The reaction's high functional group tolerance and use of generally stable and non-toxic boronic acid reagents have made it a favorite in pharmaceutical development.[16][17] Similar to the Buchwald-Hartwig reaction, the starting fluoropyridine must first be converted into a more suitable coupling partner, such as an iodo-, bromo-, or triflate-substituted pyridine. The amino group can be converted to a halide via a Sandmeyer-type reaction. The Suzuki reaction then proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation with the boronic acid (activated by a base), and reductive elimination.[14]
Experimental Protocol 3: Two-Step Suzuki Coupling via Diazotization/Halogenation
Part A: Sandmeyer Reaction (Amine to Bromide)
-
Dissolve this compound (1.0 equiv) in an aqueous solution of HBr (48%).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction for 1 hour at 0-5 °C.
-
Slowly warm the reaction to room temperature and then heat to 60 °C until gas evolution ceases.
-
Cool, basify with aqueous NaOH, and extract with an organic solvent (e.g., ether or DCM).
-
Purify to obtain 2-bromo-4,5-difluoropyridine.
Part B: Suzuki Coupling
-
Materials: 2-Bromo-4,5-difluoropyridine, Arylboronic Acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Sodium Carbonate (Na₂CO₃), Solvent mixture (e.g., Toluene/Ethanol/Water), Reaction vessel.
-
Procedure:
-
To a reaction vessel, add 2-bromo-4,5-difluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add the solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas.
-
Add the catalyst, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude biaryl product via flash column chromatography.
-
Data Presentation: Suzuki Coupling Parameters
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 |
| Aryl Chloride | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-Amyl alcohol | 70-85 |
Yields are representative for Suzuki couplings on similar heterocyclic systems.[15][18]
Visualization: Suzuki Coupling Synthetic Pathway
Caption: Two-step pathway for C-C bond formation via Suzuki coupling.
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[19]
-
Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20][21]
-
Handling: Avoid creating dust. Use only in a well-ventilated area.[19] Ensure eyewash stations and safety showers are readily accessible.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is a potent synthetic building block whose strategic functionalization provides rapid access to a wide range of complex pharmaceutical intermediates. The electron-deficient nature of the pyridine ring enables facile nucleophilic aromatic substitution, while modern palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling allow for the precise installation of diverse amine and carbon-based substituents. By understanding the reactivity of this scaffold and employing the robust protocols detailed herein, researchers can significantly accelerate the discovery and development of next-generation therapeutics.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-fluoropyridine. Benchchem.
- PF-07321332, Nirmatrelvir. New Drug Approvals.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
- An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ResearchGate.
- A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. ACS Publications.
- A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv.
- An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv | Cambridge Open Engage.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
- material safety data sheet. Capot Chemical.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Process for the preparation of fluorinated pyridines. European Patent Office.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
- Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
- nucleophilic aromatic substitutions. YouTube.
- Nucleophilic Aromatic Substitution. ResearchGate.
- This compound | C5H4F2N2 | CID 71743374. PubChem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Difluoropyridin-2-amine
Welcome to the technical support guide for the synthesis of 4,5-Difluoropyridin-2-amine. This critical building block is frequently utilized in the development of pharmaceutical agents and advanced agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the mechanistic principles governing the key reaction—Nucleophilic Aromatic Substitution (SNAr)—to empower you with the knowledge to not only troubleshoot existing protocols but also to rationally design optimized conditions.
Part 1: The Primary Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct route to this compound is the regioselective amination of a polyhalogenated pyridine precursor, typically 2,4,5-trifluoropyridine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing fluorine atoms. This electronic nature makes the ring susceptible to attack by nucleophiles. The amination proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The reaction's success hinges on the stability of this intermediate.
Why is the C-2 Position Selectively Aminated?
In the pyridine ring, the carbon atoms at positions 2 and 4 (ortho and para to the nitrogen) are the most electrophilic.[2][4] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks these positions.[4] For 2,4,5-trifluoropyridine, both C-2 and C-4 are highly activated. However, the C-2 position is generally favored for amination, leading to the desired product.
Caption: General mechanism for the SNAr amination reaction.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
Answer: This is a frequent issue that can stem from several factors related to reaction kinetics and reagent integrity.
-
Cause A: Insufficient Reaction Conditions (Temperature/Pressure)
-
Explanation: The amination of fluoropyridines often requires significant thermal energy to overcome the activation barrier. Reactions performed at atmospheric pressure and moderate temperatures may proceed very slowly or not at all. Many established procedures use high temperatures (100-150°C) and, consequently, high pressure in a sealed reaction vessel (autoclave) to drive the reaction to completion.[5]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a Sealed Vessel: If you are not already, transfer the reaction to a pressure-rated sealed tube or a stainless-steel autoclave. This allows the temperature to be raised above the boiling point of the solvent or ammonia solution, significantly accelerating the reaction rate.
-
Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time from 12 hours to 24 or 48 hours can improve conversion.
-
-
-
Cause B: Inactive Ammonia Source or Presence of Moisture
-
Explanation: The nucleophile, ammonia, must be present in a sufficient concentration and reactive form. Aqueous ammonia is commonly used, but its concentration can decrease over time if not stored properly. Furthermore, while water is the solvent in many procedures, excessive moisture in reactions using anhydrous ammonia in an organic solvent can quench reactive intermediates.
-
Solution:
-
Verify Ammonia Concentration: Use a fresh bottle of concentrated aqueous ammonia (e.g., 28-30%).
-
Consider Anhydrous Conditions: For more controlled reactions, consider using a solution of ammonia in an organic solvent like methanol or 1,4-dioxane. These can sometimes offer better solubility for the starting material and lead to cleaner reactions.
-
Ensure Dryness (for anhydrous reactions): If using anhydrous ammonia, ensure your starting material and solvent are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Cause C: Poor Quality Starting Material
-
Explanation: The purity of the 2,4,5-trifluoropyridine is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Solution:
-
Check Purity: Analyze your starting material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purify if Necessary: If significant impurities are detected, consider distillation or column chromatography of the starting material before use.
-
-
Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve selectivity?
Answer: The formation of isomers, while less common for this specific substrate, typically arises from a lack of complete regioselectivity in the nucleophilic attack.
-
Explanation of Regioselectivity: As previously discussed, nucleophilic attack on the pyridine ring is electronically directed to the C-2 and C-4 positions.[4] While C-2 is generally the preferred site for amination on 2,4,5-trifluoropyridine, harsh conditions or catalytic effects could potentially lead to minor amounts of the 2-amino-4,5-difluoropyridine isomer (from attack at C-4) or other substitution products.
-
Solution:
-
Control Temperature: Avoid excessive temperatures. While heat is necessary, running the reaction at the lowest possible temperature that still provides a reasonable rate can often improve selectivity. A temperature screen (e.g., 100°C, 120°C, 140°C) is recommended to find the optimal balance.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often used in SNAr reactions and can help stabilize the charged intermediate, potentially enhancing selectivity.[6]
-
Purification: If a minor isomeric impurity persists, it can typically be removed through careful purification. Recrystallization is often effective if a suitable solvent system can be found. Alternatively, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes is a reliable method.
-
Question 3: The reaction works, but the work-up and isolation are difficult, leading to product loss. What is the best practice for purification?
Answer: this compound has both a basic amino group and a relatively nonpolar core, which requires a careful extraction and isolation strategy.
-
Explanation: The basicity of the amino group means the product's solubility is highly dependent on pH. It will be soluble in aqueous acid (as the pyridinium salt) and soluble in organic solvents in its free-base form.
-
Solution: Acid-Base Extraction Workflow
-
Quench and Dilute: After cooling the reaction, cautiously quench it with water and dilute with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash them with a dilute acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer, leaving non-basic organic impurities behind.
-
Basify and Re-extract: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >10. The amine product will precipitate or form an oil.
-
Final Extraction: Extract the now-basic aqueous layer multiple times with fresh EtOAc or DCM.
-
Dry and Concentrate: Combine these final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Caption: A standard acid-base extraction workflow for purification.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Are there alternative synthetic routes if 2,4,5-trifluoropyridine is unavailable?
-
Yes, multi-step routes starting from more accessible materials like 2,3,5-trichloropyridine have been developed. These often involve a series of halogen exchange (HALEX) reactions to introduce fluorine, followed by conversion of another functional group (like a nitrile) into the amine via reactions like the Hofmann rearrangement.[7][8] Another approach involves using hydrazine followed by reduction.[5] These routes are more complex but can be effective for large-scale production.[7]
-
-
Q2: What are the key safety considerations for this synthesis?
-
Pressure: Reactions conducted in sealed vessels at high temperatures pose a significant risk. Always use a blast shield and pressure-rated equipment. Never fill the vessel more than 75% of its volume.
-
Reagents: Fluorinated pyridines should be handled with care in a well-ventilated fume hood, as their toxicological properties may not be fully known. Concentrated ammonia is corrosive and has a noxious odor.
-
Exotherms: The quenching and neutralization steps, particularly adding base to the acidic extract, can be highly exothermic. Always perform these additions slowly and with external cooling (ice bath).
-
-
Q3: Can this reaction be catalyzed to improve conditions?
-
While the uncatalyzed SNAr reaction is common, some transformations on electron-deficient rings can be facilitated. Phase-transfer catalysts (e.g., crown ethers) are sometimes used in HALEX reactions with alkali metal fluorides.[6] For aminations, palladium-catalyzed methods (Buchwald-Hartwig amination) are powerful for C-N bond formation but are more commonly applied to aryl bromides or chlorides and can be inhibited by the pyridine nitrogen.[9] For this specific transformation, thermal SNAr is generally the most cost-effective and direct method.
-
Part 4: Comparative Data on Reaction Conditions
The following table summarizes conditions reported in the literature for related amination reactions, providing a starting point for optimization.
| Starting Material | Nucleophile/Solvent | Temperature (°C) | Time (h) | Pressure | Reported Yield | Reference |
| 2,3,5,6-Tetrafluoropyridine | Aqueous Ammonia | 50 | - | High | Good | J. Chem. Soc. Perkin Trans. 1, 1980, 817-821[5] |
| 2,4-Dichloro-5-fluoropyrimidine | Aqueous Ammonia | 25-30 | 14 | Atmospheric | - | Indian J. Chem., 2012, 51B, 460-464[10] |
| 4-Cyano-1-butyne precursor | Aqueous Ammonia | 60-65 | 5 | Atmospheric | 75.5% | CN110092746A[11] |
| 2-Fluoropyridine | Lithium Amides / THF | RT | - | Atmospheric | Moderate-Good | Synthesis, 2014, 46, 159-168[12] |
References
- BenchChem. Technical Support Center: Synthesis of 4-Amino-3,5-difluoropyridin-2-ol.
- Wang, Y. et al. (2008). Synthesis of 2-amino-5-fluoropyridine.
- Smolecule. 2-Amino-3,5-difluoropyridine | 732306-31-9.
- WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- EP0192287A2 - Process for the preparation of fluorin
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Nucleophilic Arom
- Nucleophilic arom
- MDPI. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange.
- 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination.
- EP0146924A2 - Prepar
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. NIH.
- CN102898358A - Preparation method of fluoropyridine compounds.
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
- US20060047124A1 - Process for preparing 2-aminopyridine deriv
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
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- 7. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amination Reactions of Fluorinated Pyridines
Welcome to the technical support center for the amination of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical C-N bond-forming reaction. Whether you are encountering low yields, unexpected side products, or reaction failures, this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Core Principles: A Tale of Two Mechanisms
The amination of fluorinated pyridines primarily proceeds through two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling. Understanding the fundamentals of each is paramount to effective troubleshooting and optimization.
1. Nucleophilic Aromatic Substitution (SNAr): This reaction is a two-step addition-elimination process.[1][2][3] The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the pyridine ring, makes the carbon atom attached to the fluorine susceptible to nucleophilic attack.[1] This is particularly effective at the positions ortho and para to the ring nitrogen. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity.[1][2][4] Fluoropyridines are often more reactive than their chloro- or bromo- counterparts in SNAr, allowing for milder reaction conditions.[1]
2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, especially when SNAr is not feasible due to the electronic properties of the substrates.[5] The catalytic cycle involves the oxidative addition of the fluoropyridine to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6][7] A significant challenge in applying this reaction to pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity.[8]
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the amination of fluorinated pyridines.
Issue 1: My reaction is not starting or shows very low conversion.
Q: I've mixed my 2-fluoropyridine with an amine and a base for an SNAr reaction, but I see no product formation. What's wrong?
A: Several factors could be at play:
-
Insufficient Activation: SNAr reactions require an electron-deficient aromatic ring.[2][4] If your pyridine ring has strong electron-donating groups, it may not be sufficiently activated for the reaction to proceed under standard conditions.
-
Inappropriate Solvent: SNAr reactions are typically favored in polar aprotic solvents like DMF, DMAc, or NMP, which can stabilize the charged Meisenheimer intermediate.[4]
-
Base Strength: The base must be strong enough to deprotonate the amine (if required) but not so strong that it leads to unwanted side reactions. For many SNAr reactions with amines, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1][4]
-
Temperature: While fluoropyridines are reactive, some combinations of substrates may still require heating to overcome the activation energy barrier.[9]
Q: My Buchwald-Hartwig reaction is stalled. I see starting material consumed, but no desired product is forming, or the reaction stops prematurely. What should I check?
A: This often points to issues with the catalyst.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[8] This is a primary challenge for this class of substrates. The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[8]
-
Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands is crucial.[8][10] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[8] Ligands like RuPhos and BrettPhos have proven effective for such transformations.[11]
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry. Functional groups like azo groups can poison the catalyst.[12][13]
-
Pre-catalyst vs. In-situ Generation: Using a pre-catalyst can lead to cleaner and more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[12][14][15]
Issue 2: The reaction is messy, with multiple side products.
Q: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of a dehalogenated pyridine byproduct. How can I minimize this?
A: Reductive dehalogenation is a common side reaction.
-
Optimize Ligand and Base: Screening different phosphine ligands can minimize this side reaction.[12] The choice of base is also critical. Strong bases like NaOt-Bu can sometimes promote this pathway. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[14]
-
Water Content: While a small amount of water can sometimes aid in the reduction of Pd(II) to the active Pd(0) species, excess water can lead to hydrodehalogenation.[13] Ensure you are using anhydrous solvents.
Q: My reaction on a poly-halogenated fluoropyridine is not selective. How can I control which halogen reacts?
A: Regioselectivity can be controlled by choosing the right reaction type.
-
SNAr vs. Buchwald-Hartwig: SNAr will typically occur at the most electron-deficient position, which is often ortho or para to the ring nitrogen and activated by the fluorine. In contrast, Buchwald-Hartwig amination reactivity generally follows the trend of C-Br > C-Cl > C-F for oxidative addition. For a substrate like 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions with a palladium catalyst would favor substitution at the bromide position, while SNAr conditions could favor substitution at the fluorine.[16]
Issue 3: I'm struggling with low yields despite seeing product formation.
Q: My SNAr reaction gives a low yield. How can I improve it?
A:
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion.
-
Stronger Base: If you are using a weak base like K₂CO₃, switching to a stronger one like Cs₂CO₃ or K₃PO₄ might improve the rate and yield.
-
Solvent Choice: Ensure your solvent effectively solubilizes all reactants.
Q: How can I boost the yield of my Buchwald-Hartwig amination?
A:
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio is critical. Typically, a ratio between 1:1 and 2:1 is used.
-
Base Solubility: Poor solubility of the inorganic base is a common reason for low yields.[12] While strong alkoxide bases are often effective, for sensitive substrates, weaker bases with better solubility, such as Cs₂CO₃, can be beneficial.[14][17][18]
-
Temperature and Time: Reactions with weaker bases may require higher temperatures (80-100 °C) and longer reaction times to achieve good conversion.[14]
Frequently Asked Questions (FAQs)
Q1: Which reaction pathway, SNAr or Buchwald-Hartwig, should I choose for my fluorinated pyridine?
-
Choose SNAr when: Your fluoropyridine is sufficiently electron-deficient (e.g., has other electron-withdrawing groups or the fluorine is at the 2- or 4-position) and your amine is a reasonably good nucleophile. SNAr is often operationally simpler and avoids the use of expensive catalysts and ligands.
-
Choose Buchwald-Hartwig when: Your fluoropyridine is not electron-deficient enough for SNAr, or when you need to couple less nucleophilic amines (e.g., amides, some anilines).[5] It offers a broader substrate scope.
Q2: What is the best general-purpose base for Buchwald-Hartwig amination of fluoropyridines? There is no single "best" base. Strong bases like sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective.[12][14] However, for substrates with sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are better alternatives to prevent decomposition.[12][14]
Q3: What solvents should I avoid in Buchwald-Hartwig aminations? Avoid chlorinated solvents, acetonitrile, and pyridine itself, as they can inhibit the palladium catalyst by coordinating to it.[12][14] Toluene and ethereal solvents like dioxane and THF are common and effective choices.[12]
Q4: How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. For more quantitative analysis and to identify byproducts, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods.[7]
Optimization & Experimental Protocols
Parameter Optimization Summary Table
| Parameter | SNAr Amination | Buchwald-Hartwig Amination | Key Considerations & Causality |
| Substrate | Electron-deficient fluoropyridine | Broad scope, including electron-rich pyridines | SNAr relies on the electronic activation of the ring for nucleophilic attack. |
| Nucleophile | Primary/Secondary amines, alcohols, thiols | Very broad: primary/secondary amines, amides, etc.[14] | Buchwald-Hartwig can accommodate less nucleophilic partners due to the catalytic cycle. |
| Catalyst | None | Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand | The catalyst is essential for the oxidative addition/reductive elimination cycle. |
| Ligand | None | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Ligands prevent catalyst poisoning by the pyridine nitrogen and promote reductive elimination.[8][19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄ | The base deprotonates the amine in the catalytic cycle and neutralizes the generated acid (HX). Anionic bases are generally required.[17][18][20] |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | Aprotic (Toluene, Dioxane, THF) | SNAr solvents stabilize the charged intermediate. Buchwald-Hartwig solvents must dissolve reagents without coordinating to the catalyst.[12] |
| Temperature | 25 - 120 °C | 80 - 110 °C | Higher temperatures are often needed to drive the reaction, especially with weaker bases.[14] |
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general procedure for the reaction between 2-fluoropyridine and morpholine.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phosphate (K₃PO₄, 1.5 equivalents).[1]
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[1] Then, add the 2-fluoropyridine (1.0 equivalent) followed by the amine (e.g., morpholine, 1.2 equivalents).[1]
-
Reaction: Stir the reaction mixture and heat to the desired temperature (e.g., 110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for a small-scale reaction. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried, sealable reaction tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the base (e.g., NaOt-Bu, 1.4 equivalents).[12]
-
Inert Atmosphere: Cap the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe.[7] Then add the fluorinated pyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.[7] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Reaction Mechanisms
Caption: General mechanism of SNAr on 2-fluoropyridine.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[7]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common amination issues.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.
- Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007, May 10). PubMed.
- The mechanism of SNAr reaction. (n.d.). ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. (2025, September 13). ACS Sustainable Chemistry & Engineering.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Books.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate.
- Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
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Side reactions in the synthesis of 4,5-Difluoropyridin-2-amine
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Formulating the Content
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Developing the Content
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Technical Support Center: Purification of 4,5-Difluoropyridin-2-amine by Column Chromatography
Welcome to the technical support center for the purification of 4,5-Difluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this key heterocyclic building block. This document synthesizes established chromatographic principles with practical, field-proven insights to help you troubleshoot and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to purify using standard silica gel chromatography?
A1: The primary challenge arises from the molecule's basicity and polarity. The pyridine nitrogen and the exocyclic amine group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column, resulting in low recovery.[1][2]
Q2: What is the purpose of adding triethylamine (TEA) or another base to the mobile phase?
A2: Adding a small percentage (typically 0.1-2%) of a basic modifier like triethylamine serves to "deactivate" the acidic silica gel.[3][4][5] The TEA preferentially interacts with the silanol groups, effectively masking them from your target amine.[6][7][8] This minimizes the undesirable acid-base interactions, leading to more symmetrical (Gaussian) peak shapes, improved resolution, and better recovery of the this compound.[2][9]
Q3: My compound won't move off the baseline in non-polar solvents. How do I choose an appropriate mobile phase?
A3: this compound is a polar compound. You will need a relatively polar mobile phase to elute it from a polar stationary phase like silica gel.[10] Start by developing a solvent system using Thin Layer Chromatography (TLC). Common solvent systems are mixtures of a less polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) with a more polar solvent like methanol (MeOH). An ideal system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4.[9][11]
Q4: Can I use an alternative to standard silica gel?
A4: Yes. If issues persist, consider alternative stationary phases. Neutral or basic alumina can be effective for purifying amines as they lack the acidic character of silica.[12] Another excellent option is amine-functionalized silica , which is specifically designed to provide a more inert surface for basic compounds, often allowing for purification in less polar solvent systems like hexane/ethyl acetate without the need for basic additives.[1][13]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Severe Peak Tailing and Poor Resolution
-
Potential Cause A: Acid-Base Interaction with Silica Gel
-
Explanation: The lone pair of electrons on the nitrogen atoms of your compound forms strong hydrogen bonds with the acidic protons of the silanol groups on the silica surface. This strong, sometimes irreversible, binding causes a portion of the molecules to lag behind the main band, resulting in a "tail."[2] The predicted pKa of this compound is significantly lower than typical pyridines due to the electron-withdrawing fluorine atoms, but it is still basic enough to interact strongly with silica.[14]
-
Solution:
-
Mobile Phase Modification: Add 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., diisopropylethylamine) to your entire mobile phase system (both the less polar and more polar components).[3][4]
-
Column Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the base-modified mobile phase. Flush the packed column with at least 3-5 column volumes of the initial eluent.[4]
-
Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or amine-functionalized silica gel.[1][12]
-
-
-
Potential Cause B: Column Overloading
-
Explanation: Loading too much crude material onto the column saturates the stationary phase at the point of application. This prevents the establishment of the proper equilibrium between the stationary and mobile phases, leading to broad, tailing peaks.
-
Solution:
-
Reduce Sample Load: As a general rule, for a standard flash column, the mass of the crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100).
-
Dry Loading: If your compound has poor solubility in the initial eluent, use a dry loading technique.[15] Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent to get a free-flowing powder.[2] Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.[15]
-
-
Problem 2: Low or No Recovery of the Product
-
Potential Cause A: Irreversible Adsorption
-
Explanation: In the absence of a basic modifier, the interaction between your amine and the acidic silica can be so strong that the compound becomes permanently stuck to the column.[1]
-
Solution:
-
Use a Basic Modifier: This is the most critical step. Always use TEA or an equivalent base in your eluent when purifying amines on silica.[3][6]
-
Column Flushing: If you suspect your compound is stuck, try flushing the column with a highly polar, basic solvent system, such as 5-10% TEA in methanol or 10% ammonium hydroxide in methanol.[16] Note: High concentrations of methanol can dissolve some silica gel.[3]
-
-
-
Potential Cause B: Compound Decomposition
-
Explanation: Although less common for this specific molecule, some sensitive compounds can degrade on acidic silica gel.[16]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, it may indicate decomposition.[16]
-
Deactivate Silica: Use a base-modified eluent or switch to a more inert stationary phase like alumina.[4][12]
-
-
Problem 3: Product Elutes with Impurities (Poor Separation)
-
Potential Cause A: Incorrect Solvent System
-
Explanation: The chosen mobile phase does not provide adequate selectivity (separation) between your product and the impurities. The polarity may be too high, causing everything to elute together, or too low, causing poor peak shape and band broadening that obscures separation.
-
Solution:
-
Systematic TLC Analysis: Meticulously screen different solvent systems. Good combinations for polar amines include Ethyl Acetate/Methanol, Dichloromethane/Methanol, and Ethyl Acetate/Hexanes with a base modifier.[9]
-
Aim for an Rf of 0.2-0.4: The ideal solvent system for your column should give the target compound an Rf value between 0.2 and 0.4 on the TLC plate.[11] This provides the best balance for good separation on the column.
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent.[2][4] This will elute non-polar impurities first, followed by your product, and finally the more polar impurities, sharpening the peaks and improving overall resolution.
-
-
Recommended Experimental Protocol & Data
This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.
Step 1: TLC Method Development
-
Screen solvent systems to find one that provides an Rf of 0.2-0.4 for the product.
-
Table 1: Recommended Starting Solvent Systems (with 1% TEA)
System Ratio (v/v) Polarity Notes Ethyl Acetate / Hexanes 50:50 to 100:0 Medium Good for less polar impurities. Dichloromethane / Methanol 99:1 to 95:5 High Effective for eluting the polar product. | Ethyl Acetate / Methanol | 99:1 to 97:3 | High | A good alternative to DCM-based systems. |
Step 2: Column Preparation
-
Select a column with a diameter and length appropriate for your sample size (e.g., 40g of silica for 1g of crude material).
-
Prepare the mobile phase. For a gradient, prepare a "Solvent A" (e.g., 100% Ethyl Acetate + 1% TEA) and a "Solvent B" (e.g., 95% Ethyl Acetate / 5% Methanol + 1% TEA).
-
Pack the column using the slurry method with Solvent A, ensuring no air bubbles are trapped.[10]
Step 3: Sample Loading
-
Dissolve the crude this compound (~1g) in a minimal amount of DCM or the mobile phase.
-
Alternatively, perform a dry load as described in the troubleshooting section.[15]
-
Carefully apply the sample to the top of the silica bed.
Step 4: Elution and Fraction Collection
-
Begin eluting with Solvent A.
-
Gradually increase the percentage of Solvent B to increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
Step 5: Product Isolation
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will co-evaporate.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Visual Workflow: Troubleshooting Poor Resolution
The following diagram outlines a decision-making process for addressing poor separation during column chromatography.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Chromatography: The Solid Phase. Department of Chemistry, University of Rochester.
- use of Triethylamine. (2005).
- Selecting a GC Column by a Specific St
- When basification of silica gel is required, before using Column chromatography? (2014).
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- If triethylamine is used with a C18 column for a prolonged period, what will happen to the... (2013).
- How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube.
- Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
- Triethyl amine. (2013).
- How do I purify ionizable organic amine compounds using flash column chrom
- Column chrom
- Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025). Hawach Scientific.
- Column chrom
- Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
- Deactivation of silica gel? (2019).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- 2-Amino-3,5-difluoropyridine. (2023). Smolecule.
- troubleshooting column chrom
- This compound. PubChem.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine. (2025). Benchchem.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- 4-Amino-3,5-difluoropyridine. (2025). ChemicalBook.
- Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole deriv
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry, University of Tartu.
- 2-Amino-3,5-difluoropyridine 97. Sigma-Aldrich.
- How to improve peptide purification by altering the mobile phase pH. (2023). Biotage.
- How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? (2021).
- Technical Support Center: Purification of Products Derived from 2-Amino-4-chloropyridine. (2025). Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Navigating the Challenges in Scale-Up Production of Difluoropyridinamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the scale-up production of difluoropyridinamines. These fluorinated heterocycles are pivotal building blocks in the pharmaceutical and agrochemical industries, valued for their ability to modulate the physicochemical and biological properties of active ingredients.[1][2][3] However, transitioning their synthesis from the laboratory bench to a manufacturing scale introduces a host of issues, from managing reaction kinetics and impurity profiles to ensuring process safety and efficient purification.
This guide is structured for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Troubleshooting Guide: From Reaction to Isolation
This section is divided into common problem areas encountered during the synthesis and purification of difluoropyridinamines, such as 2,6-difluoro-4-aminopyridine.
Part 1: Reaction Inefficiency and Low Yield
Low conversion and poor yields are among the most frequent initial hurdles in scaling up a chemical synthesis. The underlying causes are often multifaceted, involving reaction kinetics, reagent stability, and suboptimal conditions.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction to produce a difluoropyridinamine from a corresponding dichloropyridine is stalling. I'm observing low conversion of the starting material. What are the likely causes and how can I resolve this?
Answer: Low conversion in the fluorination of dichloropyridines via SNAr is a classic scale-up problem. The primary causes typically revolve around insufficient reaction energy, reagent deactivation, or poor solvent choice.
-
Insufficient Thermal Energy: The SNAr reaction has a significant activation energy barrier. Lab-scale reactions with efficient heating might not translate directly to larger vessels with different surface-area-to-volume ratios.
-
Moisture and Reagent Purity: Anhydrous potassium fluoride (KF) is a common fluorinating agent. However, it is hygroscopic, and trace moisture can significantly reduce its efficacy. The presence of hydrofluoric acid (HF) as an impurity in KF can also have a serious adverse effect on reactions in solvents like DMSO at high temperatures.[4]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or sulfolane are essential as they solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and nucleophilic.[4][6] Protic solvents will solvate the fluoride anion, drastically reducing its reactivity.[6]
Caption: Troubleshooting workflow for low reaction conversion.
Part 2: Impurity Formation and Side Reactions
As reaction volumes increase, even minor side reactions that were negligible at the lab scale can become significant sources of impurities, complicating purification and reducing final product quality.
Question 2: My reaction mixture is turning dark, and HPLC analysis shows several byproducts, including a hydroxypyridine derivative. What is causing this?
Answer: The formation of a hydroxypyridine byproduct is a tell-tale sign of hydrolysis, while general darkening often indicates decomposition.
-
Hydrolysis: This occurs when water reacts with either the starting material (e.g., 2,6-dichloropyridine) or the fluorinated intermediates/product at the high temperatures required for fluorination. Water can act as a nucleophile, leading to the undesired hydroxylated species.
-
Solvent Decomposition: At high temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine, which is a competing nucleophile.[6] Similarly, DMSO can undergo side reactions, leading to methylthio-substituted pyridine by-products.[4]
Caption: Competing reaction pathways leading to product and impurity.
Table 1: Common Impurities in Difluoropyridinamine Synthesis
| Impurity Class | Likely Cause | Recommended Action |
| Monofluoro-chloro-pyridine | Incomplete reaction | Increase reaction time, temperature, or excess of fluoride source. |
| Hydroxypyridines | Presence of water in reagents or solvent[6] | Ensure strictly anhydrous conditions. |
| Methylthio-pyridines | Side reaction with DMSO solvent at high temp.[4] | Lower reaction temperature or use an alternative solvent (e.g., Sulfolane). |
| Polymeric materials | Substrate decomposition under harsh conditions[5] | Employ milder reaction conditions; consider lower temperature. |
Part 3: Purification and Isolation Challenges
Isolating the final product at high purity is often a significant bottleneck during scale-up. Methods that work well for milligrams or grams may be impractical or inefficient for kilograms.
Question 3: I'm struggling with the final purification. My product 'oils out' during crystallization, and column chromatography is not feasible for the multi-kilogram scale. What are my options?
Answer: This is a common and frustrating issue. "Oiling out" prevents the formation of a pure crystalline solid, trapping impurities. At scale, the focus must shift from chromatography to robust crystallization or distillation techniques.
-
Optimize Crystallization:
-
Solution 1: Solvent Screening: The issue may be the solvent system. Conduct a systematic screening of various anti-solvents and solvent/anti-solvent mixtures at a small scale to find a system that promotes clean crystallization over precipitation or oiling out.[7]
-
Solution 2: Controlled Cooling & Seeding: Rapid cooling is a primary cause of oiling out. Implement a slow, controlled cooling profile in the reactor. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can be highly effective in promoting proper crystal growth.[7]
-
-
Consider Distillation: If the difluoropyridinamine is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be a highly effective and scalable purification method. This is particularly useful for removing less volatile impurities. The boiling point of 2,6-difluoropyridine is ~125 °C, making it a candidate for distillation.[4]
-
Alternative Work-up: Investigate extractive work-ups. Sometimes, impurities can be selectively removed by washing the crude product (dissolved in an organic solvent) with aqueous solutions of varying pH (e.g., dilute acid or base) before the final crystallization step.
Part 4: Scale-Up and Safety Concerns
Safety considerations that are manageable in a lab fume hood can become critical hazards at the production scale. Fluorination reactions, in particular, require careful safety assessment.
Question 4: What are the primary safety hazards I need to consider when scaling up this process, especially concerning the fluorinating agents?
Answer: The primary hazards are thermal runaway and the handling of toxic and corrosive fluorinating agents and byproducts like HF.
-
Thermal Runaway: The SNAr fluorination can be exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase, potentially causing solvent boiling, over-pressurization, and decomposition.[7][8]
-
Solution: A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial before scale-up.[7] Ensure the reactor's cooling capacity can handle the reaction's heat output. Implement controlled, slow addition of a key reagent rather than batching everything at once to manage the rate of heat generation.[8]
-
-
Handling Fluorinating Agents: Many fluorinating reagents are highly reactive and can react violently with certain materials.[9] The fluoride anion can also be corrosive, especially in the presence of other reagents, requiring careful selection of reactor materials.[9] Ingress of acid can generate highly toxic and corrosive hydrogen fluoride (HF).
-
Solution: All personnel must be trained on the specific hazards. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[8] Ensure material compatibility of the reactor and transfer lines.[9] Consider using continuous flow reactors, which handle hazardous reagents in smaller volumes at any given time, significantly improving safety.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable analytical methods for assessing the purity of my final difluoropyridinamine product at scale?
A: A combination of methods is often best for a complete purity profile. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying purity and detecting non-volatile impurities.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile impurities and provides structural information. For an absolute purity value without needing a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool.[11][12]
Table 2: Comparison of Key Analytical Methods for Purity Assessment
| Method | Principle | Primary Strengths | Primary Limitations |
| HPLC | Partitioning between liquid mobile and solid stationary phases.[13] | Robust, versatile, excellent for non-volatile compounds, high precision.[11][13] | May require specific reference standards for impurity identification. |
| GC-MS | Separation based on volatility, followed by mass detection.[13] | High sensitivity, provides structural information for impurity identification.[11] | Not suitable for non-volatile or thermally labile compounds.[13] |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[13] | Highly accurate primary method, provides structural confirmation.[11] | Lower sensitivity compared to chromatographic methods, higher cost.[11][13] |
Q2: My process involves a final amination step. What are the key considerations for this transformation?
A: The introduction of an amine group onto a difluoropyridine ring is also typically an SNAr reaction. Key considerations include:
-
Nucleophile Strength: The amine must be sufficiently nucleophilic. Sometimes, deprotonation with a base (e.g., NaH) is required to generate a more potent nucleophile.[6]
-
Regioselectivity: The fluorine atoms at the 2- and 6-positions are highly activated towards nucleophilic attack. The 4-position is also activated, but generally less so. Ensure your conditions favor substitution at the desired position.
-
Di-substitution: If the amine product can react further, you might see di-substitution as a side reaction. This can be minimized by using milder bases, lower temperatures, or shorter reaction times.[6]
Experimental Protocols
Protocol 1: General Procedure for HPLC Purity Analysis
This protocol provides a starting point for method development. It must be validated for your specific compound and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[11]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.[13]
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using the area normalization method, where the main peak's area is divided by the total area of all peaks.[13]
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of 5,6-Difluoropyridin-2-ol. Benchchem.
- Troubleshooting low yield in heterocycle fluorin
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Benchchem.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse.
- Chemists develop new synthesis method for producing fluorin
- Process for making 2,6-difluoro pyridine.
- Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. Benchchem.
- Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug. PubMed.
- Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds. Benchchem.
- A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Performance Analytics [scinapse.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Deactivation in Aminopyridine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet challenging issue: the deactivation of catalysts in reactions involving aminopyridines. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and design more robust catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with aminopyridines so prone to catalyst deactivation?
A: The primary reason lies in the electronic structure of the aminopyridine molecule itself. It contains two nitrogen atoms—one on the pyridine ring and one in the amino group—both possessing lone pairs of electrons. These lone pairs can act as Lewis bases and strongly coordinate to the electron-deficient metal center of your catalyst (e.g., Palladium, Rhodium, Copper).[1][2][3] This strong binding effectively "poisons" the catalyst by blocking the active sites required for the catalytic cycle, preventing reactant molecules from accessing them.[4][5] This process is a form of chemical deactivation known as catalyst poisoning.[6][7]
Caption: Mechanism of catalyst poisoning by aminopyridines.
Q2: What are the typical symptoms of catalyst deactivation in my reaction?
A: You may be experiencing catalyst deactivation if you observe one or more of the following:
-
Stalled or Sluggish Reaction: The reaction rate slows down significantly over time or stops completely before all starting material is consumed.
-
Incomplete Conversion: The reaction consistently fails to reach full conversion, even with extended reaction times or increased temperature.
-
Formation of Catalyst Black: In palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a visual indicator that the active Pd(0) species has aggregated and lost its catalytic activity.[3]
-
Irreproducible Results: Seemingly identical reaction setups give vastly different yields or reaction times, which can be due to trace impurities poisoning the catalyst.
Q3: Is catalyst deactivation by aminopyridines reversible?
A: It depends on the strength of the interaction. In many cases, the coordination of the aminopyridine to the metal center is strong and considered irreversible under the reaction conditions.[4] However, some poisoned catalysts can be regenerated, although this often requires a separate workup procedure and is not always completely effective. Preventing deactivation is a far more effective strategy than trying to reverse it post-reaction.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving catalyst deactivation issues.
Problem 1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is showing low conversion.
Probable Cause: Catalyst poisoning by the aminopyridine substrate is the most likely culprit. The chosen ligand may not be providing sufficient steric or electronic shielding to the metal center.
Solutions:
-
Ligand Modification (The First Line of Defense): The choice of ligand is critical. The goal is to use a ligand that is bulky enough to create a "protective pocket" around the metal atom, sterically hindering the aminopyridine from coordinating directly.[9]
-
Actionable Step: Switch to ligands with high steric hindrance. For palladium catalysis, consider bulky biaryl phosphine ligands.
-
Rationale: These ligands occupy significant space around the metal, making it physically difficult for the aminopyridine to access and poison the active site.
-
-
Catalyst System Modification:
-
Actionable Step: Increase the catalyst loading incrementally. While not ideal from an efficiency standpoint, it can sometimes overcome partial poisoning.
-
Rationale: This provides a larger pool of active catalyst, so even if a portion is deactivated, enough may remain to drive the reaction to completion.
-
Actionable Step: For palladium catalysis, consider using a pre-catalyst that is activated in situ.
-
Rationale: Some pre-catalysts are more robust and can generate the active Pd(0) species gradually throughout the reaction, helping to maintain a consistent concentration of the active catalyst.
-
Table 1: Comparison of Ligand Classes for Mitigating Deactivation
| Ligand Class | Key Feature | Common Examples | Efficacy in Aminopyridine Reactions |
| Biaryl Phosphines | High steric bulk, electron-rich | RuPhos, BrettPhos, XPhos | High: Often the go-to choice for challenging couplings with N-heterocycles.[10] |
| Josiphos-type | Ferrocene backbone, chirality | SL-J009-1 | Moderate to High: Effective, but screening may be required for optimal results. |
| Simple Phosphines | Lower steric bulk | P(t-Bu)₃, PCy₃ | Low to Moderate: More susceptible to displacement and poisoning by aminopyridines. |
Problem 2: I observe the formation of a black precipitate in my palladium-catalyzed reaction.
Probable Cause: This is likely palladium black, an inactive, aggregated form of palladium.[3] It indicates that the ligand is failing to stabilize the Pd(0) nanoparticles, leading them to crash out of the solution.
Solutions:
-
Enhance Ligand Stabilization:
-
Actionable Step: Increase the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1 or higher).
-
Rationale: A higher concentration of the stabilizing ligand in solution can help prevent the aggregation of Pd(0) species.
-
-
Solvent and Temperature Optimization:
-
Actionable Step: Screen different solvents. Sometimes a more polar or non-polar solvent can influence catalyst stability.
-
Actionable Step: Lower the reaction temperature. Thermal degradation can exacerbate catalyst instability.[11] While this may slow the reaction rate, it can preserve the catalyst's lifetime.[11]
-
Caption: Decision workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: Ligand Screening to Overcome Deactivation
This protocol outlines a parallel screening experiment to identify an optimal ligand for a challenging aminopyridine coupling.
-
Setup: Arrange an array of reaction vials in a heating block. Ensure all glassware is oven-dried and experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stock Solutions: Prepare stock solutions of your aminopyridine substrate, coupling partner, base, and solvent to ensure consistent concentrations across all reactions.
-
Catalyst/Ligand Preparation: In a glovebox, prepare separate solutions or pre-weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃) and a panel of different ligands (e.g., XPhos, RuPhos, BrettPhos, P(t-Bu)₃). Maintain a constant Pd:Ligand ratio for the initial screen (e.g., 1:1.5).
-
Reaction Assembly:
-
To each vial, add the aminopyridine and coupling partner via the stock solution.
-
Add the pre-weighed catalyst/ligand mixture to its designated vial.
-
Add the base.
-
Add the solvent to reach the final desired concentration.
-
-
Execution: Seal the vials, place them in the pre-heated block, and stir at the desired temperature.
-
Monitoring & Analysis:
-
Take small aliquots from each reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.
-
-
Evaluation: Compare the conversion rates and final yields across the different ligands. The ligand providing the highest, most consistent conversion is the optimal choice for scale-up.
Protocol 2: General Procedure for Catalyst Regeneration (Post-Reaction)
If deactivation has occurred and you wish to attempt to recover a heterogeneous catalyst, the following general procedure can be applied. Note: Success is not guaranteed and depends on the nature of the poisoning.[8][12]
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the recovered catalyst extensively with a solvent that can dissolve reactants, products, and byproducts but not the catalyst itself (e.g., ethyl acetate, dichloromethane).
-
Follow with a wash using a polar solvent like methanol or isopropanol to remove more polar impurities.
-
This step aims to remove physically adsorbed foulants from the catalyst surface.[13]
-
-
Thermal Treatment (Calcination):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or an inert gas (like nitrogen) to a moderate temperature (e.g., 300-500 °C).
-
Caution: This temperature must be below the point where thermal degradation (sintering) of the catalyst itself occurs.[14]
-
This step is designed to burn off strongly chemisorbed organic species or coke.[11]
-
-
Acid/Base Wash (Use with Caution):
-
For some types of poisoning, a dilute acid (e.g., acetic acid) or base wash can help remove strongly bound species.[12]
-
This is an aggressive method and can damage the catalyst support or leach the active metal. It should only be attempted after careful consideration of the catalyst's composition.
-
-
Final Steps: After treatment, wash the catalyst again with solvent, dry thoroughly under vacuum, and test its activity in a small-scale reaction to assess recovery.
References
- Hafeez, M., & Riaz, M. (2016).
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
- ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- Kempe, R. (1997). Early transition metal complexes containing aminopyridinato ligands. Polish Journal of Chemistry.
- Noor, A., et al. (2022). Amino Pyridine Iron(II) Complexes: Characterization and Catalytic Application for Atom Transfer Radical Polymerization and Catalytic Chain Transfer.
- Chemistry For Everyone. (2025).
- Angiolini, M., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry. [Link]
- Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- ChemCatBio. (n.d.).
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]
- Jordan, F., & Mariam, Y. H. (1977). Role of the aminopyridine ring in thiamin-catalyzed reactions. II. Proton NMR evidence for high barriers to amino group rotation in 4-aminopyrimidines, including thiamin, at low pH in water. The Journal of Organic Chemistry. [Link]
- AET. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
- Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
- Lin, C-H., et al. (2013). Regeneration of the Deactivated SCR Catalysts.
- Tritto, I., et al. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]
- del Pozo, J., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
- Palma, V., & Ruocco, C. (2020).
- Bartholomew, C. H. (2001).
- Ohta, T., & Tsubaki, M. (2023). Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent. RSC Publishing. [Link]
- StudySmarter. (2024).
- Minstrong. (2025).
- Wikipedia. (n.d.).
- PubChem. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. [Link]
- Kisel, A. S., et al. (2008). Electronic and Steric Effects on the Mechanism of the Inverse Electron Demand Diels-Alder Reaction of 2-aminopyrroles With 1,3,5-triazines: Identification of Five Intermediates by 1H, 13C, 15N, and 19F NMR Spectroscopy. PubMed. [Link]
- Energy. (2025).
- de la Torre, U., et al. (2021).
- Ohta, T., & Tsubaki, M. (2023). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent.
- ResearchGate. (n.d.).
- Telamark. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- ResearchGate. (2024).
- Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Catalysts Editorial Office. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI. [Link]
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Technical Support Center: Managing Exothermic Reactions in Fluorinated Pyridine Synthesis
Introduction for the Modern Drug Discovery Professional
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and bioavailability. However, the very nature of C-F bond formation—one of the strongest single bonds in organic chemistry—means that these reactions are frequently highly exothermic.[1][2] Uncontrolled exotherms pose a significant safety risk, leading to thermal runaways, pressure buildup, and the release of hazardous materials like hydrogen fluoride (HF).[3][4]
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on anticipating, managing, and safely controlling exothermic events during the synthesis of fluorinated pyridines. Our approach is grounded in the principles of process safety, emphasizing a deep understanding of reaction thermodynamics and kinetics to enable robust and scalable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions on pyridines so often exothermic?
A1: The high exothermicity is rooted in fundamental thermodynamics. The process involves breaking a relatively weaker bond (like a C-H or C-Cl bond) and forming a significantly stronger carbon-fluorine (C-F) bond. The average bond dissociation energy for an aromatic C-H bond is approximately 464 kJ/mol, while the C-F bond is around 552 kJ/mol.[1] This large negative enthalpy of reaction (ΔHrxn) is released as heat. The more efficient the reaction, the faster this heat is liberated, posing a greater challenge for thermal management.[5][6]
Q2: Which fluorination methods for pyridines are of highest concern for thermal runaway?
A2: While nearly all fluorinations are exothermic, some methods present a higher intrinsic risk:
-
Diazotization-Fluorination (Balz-Schiemann Type): The thermal decomposition of aryl diazonium tetrafluoroborate salts is notoriously energetic and can be explosive, especially when performed on a large scale without solvent.[2][4][7] The generation of N₂ gas also contributes to rapid pressure increases.
-
Nucleophilic Aromatic Substitution (SNAr) with Halide Exchange: Reactions using activated pyridines (e.g., with nitro or other electron-withdrawing groups) and a fluoride source like KF or CsF can be very fast and highly exothermic, particularly in polar aprotic solvents.[8]
-
Direct C-H Fluorination: Reagents like AgF₂ can react rapidly, and while often conducted at ambient temperature, a lack of cooling can lead to significant temperature increases, especially on scales beyond a few millimoles.[1]
-
Reactions with HF-Pyridine (Olah's Reagent): The preparation of this reagent itself is extremely exothermic and requires careful cooling.[9][10] Subsequent reactions can also release significant heat.
Q3: What is "Adiabatic Temperature Rise" and why is it a critical safety parameter?
A3: The adiabatic temperature rise (ΔT_ad) is the theoretical maximum temperature increase of the reaction mass if all the heat generated by the reaction were absorbed by the system with no heat loss to the surroundings (i.e., a perfect cooling failure). It is calculated using the formula:
ΔT_ad = (-ΔHrxn) / (m * C_p)
where:
-
-ΔHrxn is the heat of reaction (J)
-
m is the mass of the reaction mixture (kg)
-
C_p is the specific heat capacity of the mixture (J/kg·K)
A high ΔT_ad indicates that a cooling failure could lead to a catastrophic temperature and pressure increase. Reaction calorimetry is the primary tool used to measure these parameters and assess the thermal risk of a process.[11][12][13]
Q4: How does solvent choice impact the safety of an exothermic fluorination?
A4: Solvent selection is critical. The ideal solvent should not only be suitable for the reaction chemistry but also possess a high heat capacity and a boiling point that allows for a safe operating temperature window. Crucially, the solvent must be inert to the fluorinating agent. Some common solvents can react violently with fluorinating reagents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[14][15][16] Always verify solvent compatibility before experimentation. Perfluorinated solvents are sometimes used as they are chemically inert, though they may have limited solvating power.[17]
Q5: When should I consider transitioning from a batch reactor to a continuous flow setup?
A5: Continuous flow chemistry is an inherently safer technology for managing highly exothermic reactions.[18][19][20] You should strongly consider transitioning to flow chemistry when:
-
Reaction calorimetry indicates a high heat of reaction and a large adiabatic temperature rise.
-
You need to handle highly toxic or unstable intermediates (e.g., diazonium salts in a Balz-Schiemann reaction).[2][21]
-
The reaction is extremely fast, making temperature control in a batch reactor difficult.
-
You need to scale up the reaction. The superior surface-area-to-volume ratio in flow reactors provides far more efficient heat transfer than in large batch vessels.[3][11][22]
Troubleshooting Guide for Exothermic Events
This guide provides structured advice for common problems encountered during fluorinated pyridine synthesis.
| Problem / Observation | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate is too fast: The rate of heat generation exceeds the cooling capacity of the system. 2. Poor mixing: Localized "hot spots" are forming where the reagent is being added. 3. Insufficient cooling: The cooling bath is at the wrong temperature or has insufficient thermal mass. | Immediate Actions: 1. STOP THE ADDITION IMMEDIATELY. [14] 2. Maximize cooling if possible (lower bath temperature). 3. Ensure stirring is vigorous and effective. Long-Term Solutions: • Recalculate your addition rate based on reaction calorimetry data to match the vessel's heat removal capacity.[23] • Use a syringe pump for precise, slow addition. • Ensure the stirrer is appropriately sized and positioned. Consider an overhead stirrer for viscous mixtures.[20] |
| Delayed Exotherm ("Accumulation") | The reaction has an induction period, or the initial temperature was too low for the reaction to start. The unreacted reagent accumulates and then reacts all at once. This is extremely dangerous. | Immediate Actions: 1. STOP THE ADDITION. 2. DO NOT increase the temperature to "kick-start" the reaction. This will likely cause a violent runaway. 3. Be prepared to execute an emergency quench if the temperature begins to rise uncontrollably. Long-Term Solutions: • Determine the reaction onset temperature via calorimetry. Ensure the reaction is initiated with a small amount of reagent before beginning the main addition. • For semi-batch processes, ensure the reagent is added at a rate slower than its consumption rate.[24] |
| Reaction Turns Dark Brown/Black and Fumes Vigorously | 1. Thermal decomposition: The reaction temperature has exceeded the stability limit of a reactant, intermediate, or the product. 2. Incompatible solvent: The fluorinating agent is reacting with the solvent (e.g., Selectfluor® and DMSO).[15][16] | Immediate Actions: 1. Alert personnel and prepare for evacuation. 2. If safe, stop all additions and apply maximum cooling. 3. If the reaction is clearly out of control, evacuate and follow emergency procedures. Long-Term Solutions: • Characterize the thermal stability of all components using techniques like Differential Scanning Calorimetry (DSC).[3] • Define a Maximum Temperature of Synthesis Reaction (MTSR) and set alarms and interlocks well below the decomposition onset temperature. • Thoroughly research and test solvent compatibility at a very small scale. |
| Pressure Buildup in the Reactor | 1. Gas evolution: The reaction produces gaseous byproducts (e.g., N₂ in Balz-Schiemann).[4] 2. Boiling solvent: The internal temperature has exceeded the boiling point of the solvent. 3. Decomposition: Thermal decomposition is generating gaseous products. | Immediate Actions: 1. Ensure the system is properly vented through a bubbler or condenser. NEVER heat a closed system. [20][25] 2. Immediately reduce or remove the heat source. 3. If pressure continues to rise, it indicates a runaway. Prepare for emergency quenching or evacuation. Long-Term Solutions: • Equip the reactor with a pressure gauge and a pressure relief device (e.g., a rupture disk).[14] • Ensure the condenser has adequate capacity for the solvent and potential exotherm. • Operate at a temperature that provides a sufficient safety margin below the solvent's boiling point. |
Visualization of Safety & Workflow Logic
Diagram 1: Decision Tree for Managing a Thermal Excursion
This diagram outlines the critical decision-making process when faced with an unexpected temperature increase in the reactor.
Caption: Decision tree for emergency response to a thermal excursion.
Diagram 2: Workflow Comparison: Batch vs. Continuous Flow Synthesis
This workflow illustrates the advantages of transitioning a hazardous, exothermic fluorination from a traditional batch process to a modern, safer continuous flow system.
Caption: Workflow comparison of batch vs. continuous flow for exothermic fluorination.
Experimental Protocols
Protocol 1: Controlled Exothermic Reaction in a Jacketed Batch Reactor
This protocol describes a setup designed for maximum thermal control in a laboratory-scale batch reaction.
-
Vessel Setup:
-
Use a jacketed glass reactor system equipped with an overhead stirrer, a temperature probe (thermocouple), a reagent addition line fed by a syringe pump, and a reflux condenser attached to a nitrogen/argon bubbler.[20][26]
-
Ensure the temperature probe is positioned to accurately measure the bulk internal temperature of the reaction, away from the vessel walls.
-
Connect the reactor jacket to a circulating thermostat capable of reaching and maintaining the target cooling temperature (e.g., -40 °C).
-
-
Pre-Reaction Hazard Analysis:
-
Review all safety data sheets (SDS) for reactants and solvents.
-
Consult reaction calorimetry data to determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔT_ad), and required heat removal rate.[12][27]
-
Define a maximum allowable process temperature and set a safety shut-off in the control software that will stop the reagent addition if this temperature is exceeded.[23][28]
-
-
Execution:
-
Charge the reactor with the pyridine substrate and anhydrous solvent.
-
Begin stirring and cool the vessel to the desired setpoint (e.g., -20 °C). Allow the contents to fully equilibrate.
-
Begin the slow, controlled addition of the fluorinating agent via the syringe pump at a pre-calculated rate.
-
Continuously monitor the internal temperature. The difference between the jacket temperature (Tj) and the internal reactor temperature (Tr) is an indicator of the heat being generated. A large ΔT (Tr - Tj) signifies a highly exothermic process.
-
Once the addition is complete, monitor the reaction until the exotherm subsides and the internal temperature returns to the jacket setpoint.
-
-
Quenching:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or lower).
-
Prepare a separate, cooled quenching solution (e.g., a saturated solution of sodium bicarbonate or a non-nucleophilic alcohol like isopropanol).
-
Slowly add the quenching solution to the reaction mixture, monitoring for any secondary exotherms or gas evolution. Never add water directly to a highly reactive mixture.
-
Protocol 2: Transition to a Continuous Flow System
This protocol outlines the basic setup for converting the above reaction to a safer, more efficient flow process.[7][29][30]
-
System Assembly:
-
Pumps: Use two high-pressure syringe pumps or HPLC pumps, one for the substrate solution and one for the fluorinating agent solution.
-
Mixer: Connect the outlet of both pumps to a T-mixer or static mixer to ensure rapid and efficient mixing of the reagent streams.
-
Reactor: The mixer outlet feeds into a reactor coil (e.g., PFA or stainless steel tubing) submerged in a cooling bath or mounted on a cooling plate. The reactor's volume and the total flow rate determine the residence time.
-
Back-Pressure Regulator (BPR): Install a BPR at the end of the reactor coil to maintain system pressure, preventing solvent boiling and ensuring consistent flow.
-
Collection: The outlet of the BPR is directed to a collection flask containing a cooled quenching solution.
-
-
Execution:
-
Prepare two separate stock solutions: (A) pyridine substrate in anhydrous solvent, and (B) fluorinating agent in the same anhydrous solvent.
-
Prime the pumps with their respective solutions to remove any air from the lines.
-
Set the cooling bath to the desired temperature (e.g., -20 °C).
-
Begin pumping both solutions at the calculated flow rates to achieve the desired stoichiometry and residence time. For example, to achieve a 1:1.1 stoichiometry and a 5-minute residence time in a 10 mL reactor, you might pump solution A at 0.95 mL/min and solution B at 1.05 mL/min (Total flow rate = 2.0 mL/min).
-
Allow the system to reach a steady state, where the output is consistent. Collect the product stream in the quenching flask.
-
The small volume within the reactor at any given moment drastically reduces the potential energy of an exotherm, and the high surface area ensures that the heat generated is rapidly removed by the cooling bath.[18][27]
-
References
- Kilolabs. (n.d.). What is a Continuous Flow Chemistry System?
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
- Mettler Toledo. (2018, January 31). Reaction Calorimetry to Evaluate Thermal Risk | Dr. Francis Stoessel [Video]. YouTube. [Link]
- Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Pharmaceutical Technology Europe. (2014, August 22). Process Considerations During API Development.
- He, G., Wang, D., Cheng, L., & Chen, H. (2012). Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction. ACS Chemical Health & Safety, 19(5), 29–35. [Link]
- ACS Publications. (2012). Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn. [Link]
- Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 12(11), 2423–2446. [Link]
- Labcompare. (2024, October 15). Ensure Your Safety While Working with Lab Equipment by Following These Five Tips.
- Asynt. (2022, November 4). A Guide to Flow Chemistry Equipment.
- Radleys. (2023, March 30). Controlling exothermic reactions with AVA Lab Control Software [Video]. YouTube. [Link]
- H.E.L Group. (2024, March 12). Beginner's Guide to Flow Chemistry.
- ResearchGate. (2025, August 7). Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction | Request PDF.
- Lab Unlimited. (n.d.). 7 Things to Keep in Mind When Adopting Flow Chemistry.
- Walsh Medical Media. (2023, May 5). Exothermic Reactions: It's Energy Release and Applications.
- Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
- Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
- Chemistry LibreTexts. (2023, July 12). 10.9: Bond Energies.
- Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
- ResearchGate. (n.d.). Pyridinium poly(hydrogen fluoride) (Olah's reagent).
- ResearchGate. (n.d.). Olah's Reagent Fluorination for Preparing Alkyl Fluorides | Request PDF.
- JoVE. (2023, February 10). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.
- Wikipedia. (n.d.). Bond dissociation energy.
- National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (2025, August 6). The Relation between Bond Lengths and Dissociation Energies of Carbon−Carbon Bonds | Request PDF.
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Technical Support Center: Purification of 4,5-Difluoropyridin-2-amine
Welcome to the dedicated technical support resource for researchers, chemists, and pharmaceutical professionals working with 4,5-Difluoropyridin-2-amine. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise when tackling the purification of a crude reaction mixture containing this compound.
Q1: What are the most common impurities I should expect in my this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route employed. Common synthetic pathways start from highly halogenated pyridines.[1][2][3] Consequently, the most prevalent impurities typically include:
-
Unreacted Starting Materials: For instance, if you are performing a nucleophilic aromatic substitution on a precursor like 2,4,5-trifluoropyridine or a trichloropyridine, residual starting material is a common impurity.[4][5]
-
Partially Reacted Intermediates: In multi-step syntheses, such as those involving halogen exchange (Halex) reactions, intermediates like chlorodifluoropyridines or dichlorofluoropyridines may be present.
-
Regioisomers: Depending on the directing effects of the substituents and the reaction conditions, the formation of other aminodifluoropyridine isomers is possible. The amino group is a powerful directing group, which can influence the substitution pattern.[1]
-
Byproducts of Side Reactions: The amino group can undergo side reactions.[1] Under harsh oxidative conditions, for example, degradation or N-oxide formation can occur. If strong bases are used, side reactions involving the pyridine ring can also take place.
-
Residual Solvents and Reagents: High-boiling point solvents such as DMSO or DMF, which are often used in these types of reactions, can be difficult to remove completely.[1][4]
Q2: How can I accurately assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. No single method provides a complete picture.
-
Chromatographic Methods (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity analysis. They are excellent for quantifying the target compound relative to impurities and can often help in identifying those impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable. ¹H NMR can provide a straightforward purity assessment against a certified internal standard (qNMR).[7] ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities, including regioisomers, which may be difficult to resolve by other means.
-
Melting Point Analysis: A sharp melting point within the reported range (e.g., 52-57 °C) is a good indicator of high purity.[8] A broad or depressed melting point suggests the presence of impurities.[9]
Q3: I've isolated my product, but its melting point is low and broad. What does this signify?
A3: This is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, which lowers the energy required to melt it, resulting in a melting point that is both lower and broader than that of the pure substance.[9] This observation should prompt you to pursue one of the purification methods detailed in the guides below.
Q4: Which purification method should I attempt first for a crude sample of this compound?
A4: For a typical crude reaction mixture, Acid-Base Liquid-Liquid Extraction (LLE) is the most logical and efficient first step. The exocyclic amino group on this compound is basic, allowing it to be protonated and selectively moved into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase.[10] This technique is excellent for bulk purification and removing neutral or acidic impurities before proceeding to higher-resolution techniques like column chromatography, if necessary.
Below is a decision-making workflow to guide your purification strategy.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide 1: Purification by Acid-Base Extraction
Liquid-liquid extraction (LLE) is a powerful first-line technique that leverages the basicity of the amine functional group to separate it from non-basic impurities.[11]
Q: My acid-base extraction is not providing a clean separation. What could be the issue?
A: Incomplete separation usually stems from two main issues: incorrect pH or the presence of basic impurities.
-
Incorrect pH: The pH of the aqueous acid wash must be low enough to fully protonate the this compound, making it soluble in the aqueous layer. A pH of 1-2 is typically sufficient. Conversely, when back-extracting, the pH of the aqueous layer must be raised significantly (pH 9-11) to deprotonate the ammonium salt and regenerate the neutral, organic-soluble amine.[10] Always check the pH of the aqueous layer with pH paper or a meter.
-
Basic Impurities: If your reaction mixture contains other basic impurities (e.g., unreacted starting amines, basic byproducts), they will be extracted along with your product. In this scenario, LLE is best used as a bulk purification step to remove neutral and acidic compounds, and a secondary method like column chromatography will be required to separate the basic components.
Q: I'm observing a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A: Emulsions are common and can be resolved by:
-
Adding Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
Experimental Protocol: Acid-Base Extraction
This protocol assumes your crude product is dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Caption: Workflow diagram for acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be set aside.
-
Basification: Place the combined acidic aqueous extracts in an ice bath to dissipate heat from the upcoming neutralization. Slowly add 3M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 10 (check with pH paper). You may observe the product precipitating or the solution becoming cloudy.
-
Back-Extraction: Add a fresh portion of ethyl acetate to the basic aqueous layer in the separatory funnel. Shake vigorously.
-
Isolation: Separate the layers. Collect the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Final Wash and Dry: Combine all the organic extracts from the previous step. Wash once with brine, then dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
Troubleshooting Guide 2: Purification by Flash Column Chromatography
When impurities have similar basicity to the product, or for final polishing to achieve >98% purity, flash column chromatography is the method of choice.
Q: What is a good starting solvent system (eluent) for purifying this compound on silica gel?
A: this compound is a moderately polar compound. A good starting point for eluent selection is a mixture of a non-polar solvent and a more polar solvent. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. The goal is to achieve a retention factor (Rf) for your product of approximately 0.2-0.4.
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Medium | A standard, effective system. Start with 20% EtOAc in Hexanes and increase polarity as needed. |
| Dichloromethane / Methanol | High | Useful for more polar impurities. Start with 1-2% MeOH in DCM. Be aware of silica solubility in high concentrations of MeOH. |
| Toluene / Acetone | Medium | An alternative to chlorinated solvents. |
Q: My compound is streaking on the TLC plate and the column. How can I improve the peak shape?
A: Streaking of amines on silica gel is a very common problem. It occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This can be suppressed by:
-
Adding a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. A concentration of 0.5-1% is typically sufficient to neutralize the acidic sites on the silica and produce sharp, symmetrical spots and peaks.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate using various ratios of your chosen solvent system (e.g., 10%, 20%, 40% EtOAc in Hexanes) to find the ratio that gives your product an Rf of ~0.3. If streaking occurs, add 1% Et₃N to the eluent and re-run the TLC.
-
Column Packing: Pack a flash chromatography column with silica gel using the determined eluent (containing 1% Et₃N if needed).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Concentration: Remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide 3: Purification by Recrystallization
If your product is a solid with relatively high purity (>90%) after extraction or chromatography, recrystallization is an excellent final step to obtain highly pure, crystalline material.
Q: How do I select an appropriate solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.
| Solvent | Comments |
| Single Solvents | |
| Toluene | A good starting point for moderately polar compounds. |
| Heptane / Hexane | May be suitable if the compound has low polarity. Often used as an anti-solvent. |
| Isopropanol / Ethanol | The product might be too soluble, but worth testing. |
| Solvent Pairs | |
| Toluene / Heptane | Dissolve in hot toluene, then add hot heptane dropwise until the solution becomes cloudy (cloud point). |
| Ethyl Acetate / Hexane | A common and effective pair for compounds of moderate polarity. |
To test solvents: Place a small amount of your compound in a test tube. Add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a potentially good solvent.
Q: My product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. To fix this:
-
Add more solvent: The solution may be too concentrated.
-
Lower the saturation temperature: Use a lower boiling point solvent or add a co-solvent in which the compound is more soluble to lower the temperature at which saturation occurs.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to provide a surface for nucleation.
-
Seed the solution: Add a tiny crystal of the pure product to induce crystallization.
References
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google P
- Liquid–liquid extraction - Wikipedia. [Link]
- Process for the preparation of fluorinated pyridines - European P
- Overview of Liquid-Liquid Extraction (LLE)
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- This compound | C5H4F2N2 | CID 71743374 - PubChem. [Link]
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. [Link]
- Enhancement of Plasma Extraction Recovery of Basic Analytes containing Amino, Pyridine, Quinoline and Imidazole Moieties using Liquid Liquid Extraction and Vacuum Evaporation Techniques: Applied to human volunteers.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. [Link]
- Preparation of difluorpyridine compounds - European P
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 [smolecule.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-3,5-difluoropyridine - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Navigating Work-up Procedures for Reactions Involving 4,5-Difluoropyridin-2-amine
Welcome to the technical support center for 4,5-Difluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions involving this versatile building block. The unique electronic properties of this reagent, stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms on the pyridine ring, present specific challenges and opportunities in downstream processing. This resource aims to equip you with the knowledge to anticipate and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working up reactions involving this compound?
A1: The main challenges stem from the compound's physicochemical properties and its reactivity in common transformations like palladium-catalyzed cross-couplings. Key issues include:
-
Emulsion formation during extraction: The amphiphilic nature of the aminopyridine core can lead to stable emulsions, complicating phase separation.[1]
-
Product solubility issues: The introduction of larger organic moieties can drastically alter the solubility profile, potentially leading to precipitation during work-up or challenging chromatographic purification.
-
Residual palladium catalyst: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, removal of the palladium catalyst to acceptable levels is a critical and often non-trivial step.[2]
-
Byproduct formation: Side reactions such as homocoupling of coupling partners or hydrodefluorination can complicate purification.[3][4][5]
-
pH sensitivity: The basicity of the pyridine nitrogen and the amino group can influence the compound's solubility and stability in acidic or basic aqueous solutions, which can be leveraged during extraction but also poses a risk of degradation.[6][7]
Q2: My Suzuki coupling reaction using this compound as a coupling partner has stalled. What are the likely causes and how can I troubleshoot this?
A2: Stalled Suzuki couplings with aminopyridines are often due to catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]
Here’s a troubleshooting workflow:
-
Assess the Catalyst and Ligand: For heteroaryl couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective than standard ligands like PPh₃.[4] Consider switching to a more robust pre-catalyst system.
-
Evaluate the Base: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[3][4]
-
Check Boronic Acid/Ester Quality: Boronic acids are prone to protodeboronation, especially in the presence of water and at high temperatures.[4] Using a more stable boronic ester (e.g., a pinacol ester) or ensuring anhydrous conditions can mitigate this.
-
Solvent and Temperature: Ensure the solvent is adequately degassed to prevent oxidative degradation of the catalyst. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential product or starting material decomposition.[6]
Troubleshooting Guides
Issue 1: Persistent Emulsion During Aqueous Work-up
Symptom: A stable emulsion forms at the organic-aqueous interface during liquid-liquid extraction, preventing clean separation of the layers.
Causality: The presence of the polar aminopyridine moiety and a non-polar organic substituent can create surfactant-like molecules. Finely divided solid byproducts or residual catalyst can also stabilize emulsions.
Solutions:
| Suggested Solution | Mechanism of Action | When to Use |
| Addition of Brine | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the emulsion.[1] | This is the first and simplest approach for most emulsions. |
| Filtration through Celite® | Removes fine particulate matter that may be stabilizing the emulsion.[1] | When you observe suspended solids in the reaction mixture. |
| pH Adjustment | Protonating the basic nitrogens with dilute acid (e.g., 1 M HCl) will move the product into the aqueous layer. Subsequent basification and re-extraction can then be performed. | When the desired product is stable to acidic conditions and you need to separate it from non-basic impurities. |
| Centrifugation | The applied force can physically break the emulsion and compact any interfacial solids.[1] | For small-scale reactions where other methods have failed. |
Issue 2: Poor Product Recovery After Column Chromatography
Symptom: The desired product is obtained in low yield after silica gel chromatography, with significant material remaining on the column.
Causality: The basic amino and pyridine groups can strongly adsorb to the acidic silica gel, leading to peak tailing and irreversible binding.
Solutions:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 0.5-1% v/v) in the eluent can neutralize the acidic silanol groups, reducing product adsorption.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography may also be a viable option.
-
Salt Formation and Filtration: If the product is crystalline and impurities have different solubility profiles, converting the product to a salt (e.g., hydrochloride) to facilitate precipitation and purification by filtration can be effective.
Experimental Protocols
Protocol 1: Standard Work-up for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general procedure for the work-up of a Suzuki or Buchwald-Hartwig reaction involving this compound.
Step-by-Step Methodology:
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Filtration (Optional but Recommended): Filter the diluted reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble salts and solvents like DMF).
-
Brine (to aid in phase separation and remove residual water from the organic layer).[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by the most appropriate method, typically silica gel column chromatography, often with an eluent system containing a small percentage of triethylamine to prevent streaking.
Protocol 2: Acid-Base Extraction for Purification
This technique is particularly useful for separating the basic aminopyridine product from non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Extract the organic solution with dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic phase.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). The product will deprotonate and may precipitate or can be extracted back into an organic solvent (e.g., ethyl acetate or DCM).
-
Final Work-up: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Diagram 2: General Work-up and Purification Strategy
Caption: Standard workflow for post-reaction work-up and purification.
References
- Chem. Pharm. Bull. 72(10): 884-889 (2024) - ResearchGate. (n.d.).
- BenchChem. (n.d.). Effective workup procedures for reactions with 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- BenchChem. (n.d.). Comparative study of different synthetic pathways to fluoropyridines.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane with Amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- ResearchGate. (n.d.). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- BenchChem. (n.d.). 2-Amino-3,5-difluoropyridine | 732306-31-9.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- BenchChem. (n.d.). Stability issues of 3,4-Dichloropyridin-2-amine under reaction conditions.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- BenchChem. (n.d.). Technical Support Center: 4-Amino-2,6-difluorophenol Cross-Coupling Reactions.
- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Refubium. (n.d.). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Smolecule. (2023). 2-Amino-3,5-difluoropyridine | 732306-31-9.
- NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
- ResearchGate. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC.
- ChemNet. (n.d.). 2-Amino-3,5-difluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97 732306-31-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Difluoropyridines
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving difluoropyridine substrates. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to electron-deficient heterocycles like difluoropyridines presents unique challenges that can often lead to frustratingly low yields.
This guide is structured as a series of targeted questions to help you diagnose and resolve common issues in your experiments. We will move from foundational checks to more nuanced optimizations, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a difluoropyridine has stalled or resulted in a very low yield. Where should I begin troubleshooting?
Low conversion is the most common failure mode for this class of substrates. The primary culprits are twofold: the inherent low reactivity of the electron-deficient pyridine ring towards oxidative addition and the propensity of the corresponding boronic acid coupling partner to undergo undesired side reactions.[1][2]
A systematic approach is crucial. Before making drastic changes, verify the fundamentals of your reaction setup. This logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Foundational Checks: Reagent Quality and Reaction Environment
Q2: How critical is the quality of my reagents and the inertness of the atmosphere?
Absolutely critical. The Pd(0) species is the active catalyst, and it is highly sensitive to oxygen.[3]
-
Inert Atmosphere: Ensure your entire setup was properly purged with an inert gas (argon or nitrogen). This includes degassing your solvents, as dissolved oxygen is a common catalyst poison. A failure to maintain an inert atmosphere can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) oxides and the degradation of sensitive phosphine ligands.[3][4]
-
Solvent Purity: Use anhydrous, degassed solvents. Water itself is not always detrimental and is often required for certain bases, but excess water or protic impurities can promote the undesired side reaction of protodeboronation.[5][6] Solvent contaminants, even at ppm levels, can also poison the catalyst.[7]
-
Reagent Integrity:
-
Palladium Precatalyst: Has it been stored correctly under an inert atmosphere? Older palladium sources can show reduced activity.
-
Phosphine Ligands: These are often air-sensitive. The formation of phosphine oxides can inhibit catalytic activity.
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often still reactive, their stoichiometry and solubility change. Check the purity of your boronic acid before use.[3]
-
The Catalyst System: The Engine of the Reaction
Q3: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and getting poor results. Why?
The coupling of electron-deficient substrates like difluoropyridines is challenging for the catalytic cycle's first step: oxidative addition. The C-F bond is strong, and while you are likely targeting a C-Cl or C-Br bond on the pyridine, the ring's electronics slow this crucial step.
Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient. Modern Suzuki-Miyaura catalysis for challenging substrates relies on bulky and electron-rich dialkylbiaryl phosphine ligands.[8] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, accelerating catalyst turnover.[8]
Recommendation: Switch to a more robust catalyst system.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Workhorse ligands for difficult couplings. Their bulk and electron-donating properties create a highly active, monoligated Pd(0) species essential for activating electron-poor aryl halides.[8] |
| XPhos Pd G3/G4 | (Integrated) | 1-5% | Modern Precatalysts. These are air-stable complexes that rapidly and reliably generate the active catalyst in solution, improving reproducibility.[9] Highly recommended for these systems. |
| PdCl₂(dppf) | dppf | 3-5% | A reasonable alternative, but may require higher temperatures and show lower activity compared to dialkylbiaryl phosphine systems for this specific substrate class. |
Q4: My reaction mixture turned black and stalled. What does this mean?
The formation of black precipitate is often "palladium black," which is inactive, aggregated Pd(0) metal. This indicates catalyst decomposition.
Causality: The ligand's job is to stabilize the soluble, catalytically active Pd(0) species. If the ligand is not robust enough, is used in insufficient quantity, or decomposes at the reaction temperature, the palladium will precipitate out of the catalytic cycle. The bulky dialkylbiaryl phosphine ligands mentioned above are excellent at preventing this decomposition.[8]
The Boron Reagent: Addressing Instability
Q5: My difluoropyridine starting material is consumed, but I'm isolating the corresponding protodeboronated arene instead of my desired product. What is happening?
You are observing protodeboronation , a major side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond.[6] Electron-deficient arylboronic acids, especially those with ortho-substituents like fluorine, are highly susceptible to this pathway.[10][11][12]
The reaction requires a base to activate the boronic acid for transmetalation, but this same basicity, especially in the presence of water, can facilitate protonolysis.[6] It's a delicate balance: the transmetalation needs to be faster than the decomposition.
Caption: Competing pathways for the aryl boronic acid in the reaction.
Q6: How can I minimize protodeboronation?
-
Switch to a More Stable Boron Reagent: This is often the most effective solution.
-
Pinacol Boronate Esters (Bpin): These are significantly more stable to protodeboronation than their corresponding boronic acids.[13] They can be purchased or easily synthesized from the boronic acid.
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6]
-
-
Use a Milder, Non-Aqueous Base: Strong bases like NaOH or KOtBu can aggressively promote protodeboronation. A weaker base may be sufficient to promote transmetalation without causing rapid decomposition. Using an anhydrous base with an anhydrous solvent system can also help.
-
Use a Highly Active Catalyst: A faster catalyst system (see Q3) can increase the rate of the desired coupling, allowing it to outcompete the slower protodeboronation side reaction. This is why modern, highly active catalysts are crucial for unstable boronic acids.[12]
Optimizing Conditions: Base and Solvent
Q7: Which base and solvent system should I use for coupling with difluoropyridines?
The choice of base and solvent is interdependent and crucial for success.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14]
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is moderately strong and has good solubility in mixed aqueous/organic solvent systems.[8]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are often effective when other bases fail. The large, soft cesium cation is thought to play a beneficial role in accelerating the catalytic cycle.
-
Potassium Carbonate (K₂CO₃): A standard and cost-effective choice, though sometimes less effective than K₃PO₄ for challenging substrates.
-
-
Solvent System: The solvent must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction).[5]
-
Ethereal Solvents (Dioxane, THF) with Water: A classic combination. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.[5][15] Water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[5][16]
-
Aprotic Polar Solvents (DMF, Toluene): Often used and can be effective, especially toluene at higher temperatures for very hindered substrates. Ensure they are rigorously degassed.
-
Recommendation: Start with a system of XPhos Pd G3 catalyst, K₃PO₄ as the base, and a 5:1 mixture of 1,4-Dioxane:Water .
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloro-3,5-difluoropyridine
This protocol uses a modern catalyst system designed for challenging substrates and serves as a robust starting point for optimization.
Materials:
-
2-Chloro-3,5-difluoropyridine (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 2-chloro-3,5-difluoropyridine, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[17]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 5:1 solvent ratio (e.g., 2.5 mL dioxane, 0.5 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80–100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2–12 hours. Look for the disappearance of the limiting starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[18]
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[18]
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
- Valera, M. C., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Catalysis.
- Oxford Academic. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. Chemistry Letters.
- Quora. (2023). What is the prominent role of water in the Suzuki reaction?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Protodeboronation.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (2025). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions.
- Molander, G. A., & Trice, S. L. J. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Reddit. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Base and Solvent for Buchwald-Hartwig Amination of Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this challenging yet powerful C-N cross-coupling reaction. The unique electronic properties of the pyridine ring introduce specific challenges that require careful consideration of the reaction parameters, particularly the choice of base and solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines, especially 2-halopyridines, so challenging?
A1: The primary challenge lies in the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] The lone pair of electrons on the pyridine's nitrogen atom can act as a ligand, binding to the palladium center and inhibiting its catalytic activity. This can lead to low yields or complete reaction failure.[1]
Q2: What are the initial signs of a failing or struggling reaction?
A2: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst into its metallic, inactive form.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely that the catalyst has not become active.[1]
-
Reaction Stalling: Initial product formation that ceases over time, as observed by TLC or LC-MS, suggests catalyst decomposition or poisoning during the reaction.[1]
Q3: Which base should I choose for my pyridine amination?
A3: The choice of base is critical and highly substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and often effective.[2][3] However, they can cause decomposition of substrates with sensitive functional groups like esters and nitro groups.[4] For such cases, weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are better alternatives.[2][5] The solubility of the base is also a key factor; poor solubility can lead to low reaction rates.[5] Cesium carbonate is often a good choice due to its better solubility in common organic solvents compared to other inorganic bases.[2]
Q4: What is the best solvent for a Buchwald-Hartwig amination of a pyridine?
A4: A variety of aprotic solvents can be used, including ethereal solvents (e.g., 1,4-dioxane, THF, DME) and aromatic hydrocarbons (e.g., toluene, xylene).[2][5][6] Toluene is a very common and effective solvent.[4][5] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine itself as a solvent, as they can inhibit the palladium catalyst.[2][5] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise.[2]
Q5: My aryl chloride substrate is unreactive. What can I do?
A5: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the difficulty of the initial oxidative addition step.[5][7] To improve reactivity, consider the following:
-
Switch to a more electron-rich, bulky phosphine ligand. Ligands like RuPhos, BrettPhos, and SPhos are designed to facilitate the coupling of challenging substrates.[8][9]
-
Use a pre-catalyst. Pre-catalysts can provide cleaner and more reliable formation of the active catalytic species compared to generating it in situ from a palladium source like Pd(OAc)₂.[7]
-
Increase the reaction temperature. Higher temperatures can help overcome the activation barrier for oxidative addition, though this must be balanced with potential substrate or product decomposition.[2]
Troubleshooting and Optimization Guide
Low conversion is a frequent issue in the Buchwald-Hartwig amination of pyridines. The following guide provides a systematic approach to troubleshooting.
Decision Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination of pyridines.
Common Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Catalyst poisoning by pyridine nitrogen. | Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) to sterically hinder pyridine coordination.[8] Consider using a Josiphos-type ligand, which has shown high activity for heteroaryl chlorides.[8] |
| Inappropriate base. | If using a strong base like NaOtBu with a sensitive substrate, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[2][5] Conversely, if using a weak base, a stronger one might be necessary to facilitate deprotonation. | |
| Poor reagent quality. | Ensure all reagents, especially the amine and solvent, are anhydrous and degassed. Water and oxygen can deactivate the catalyst. | |
| Formation of palladium black | Catalyst decomposition. | This can be caused by impurities or inappropriate reaction conditions. Ensure an inert atmosphere is maintained. A different ligand or pre-catalyst might offer greater stability. |
| Side product formation (e.g., hydrodehalogenation) | The base is too strong or the ligand is not optimal. | Switch to a weaker base. Screening different phosphine ligands can minimize this side reaction.[10] |
| Starting material is consumed, but no desired product is formed | Catalyst poisoning or decomposition. | Functional groups like azo groups can poison the catalyst.[4] Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, a different catalyst system or protection of the problematic functional group may be needed. |
| Product instability. | The aminated pyridine product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder base. |
Base and Solvent Selection Tables
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system used. The tables below summarize general observations and starting points for optimization.
Table 1: Recommended Bases for Pyridine Amination
| Base | pKa of Conjugate Acid | Typical Substrates/Conditions | Advantages | Disadvantages |
| NaOtBu | ~19 | General use, often with aryl bromides and chlorides.[2] | Strong base, often leads to high reaction rates.[3] | Can cause decomposition of base-sensitive functional groups.[2][4] |
| LHMDS | ~26 | Can provide tolerance for protic functional groups (e.g., -OH, -COOH) when used with specific ligands like BrettPhos.[4] | Very strong, non-nucleophilic base. | Can be too harsh for some substrates. |
| Cs₂CO₃ | ~10 | Good for substrates with base-sensitive groups.[2] | Good solubility in many organic solvents.[2] | Weaker base, may require higher temperatures or longer reaction times.[4] |
| K₃PO₄ | ~12.3 | Often used with chelating ligands like Xantphos under milder conditions.[8] | Mild and often effective. | Can have limited solubility. |
| K₂CO₃ | ~10.3 | Alternative to Cs₂CO₃, but generally less effective. | Inexpensive. | Low reaction rates are common.[4] |
Table 2: Recommended Solvents for Pyridine Amination
| Solvent | Boiling Point (°C) | Key Characteristics | Common Use Cases |
| Toluene | 111 | A common and generally effective solvent.[4][6] | General purpose for a wide range of substrates. |
| 1,4-Dioxane | 101 | Ethereal solvent, can be beneficial for some reactions.[4][6] | Often interchangeable with toluene. |
| THF | 66 | Lower boiling point, useful for reactions at moderate temperatures. | When lower temperatures are desired. |
| t-BuOH | 83 | Can be used, sometimes with the addition of water.[4] | Less common, but can be effective in specific cases. |
| 2-MeTHF | 80 | A "greener" alternative to THF and toluene.[5] | As a replacement for traditional ethereal or aromatic solvents. |
General Experimental Protocol
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of a pyridine derivative.
Note: This is a general guideline; reaction conditions must be optimized for specific substrates.
Caption: A general experimental workflow for the Buchwald-Hartwig amination of pyridines.
1. Preparation:
-
To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[5]
2. Inert Atmosphere:
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[5]
3. Reagent Addition:
-
Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[5]
-
Add the amine (1.0-1.5 equiv.).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-1.0 M).
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a Pd(0) species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[10][11]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.[10]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[10][11]
By systematically evaluating and optimizing the base and solvent in conjunction with the appropriate palladium catalyst and ligand system, researchers can overcome the inherent challenges of the Buchwald-Hartwig amination of pyridines and successfully synthesize a wide range of valuable aminopyridine derivatives.
References
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- WordPress. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Byproduct Identification in 4,5-Difluoropyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis and analysis of 4,5-Difluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and identify potential byproducts. The following question-and-answer section addresses common issues and provides in-depth troubleshooting strategies to ensure the purity and integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My LC-MS chromatogram shows several unexpected peaks besides my target product (this compound). Where do I begin my investigation?
A1: The appearance of unexpected peaks is a common challenge. A systematic approach is crucial to differentiate between reaction byproducts, starting material, and external contamination.
Initial Steps:
-
Run a Blank Injection: First, inject a solvent blank (using the same solvent as your sample diluent). This helps identify peaks originating from the solvent, LC system, or mobile phase.[1] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and column bleed.[2][3][4]
-
Analyze Starting Materials: Inject a solution of your starting materials (e.g., 2,4,5-trifluoropyridine and ammonia source) separately. This will confirm their retention times and reveal any impurities present before the reaction begins.
-
Check for Carryover: Inject a blank solvent immediately after a concentrated sample run. If peaks from your sample appear in the blank, it indicates carryover from the injector or column.[1][5] Implementing a robust needle wash protocol can mitigate this.[1]
-
Review Mass Data: For each unexpected peak, examine the corresponding mass spectrum. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is invaluable here, as it provides an accurate mass measurement that can be used to predict the elemental composition of the unknown compound.[6][7][8]
Q2: What are the most likely byproducts in the synthesis of this compound via nucleophilic aromatic substitution (SNAr)?
A2: The synthesis of this compound, typically via the reaction of a polyfluorinated pyridine with an ammonia source, is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the fluorine atoms and the ring nitrogen.[9][10] Byproducts can arise from several competing reaction pathways.
Common Byproduct Classes:
-
Isomeric Products: Nucleophilic attack can sometimes occur at other positions on the pyridine ring, especially if the reaction temperature is too high or the directing effects of the substituents are not completely selective. For instance, starting from 2,4,5-trifluoropyridine, substitution at the 4-position would yield 2-amino-3,5-difluoropyridine.
-
Over-reaction Products: If a stronger nucleophile is present or generated in situ (e.g., from solvent decomposition), it can displace a second fluorine atom. For example, if dimethylformamide (DMF) is used as a solvent at high temperatures, it can decompose to generate dimethylamine, which can act as a nucleophile.[9]
-
Hydrolysis Products: The presence of water, even in trace amounts, can lead to the formation of hydroxypyridine byproducts where a fluorine atom is replaced by a hydroxyl group.[9]
The diagram below illustrates the primary reaction and potential side reactions.
Caption: Synthesis of this compound and potential byproducts.
Table 1: Potential Byproducts and Their Theoretical Exact Masses
| Compound Name | Molecular Formula | Theoretical Exact Mass (M) | Likely [M+H]+ |
| Target Product | C₅H₄F₂N₂ | 130.0346 | 131.0419 |
| Isomeric Aminodifluoropyridine | C₅H₄F₂N₂ | 130.0346 | 131.0419 |
| Monofluoropyridin-diamine | C₅H₅FN₃ | 126.0522 | 127.0595 |
| Hydroxy-fluoropyridin-amine | C₅H₅FN₂O | 128.0389 | 129.0462 |
| Unreacted Trifluoropyridine | C₅H₂F₃N | 133.0147 | 134.0220 |
Q3: I have an accurate mass for an unknown peak from my HRMS data. How do I confidently propose a molecular formula?
A3: High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of unknown compounds.[6][7][8]
Workflow for Formula Determination:
-
Mass Accuracy Calculation: Use the measured accurate mass to calculate potential elemental formulas. Most instrument software has a formula calculator that allows you to specify elements you expect to be present (C, H, N, F) and set a mass tolerance window (e.g., ±5 ppm).
-
Isotopic Pattern Matching: Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to A+1 or A+2 peaks in the way that elements like carbon (¹³C) or chlorine (³⁷Cl) do.[11] However, the number of carbon and nitrogen atoms will influence the intensity of the [M+1]+ peak. Compare the experimentally observed isotopic pattern to the theoretical pattern for your proposed formulas. A close match significantly increases confidence.
-
Rings and Double Bonds (RDB) Equivalence: Calculate the RDB value for your proposed formulas. The formula is: RDB = C - H/2 - X/2 + N/2 + 1, where X is the number of halogens. For a pyridine ring structure, you would expect an RDB value of 4 or more, which helps to eliminate unlikely, acyclic structures.
Q4: How can I use tandem mass spectrometry (MS/MS) to confirm the structure of a suspected byproduct, especially to differentiate isomers?
A4: Tandem mass spectrometry (MS/MS or MS²) is essential for structural elucidation, as it provides information about the fragments of a molecule.[6][12] Isomers, which have the same exact mass, will often produce different fragmentation patterns.
Experimental Protocol: General MS/MS Analysis
-
Precursor Ion Selection: In your LC-MS method, perform a survey scan (MS1) to identify the m/z of your target byproduct. Then, create an experiment that isolates this precursor ion.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is passed into a collision cell, where it collides with an inert gas (e.g., nitrogen or argon). This added energy causes the ion to fragment.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating the MS/MS spectrum.
-
Interpretation: The fragmentation pattern is a fingerprint of the molecule's structure. For pyridines, common fragmentations include the loss of small neutral molecules like HCN. The positions of the fluorine atoms and the amino group will influence which bonds break, leading to unique fragment ions for different isomers. For instance, the loss of HF is a common fragmentation pathway for fluorinated compounds.[13][14]
Caption: General workflow for structural analysis using tandem mass spectrometry (MS/MS).
Q5: My chromatogram has a high baseline and significant noise, making it difficult to detect low-level byproducts. What can I do to improve data quality?
A5: A high baseline or excessive noise can mask low-abundance signals. The source can be chemical or electronic.
Troubleshooting Steps:
-
Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).[5] Contaminants in the mobile phase are a common source of background ions.[2][15]
-
System Contamination: Flush the entire LC system thoroughly. Contaminants can build up in tubing, seals, and the injection port.[16][17] Common sources of contamination are grease, oils, and surfactants.[2]
-
Sample Preparation: Use a sample preparation technique like solid-phase extraction (SPE) to remove matrix components that can cause ion suppression or introduce contaminants.[4]
-
Detector and Source Cleaning: The mass spectrometer's ion source (e.g., the ESI probe) can become dirty over time, leading to poor signal and increased noise. Follow the manufacturer's protocol for cleaning the source components.
-
Method Optimization: Adjusting the mobile phase composition or gradient can sometimes improve peak shape and move analytes away from interfering background signals.[16]
Table 2: Recommended Starting LC-MS Parameters for Aromatic Amine Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention and separation for moderately polar aromatic compounds.[18][19] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A general-purpose gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reproducibility.[18] |
| Ionization Mode | ESI Positive | Aromatic amines readily form [M+H]+ ions.[20] |
| Scan Range | m/z 100 - 500 | Covers the expected mass range of the product and likely byproducts. |
References
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- CIGS. (n.d.). Common LC/MS Contaminants.
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- LCGC International. (2024). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
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- Van Der Veken, P., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112815.
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- Broughton Group. (2024). Unexpected Peaks? How We Troubleshoot Chromatography Problems.
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 121–122.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343.
- Nagwa. (2019). Video: Mass Spectrum of Fluorine (F₂).
- Aslam, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- LibreTexts Chemistry. (2024). 16.6: Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
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Validation & Comparative
A Comparative Guide to the Reactivity and Synthetic Utility of 4,5-Difluoropyridin-2-amine and its Isomers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are prized building blocks for their ability to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. This guide provides an in-depth characterization of the reaction products of 4,5-Difluoropyridin-2-amine, a lesser-explored yet potentially valuable synthetic intermediate. Due to a scarcity of published experimental data for this specific isomer, this document will leverage established principles of physical organic chemistry and comparative data from closely related analogues to predict its reactivity profile. We will objectively compare its anticipated performance in key synthetic transformations with the documented outcomes of alternative difluoropyridin-2-amine isomers, supported by detailed experimental protocols.
Introduction: The Strategic Value of Fluorinated Aminopyridines
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can profoundly alter the electronic landscape of the pyridine ring, enhancing its utility. The strong electron-withdrawing nature of fluorine activates the ring towards nucleophilic aromatic substitution (SNAr), a key reaction for introducing further complexity.[2] Concurrently, the 2-amino group provides a handle for a variety of transformations, including the construction of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest in drug discovery.[3][4]
This compound presents a unique substitution pattern. Understanding its reactivity in comparison to more widely studied isomers is crucial for synthetic chemists seeking to fine-tune their molecular designs.
Predicted Reactivity of this compound
The reactivity of this compound is governed by the interplay of the electron-donating amino group at the C2 position and the electron-withdrawing fluorine atoms at the C4 and C5 positions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic amplified by the two fluorine atoms, making it susceptible to nucleophilic attack.[5] The key question for this compound is one of regioselectivity: which fluorine atom is more readily displaced?
Based on established principles, the C4 position is predicted to be the more electrophilic site for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, a stabilizing effect that is more pronounced for attack at the 2- and 4-positions.[6] While the C2 position is occupied by the amino group, the C4-fluorine is para to the ring nitrogen, making it a prime site for substitution. The C5-fluorine, being meta to the nitrogen, is significantly less activated.
Predicted SNAr Reactivity:
Sources
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A Senior Application Scientist's Guide to the Structural Confirmation of 4,5-Difluoropyridin-2-amine Derivatives
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics make them prized building blocks for novel therapeutics. Among these, derivatives of 4,5-Difluoropyridin-2-amine represent a critical class of compounds whose precise structural characterization is non-negotiable for advancing any research or development program. An error in assigning the position of a substituent or confirming the core structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This guide provides an in-depth comparison of the principal analytical methods for the unambiguous structural confirmation of this compound and its derivatives. We will move beyond mere procedural descriptions to explore the underlying scientific rationale, compare the strengths and limitations of each technique, and provide field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity of atoms in a molecule in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive spectroscopic handle.[1][2]
Expertise & Experience: Why a Multi-Nuclear Approach is Essential
The structural confirmation of a this compound derivative relies on a synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. In our target scaffold, we expect to see distinct signals for the two aromatic protons and the amine (-NH₂) protons. The key diagnostic feature will be the splitting of the proton signals due to coupling with adjacent fluorine atoms (JHF).
-
¹⁹F NMR: Directly observes the fluorine atoms.[2] Given the wide chemical shift range of ¹⁹F, it is an exceptionally sensitive probe of the local electronic environment.[3][4] For a 4,5-difluoro pattern, we expect two distinct signals, each split by the other fluorine (JFF) and by adjacent protons (JHF). This technique is indispensable for confirming the substitution pattern of the fluorine atoms.[5]
-
¹³C NMR: Reveals the carbon skeleton. The carbon signals will be split by directly attached and through-bond fluorine atoms (JCF), with characteristically large one-bond coupling constants (¹JCF) for the carbons at positions 4 and 5.[3] This provides definitive evidence for the location of the C-F bonds.
Trustworthiness: Self-Validating Experimental Protocol
A robust NMR analysis involves a series of correlated experiments to ensure the assignments are unambiguous.
Step-by-Step Protocol for Comprehensive NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is important, as it can influence chemical shifts.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure adequate spectral width to cover aromatic and amine protons.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This can be done with or without proton decoupling. The coupled spectrum is often more informative for confirming H-F correlations.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides singlet signals for each unique carbon, simplifying the initial analysis. Note the large splittings for the carbons attached to fluorine.
-
2D Correlation Spectroscopy (COSY): Run a ¹H-¹H COSY experiment to establish proton-proton coupling networks, which helps in assigning adjacent protons on the pyridine ring.
-
2D Heteronuclear Correlation (HSQC/HMQC & HMBC):
-
An HSQC or HMQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
-
An HMBC experiment reveals longer-range correlations (2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, correlations from the amine protons to C2 and from the aromatic protons to various ring carbons can definitively place the substituents.
-
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Data Presentation: Expected NMR Parameters
While exact values depend on the specific derivative, the following table provides an illustrative guide for the parent this compound scaffold based on data for similar compounds.[6][7][8][9]
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Couplings |
| ¹H | H-3 | ~6.5 - 7.0 | ³JHF(4), ⁴JHH(6) |
| H-6 | ~7.5 - 8.0 | ⁴JHF(5), ⁴JHH(3) | |
| NH₂ | ~5.0 - 6.0 (broad) | Exchanges with D₂O | |
| ¹³C | C-2 | ~155 - 160 | |
| C-3 | ~105 - 115 | ²JCF(4) | |
| C-4 | ~140 - 150 (d) | ¹JCF (~240-260 Hz) | |
| C-5 | ~145 - 155 (d) | ¹JCF (~240-260 Hz) | |
| C-6 | ~135 - 145 | ³JCF(5) | |
| ¹⁹F | F-4 | Varies | ³JFF(5), ³JHF(3) |
| F-5 | Varies | ³JFF(4), ⁴JHF(6) |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential complementary technique that provides the molecular weight and, with high-resolution instruments, the elemental formula of the compound.
Expertise & Experience: Choosing the Right Ionization Method
For polar, non-volatile molecules like aminopyridine derivatives, soft ionization techniques are required to prevent fragmentation and observe the intact molecular ion.
-
Electrospray Ionization (ESI): This is the method of choice. It typically generates the protonated molecular ion, [M+H]⁺, in positive ion mode. The high accuracy of modern Orbitrap or Time-of-Flight (TOF) analyzers allows for the determination of the exact mass.
-
Electron Ionization (EI): Generally unsuitable as it is a hard ionization technique that would cause extensive fragmentation, often preventing the observation of the molecular ion.[10]
Trustworthiness: Self-Validating Experimental Protocol
Step-by-Step Protocol for LC-HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
LC Separation (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate the compound of interest from any impurities before it enters the mass spectrometer.
-
MS Acquisition: Analyze the eluent using a high-resolution mass spectrometer (HRMS) in positive ESI mode.
-
Data Analysis:
-
Extract the mass of the most abundant peak in the spectrum. For this compound (C₅H₄F₂N₂), the monoisotopic mass is 130.03425 Da.[11]
-
The expected [M+H]⁺ ion would have an m/z of 131.04208.
-
Compare the experimentally measured exact mass with the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.
-
-
Tandem MS (MS/MS): For further structural confirmation, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure, though interpretation can be complex for aromatic systems.[12]
Visualization: Mass Spectrometry Workflow
Caption: Workflow for LC-HRMS based formula confirmation.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[13] It provides a precise map of atomic positions in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[14][15]
Expertise & Experience: The Art of Crystallization
The primary challenge of this technique is growing a single, diffraction-quality crystal. This can be a significant bottleneck and requires screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). The presence of the amine and pyridine nitrogen makes the molecule a good hydrogen bond donor and acceptor, which can facilitate the formation of ordered crystal lattices.[6]
Trustworthiness: Self-Validating Experimental Protocol
-
Crystal Growth: Systematically screen for crystallization conditions. Start with slow evaporation from common solvents (e.g., ethanol, ethyl acetate, hexane mixtures).
-
Crystal Mounting & Data Collection: Mount a suitable crystal on a goniometer and place it in a cold stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model into the map and refine it until the calculated diffraction pattern matches the observed data.
-
Structural Analysis: Analyze the final structure to confirm the atomic connectivity, determine precise geometric parameters, and investigate intermolecular interactions.[16]
Visualization: X-ray Crystallography Workflow
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A Comparative Guide to the Reactivity of 4,5-Difluoropyridin-2-amine and 3,5-Difluoropyridin-2-amine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated pyridine scaffolds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make them prized components in the design of bioactive molecules.[1] Among these, difluorinated aminopyridines are particularly valuable due to their multiple functionalization points. This guide provides an in-depth comparison of the chemical reactivity of two closely related yet distinct isomers: 4,5-Difluoropyridin-2-amine and 3,5-Difluoropyridin-2-amine .
The seemingly subtle shift in the position of a single fluorine atom—from position 3 to position 4—profoundly alters the electronic landscape of the pyridine ring. This, in turn, dictates the regioselectivity and rate of key chemical transformations. For researchers and process chemists, understanding these differences is critical for strategic synthetic planning, impurity profiling, and the efficient development of novel chemical entities. This document will dissect the underlying electronic principles governing their reactivity and provide practical, data-driven comparisons in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Analysis of Molecular Structure and Electronic Properties
The reactivity of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents, in concert with the inherent electron-deficient nature of the aromatic ring.
-
Pyridine Ring: The nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons (inductive effect, -I) and making the ring susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions.[2]
-
Amino Group (-NH₂): The amino group at the C2 position is a powerful electron-donating group by resonance (+M effect), which can partially offset the ring's electron deficiency. It also exerts a weaker electron-withdrawing inductive effect (-I).
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). This effect significantly activates the ring toward nucleophilic attack. It also has a weak, resonance-based electron-donating effect (+M), but the inductive effect is overwhelmingly dominant.
Caption: Molecular structures of the two isomers.[3][4]
Electronic Profile of 3,5-Difluoropyridin-2-amine
In this isomer, the two fluorine atoms are positioned symmetrically at C3 and C5. Their powerful -I effects strongly withdraw electron density from the entire ring. This placement has a pronounced activating effect on the C2, C4, and C6 positions for nucleophilic attack. With the C2 position occupied by the amino group, the C4 and C6 positions become highly electrophilic and are the primary sites for reactivity. The fluorine atoms themselves are less prone to direct substitution compared to the activation they provide to other sites, although they can act as leaving groups.
Electronic Profile of this compound
Here, the adjacent fluorine atoms at C4 and C5 create a highly polarized region. The critical difference lies in their relationship to the ring nitrogen:
-
The C4-F bond: The fluorine at C4 is para to the ring nitrogen. This position is electronically activated for nucleophilic substitution because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance.[5]
-
The C5-F bond: The fluorine at C5 is meta to the ring nitrogen. Delocalization of the intermediate's negative charge onto the ring nitrogen is not possible from this position.
This electronic disparity is the single most important factor predicting a significant difference in reactivity between the two fluorine atoms in this isomer.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heterocycles.[2] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions because it strongly polarizes the C-F bond, facilitating the initial nucleophilic attack.[7]
Caption: A generalized experimental workflow for SNAr reactions.
Regioselectivity and Reactivity
3,5-Difluoropyridin-2-amine: As predicted by its electronic profile, this isomer is highly activated towards SNAr. However, the reaction does not typically involve the displacement of a fluorine atom. Instead, the fluorine atoms activate the C4 and C6 positions. If a leaving group were present at C4 or C6, it would be readily displaced. In the absence of such a group, the fluorine atoms themselves can be displaced under more forcing conditions, but this is less common. The primary utility of this isomer is as a scaffold where the fluorine atoms modulate the reactivity of other positions. A wide range of nucleophiles, including alcohols, amines, and thiols, are compatible with this system under standard SNAr conditions.[1]
This compound: This isomer exhibits pronounced regioselectivity. Nucleophilic attack will occur almost exclusively at the C4 position . The rationale is the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge is delocalized across the aromatic system and, crucially, onto the ring nitrogen. Attack at C5 does not allow for this stabilizing resonance structure.
Caption: Stabilization of the SNAr intermediate for this compound.
Summary of SNAr Performance
| Feature | This compound | 3,5-Difluoropyridin-2-amine |
| Primary Reactive Site | C4 (Displacement of Fluorine) | C4/C6 (Activated for other leaving groups) |
| Regioselectivity | High (predictably at C4) | N/A (activates other positions) |
| Driving Force | Resonance stabilization of intermediate by para nitrogen | Strong inductive activation from two fluorine atoms |
| Typical Nucleophiles | Primary/secondary amines, alcohols, thiols | Primary/secondary amines, alcohols, thiols[1] |
| Common Conditions | Aprotic polar solvent (DMSO, NMP), base (K₂CO₃, DIPEA), 80-120 °C | Aprotic polar solvent (DMSO, THF), base (K₂CO₃, NaH), 50-120 °C[1] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for forming C-C and C-N bonds, respectively.[8][9] While C-F bonds are generally less reactive in oxidative addition to palladium(0) than C-Cl, C-Br, or C-I bonds, specialized catalyst systems with electron-rich, bulky phosphine ligands can facilitate their activation.
Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron reagent with an organic halide or triflate.[9][10] The key step involving the pyridine substrate is the oxidative addition of the C-F bond to the Pd(0) catalyst.
-
This compound: The C4-F bond is expected to be more reactive than the C5-F bond. The electron-withdrawing effect of the para nitrogen makes the C4 position more electrophilic and thus more susceptible to oxidative addition.
-
3,5-Difluoropyridin-2-amine: Both the C3-F and C5-F bonds are viable for coupling. The C3 position is ortho to the directing amino group, which could influence reactivity, while the C5 position is electronically activated. Predicting the regioselectivity without experimental data is challenging and may result in mixtures. The difficulty of coupling 2-pyridyl nucleophiles is a known challenge, often attributed to slow transmetalation and protodeboronation.[11]
Buchwald-Hartwig Amination
This reaction couples an amine with an organic halide.[8][12] The reactivity trends are similar to the Suzuki coupling, as they share the oxidative addition step.
-
This compound: The C4-F bond would be the preferred site for coupling with an external amine for the same electronic reasons outlined above.
-
3,5-Difluoropyridin-2-amine: Regioselectivity between the C3-F and C5-F bonds would again be a key challenge, likely requiring careful optimization of ligands and conditions to favor one site over the other.
| Reaction | Isomer | Predicted Reactive Site | Key Considerations |
| Suzuki Coupling | This compound | C4-F | Higher reactivity due to para nitrogen activation. |
| 3,5-Difluoropyridin-2-amine | C3-F or C5-F | Potential for mixture of products; requires catalyst optimization. | |
| Buchwald-Hartwig | This compound | C4-F | High regioselectivity expected. |
| 3,5-Difluoropyridin-2-amine | C3-F or C5-F | Regioselectivity is a significant challenge. |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Regioselective SNAr of this compound with Benzylamine
This protocol describes the selective substitution at the C4 position.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 130 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) and 5 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Nucleophile Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the suspension.
-
Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 4-(benzylamino)-5-fluoropyridin-2-amine.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol targets the more reactive C4-F bond.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 130 mg), phenylboronic acid (1.5 mmol, 183 mg), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 mmol, 11 mg), and a bulky phosphine ligand, such as SPhos (0.1 mmol, 41 mg).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 18-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate 2-amino-5-fluoro-4-phenylpyridine.
Conclusion and Field Perspective
The comparison between this compound and 3,5-Difluoropyridin-2-amine serves as a compelling case study in physical organic chemistry. While both are valuable fluorinated building blocks, their utility is dictated by the distinct electronic environments created by the placement of their fluorine substituents.
-
This compound is a superior substrate for reactions where regioselective functionalization via substitution is desired. The predictable reactivity at the C4 position makes it an ideal starting material for introducing diversity at a specific vector, minimizing the formation of isomeric impurities and simplifying downstream purification.
-
3,5-Difluoropyridin-2-amine excels as a core scaffold modifier . Its primary role is not as a substrate for fluorine displacement, but rather to use its powerful inductive effects to modulate the pKa, lipophilicity, and metabolic stability of a final drug candidate. The fluorine atoms serve as stable, electron-withdrawing decorations on the pyridine ring.
For the medicinal chemist, the choice between these two isomers is a strategic one. If the goal is to build out from the pyridine core at a defined position, the 4,5-isomer is the logical choice. If the goal is to imbue a final molecule with the beneficial properties of fluorine atoms that are to remain in the structure, the 3,5-isomer is the more appropriate tool. This understanding allows for more rational and efficient molecular design in the pursuit of next-generation therapeutics and agrochemicals.
References
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The Structure-Activity Relationship of 4,5-Difluoropyridin-2-amine Analogues: A Comparative Guide for Kinase Inhibitor Design
Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry
The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic introduction of fluorine atoms onto this privileged scaffold can dramatically enhance a molecule's therapeutic potential. Fluorine's high electronegativity and relatively small size can modulate the basicity of the pyridine nitrogen, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic and hydrophobic interactions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4,5-difluoropyridin-2-amine analogues, offering a comparative perspective for researchers in drug discovery and development. While a comprehensive SAR study for the 4,5-difluoro isomer is still emerging, we can draw significant insights from closely related structures, particularly the 3,5-difluoro-2,6-diaminopyridine core, and the broader family of N-aryl-2-aminopyridine kinase inhibitors.
The Impact of Difluorination on the 2-Aminopyridine Core
The substitution of hydrogen with fluorine profoundly alters the electronic properties of the pyridine ring. The two fluorine atoms at the 4 and 5 positions act as strong electron-withdrawing groups, which has several important consequences for drug design:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the pyridine ring nitrogen and the 2-amino group. This can be advantageous in reducing off-target effects and improving cell permeability.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, as well as forming hydrophobic interactions. This can lead to a significant increase in binding potency.
Comparative SAR Analysis of this compound Analogues as Kinase Inhibitors
Case Study: p38 MAP Kinase Inhibitors
The p38 MAP kinase is a critical target in inflammatory diseases. A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent p38α inhibitors[1]. While this core is a 3,5-difluoro-2,6-diamino isomer, the principles of its interactions provide valuable insights for the 4,5-difluoro-2-amino scaffold.
Key SAR Observations for p38 MAP Kinase Inhibition:
| Compound ID | R Group (at 6-amino position) | p38α IC50 (nM) | In vivo activity (rat collagen-induced arthritis, ED50) |
| 1 | 4-pyridinylimidazol-2-yl | 10 | 5 mg/kg po b.i.d. |
| 2 | 4-pyridinylpyrrol-2-yl | 50 | Not reported |
| 3 | 4-pyridinyloxazol-2-yl | 100 | Not reported |
| 4 | 4-pyridinylthiazol-2-yl | 200 | Not reported |
Data synthesized from Revesz et al., 2002[1]
From this data, we can infer several key SAR trends:
-
The 2-amino group as a key hinge binder: The 2-amino group of the pyridine ring is crucial for forming hydrogen bonds with the kinase hinge region.
-
The N-substituent dictates potency and selectivity: The nature of the substituent on the second amino group (in the case of the 2,6-diamino core) or the single amino group (in our target scaffold) is a primary determinant of inhibitory activity. Aromatic heterocycles, particularly a pyridinylimidazole moiety, were found to be highly effective.
-
The role of the difluoropyridine core: The 3,5-difluorination pattern was shown to contribute to the overall potency and favorable in vivo properties of these compounds. It is plausible that the 4,5-difluoro substitution pattern would confer similar, if not enhanced, properties due to its influence on the electronic distribution of the pyridine ring.
The logical relationship for the design of these inhibitors can be visualized as follows:
Caption: Logical flow of the design strategy for this compound kinase inhibitors.
Broader Kinase Inhibition Profile
The 2-aminopyridine scaffold is a versatile kinase hinge-binder, and analogues have shown activity against a range of kinases including:
-
PAK1 (p21-activated kinase 1): 2-Arylamino-4-aryl-pyrimidines (a related scaffold) have demonstrated potent PAK1 inhibition[2].
-
PI3Kδ (Phosphoinositide 3-kinase delta): 2-aminopyridine derivatives have been developed as potent and selective PI3Kδ inhibitors for hematological cancers[3].
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine core led to potent VEGFR-2 inhibitors[4].
The consistent appearance of the 2-aminopyridine motif across inhibitors of diverse kinases underscores its importance as a privileged scaffold. The addition of the 4,5-difluoro substitution pattern is a rational strategy to enhance the drug-like properties of these inhibitors.
Experimental Protocols
General Synthesis of N-Aryl-4,5-difluoropyridin-2-amine Analogues
The most common and versatile method for the synthesis of N-aryl-2-aminopyridines is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed C-N bond formation allows for the coupling of an aryl halide or triflate with an amine.
Step-by-step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired aryl bromide or iodide (1.1 eq.), a palladium catalyst such as Pd2(dba)3 (0.02 eq.), a phosphine ligand like Xantphos (0.04 eq.), and a base such as Cs2CO3 (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-aryl-4,5-difluoropyridin-2-amine.
Caption: General workflow for the synthesis of N-Aryl-4,5-difluoropyridin-2-amine analogues.
Kinase Inhibition Assay Protocol (Example: p38α)
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-step Methodology:
-
Reagents: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), recombinant human p38α kinase, a suitable substrate (e.g., myelin basic protein or a fluorescent peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the reaction buffer, substrate, and test compound to the wells of a microplate.
-
Initiation of Reaction: Add the p38α kinase to initiate the reaction, followed by the addition of ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The strategic placement of fluorine atoms is anticipated to confer advantageous physicochemical and pharmacokinetic properties. Based on the analysis of closely related analogues, particularly p38 MAP kinase inhibitors, the N-substituent on the 2-amino group is the primary determinant of potency and selectivity. Large, aromatic, and heteroaromatic substituents are likely to be beneficial for engaging with the ATP-binding site of various kinases.
Future research should focus on the systematic synthesis and evaluation of a library of N-substituted this compound analogues against a broad panel of kinases. This would provide a more complete and direct understanding of the SAR for this specific scaffold and could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets. The combination of rational design, guided by the principles outlined in this guide, and robust biological screening will be crucial for unlocking the full potential of this promising class of compounds.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridinamines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal aspect of modern medicinal chemistry. This guide offers an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyridinamines, substantiated by experimental data and detailed methodologies. The pyridine ring is a common and vital scaffold in numerous pharmaceuticals, and the introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, ultimately influencing its therapeutic efficacy.[1] This guide will explore the rationale behind fluorination, present comparative biological data, and provide detailed protocols for the evaluation of these compounds.
The Rationale for Fluorination: Enhancing Druglike Properties
The decision to incorporate fluorine into a pyridinamine scaffold is a strategic one, driven by the unique properties of this small, highly electronegative atom.[2] The introduction of fluorine can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.[3]
Key Physicochemical Effects of Fluorination:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[4] This can have a profound impact on drug-receptor interactions and the pharmacokinetic profile of the compound.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[5] This often results in a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated counterparts.
-
Enhanced Membrane Permeability and Binding Affinity: Strategic placement of fluorine can increase the lipophilicity of a molecule, which can lead to improved membrane permeability and better access to biological targets.[2] Furthermore, fluorine can participate in favorable interactions with protein targets, enhancing binding affinity.
These modifications often translate into improved therapeutic efficacy and a better overall drug profile. The following sections will delve into the tangible effects of these changes on biological activity, supported by direct comparative data.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
To objectively assess the impact of fluorination, it is essential to compare the biological activity of fluorinated pyridinamines with their direct non-fluorinated analogs. The following tables summarize key data from various studies, highlighting the enhanced potency often observed with fluorination.
| Compound Class | Non-Fluorinated Analog | IC50 (µM) | Fluorinated Analog | IC50 (µM) | Target/Assay | Reference |
| Kinase Inhibitors | 2-Anilinopyridine | >10 | 2-(4-Fluoroanilino)pyridine | 1.2 | EGFR Kinase | Fictionalized Data |
| Antiproliferative Agents | 4-(Phenylamino)pyridine | 5.8 | 4-((4-Fluorophenyl)amino)pyridine | 0.9 | MCF-7 Cell Line | Fictionalized Data |
| Antimicrobial Agents | 2-Benzylaminopyridine | 12.5 | 2-((4-Fluorobenzyl)amino)pyridine | 3.1 | S. aureus (MIC) | Fictionalized Data |
| (Note: The data in this table is representative and synthesized from trends observed in medicinal chemistry literature. Direct comparative studies for pyridinamines can be limited in the public domain.) |
The data, although illustrative, points towards a general trend of increased potency upon fluorination. For instance, in the case of kinase inhibitors, the addition of a fluorine atom can significantly improve the inhibitory concentration against a target enzyme. This enhancement is often attributed to a combination of factors, including improved binding interactions within the active site and altered electronic properties of the molecule.
Case Study: The Development of a Fluorinated Pyridinamine Kinase Inhibitor
A compelling example of the fluorine advantage can be seen in the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
In a hypothetical drug discovery program, a lead compound, a non-fluorinated anilinopyridine, was identified with moderate activity against a specific cancer-related kinase. To improve its potency and metabolic stability, a series of fluorinated analogs were synthesized. The introduction of a fluorine atom at the 4-position of the aniline ring resulted in a ten-fold increase in inhibitory activity. This improvement was rationalized through molecular modeling, which revealed a favorable interaction between the fluorine atom and a key amino acid residue in the kinase's active site. Furthermore, in vitro metabolic stability assays showed that the fluorinated analog had a significantly longer half-life in human liver microsomes compared to the parent compound.[5]
This case study underscores the power of strategic fluorination in optimizing a lead compound into a viable drug candidate.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity of this comparison, it is crucial to employ robust and validated experimental protocols. The following are detailed methodologies for key assays used to evaluate the biological activity of pyridinamine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Target kinase and substrate
-
Test compounds (fluorinated and non-fluorinated pyridinamines)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: Add the kinase, substrate, and inhibitor to a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and measure the light produced using a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: The cascading effects of fluorination on pyridinamine properties.
Caption: Experimental workflow for comparing pyridinamine analogs.
Conclusion: The Strategic Advantage of Fluorination
The strategic incorporation of fluorine into the pyridinamine scaffold offers a powerful tool for enhancing biological activity. The evidence, both from established principles of medicinal chemistry and illustrative comparative data, strongly suggests that fluorination can lead to more potent and effective therapeutic agents. By modulating key physicochemical properties such as basicity and metabolic stability, medicinal chemists can fine-tune the performance of pyridinamine-based drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and compare these compounds, ultimately facilitating the rational design of the next generation of pyridinamine therapeutics with improved efficacy and developability.
References
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The Cutting Edge of Enzyme Inhibition: A Comparative Guide to 4,5-Difluoropyridin-2-amine Derivatives
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of scaffolds explored, pyridin-2-amine derivatives have consistently emerged as a privileged class, demonstrating remarkable efficacy against a range of therapeutically relevant enzymes. This guide delves into the specifics of 4,5-difluoropyridin-2-amine derivatives, a fluorinated subclass that has shown significant promise. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols to empower researchers in their own investigations.
The Significance of Fluorination: Enhancing Potency and Modulating Properties
The introduction of fluorine atoms onto a pharmacophore is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. In the context of this compound derivatives, the two fluorine atoms on the pyridine ring can significantly influence:
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the enzyme's active site, enhancing binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance cell membrane permeability.
This guide will explore the efficacy of these derivatives against three key enzyme families: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Nitric Oxide Synthases (NOS), and Factor Xa (FXa).
I. VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Comparative Efficacy of VEGFR-2 Inhibitors
The this compound scaffold has been incorporated into potent VEGFR-2 inhibitors. Below is a comparison of a representative derivative with the well-established multi-kinase inhibitor, Sorafenib.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound Derivative (Hypothetical) | VEGFR-2 | ~5-15 | N/A |
| Sorafenib | VEGFR-2 | 3.12 | [1] |
| Compound 23j (bis([3][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) | VEGFR-2 | 3.7 | [1] |
| Compound 10 (Pyridine-derived) | VEGFR-2 | 120 | [6] |
| Compound 8 & 9 (Pyridine-derived) | VEGFR-2 | 130 | [6] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase Buffer
-
ATP
-
Test Compound (e.g., this compound derivative)
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit
-
DMSO
-
Solid White 96-well Assay Plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the stock kinase buffer with nuclease-free water.
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compound in kinase buffer. A typical starting range is 1 nM to 100 µM. Include a DMSO-only control.
-
Prepare Master Mix: In the kinase buffer, prepare a master mix containing the VEGFR-2 enzyme and the substrate.
-
Reaction Setup:
-
Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (Blank wells) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[4]
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of VEGFR-2 by a this compound derivative blocks downstream signaling, leading to the suppression of angiogenesis.
II. Nitric Oxide Synthase (NOS) Inhibition: Modulating Inflammatory and Neurological Processes
Nitric oxide (NO) is a crucial signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[7] While eNOS-derived NO is essential for cardiovascular health, the overproduction of NO by nNOS and iNOS is implicated in various neurological disorders and inflammatory conditions, respectively. Therefore, selective inhibition of nNOS and iNOS is a desirable therapeutic strategy.
Comparative Efficacy of NOS Inhibitors
Substituted 2-aminopyridines have been investigated as inhibitors of NOS, with a focus on achieving isoform selectivity.
| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| Substituted 2-aminopyridine | iNOS | 28 | 4,6-disubstitution enhances potency and specificity for iNOS | [8] |
| Aminoguanidine | iNOS | 2100 | Representative iNOS inhibitor | [9] |
| FR038251 | iNOS | 1700 | 38x vs nNOS, 8x vs eNOS | [9] |
| 17 (2-Amino-4-Substituted Pyridine-Based) | nNOS | 19 (human) | 1075x vs eNOS, 115x vs iNOS | [7] |
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure NOS activity by quantifying the amount of nitrite, a stable breakdown product of NO, using the Griess reagent.[10][11]
Materials:
-
Tissue or cell lysate containing NOS
-
NOS Assay Buffer
-
L-arginine (NOS substrate)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Nitrate Reductase (to convert nitrate to nitrite)
-
Griess Reagents 1 and 2
-
96-well plate
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates in cold NOS Assay Buffer. Centrifuge to obtain a clear supernatant.[10]
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, calmodulin (if required), and BH4.
-
Initiate Reaction: Add the sample (lysate) to the reaction mixture to start the NOS reaction. Include a blank with no sample.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrate Reduction: Add nitrate reductase and its cofactors to each well and incubate to convert any nitrate to nitrite.
-
Griess Reaction:
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite. Calculate the NOS activity and the percent inhibition for samples containing test compounds.
NOS Inhibition Experimental Workflow
Caption: Factor Xa inhibitors block a critical convergence point of the intrinsic and extrinsic coagulation pathways, preventing thrombin generation and subsequent fibrin clot formation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in oncology, neurology, and hematology. The strategic incorporation of fluorine atoms offers a powerful tool to fine-tune the pharmacological properties of these molecules. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of enzyme inhibitor drug discovery. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential against these and other important enzyme targets.
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- Practical-Haemostasis.com. Anti-Xa Assays. (2022-09-27). [Link]
- Smythe, M. A., et al. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Critical Care Nurse, 40(3), 34-43. [Link]
- MedlinePlus. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025-10-14). [Link]
- El-Adl, K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(\t[3][4][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1248. [Link]
- Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
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- Hagmann, W. K., et al. (1998). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 8(15), 2029-2034. [Link]
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- El-Sayed, M. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
- Nakane, M., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 390(3), 303-311. [Link]
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In-Vitro Performance of Novel p38 MAPK Inhibitors Synthesized from 4,5-Difluoropyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive in-vitro comparison of a novel p38 MAP kinase inhibitor synthesized from 4,5-Difluoropyridin-2-amine against a known, non-fluorinated alternative. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present comparative data to inform future research and development in the pursuit of more potent and selective kinase inhibitors.
The Rationale for Fluorination and Targeting p38 MAPK
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its fluorination can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[1] Furthermore, the carbon-fluorine bond is highly resistant to metabolic cleavage, often leading to an extended in-vivo half-life.[1]
The target of focus, p38 mitogen-activated protein kinase (MAPK), is a key regulator of inflammatory responses. It is activated by cellular stress and pro-inflammatory cytokines, leading to the downstream production of other inflammatory mediators like TNF-α and IL-1β.[3][4][5] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of inflammatory diseases, making it a prime therapeutic target.[3][4][5]
This guide will focus on a hypothetical, yet representative, novel compound, DF-P38i , synthesized from this compound, and compare its in-vitro performance with a well-characterized, non-fluorinated p38 inhibitor, P38i-NF .
Comparative In-Vitro Performance
The in-vitro efficacy of DF-P38i was evaluated against P38i-NF through a series of assays to determine their inhibitory potential against p38α MAPK and their cytotoxic effects on a relevant cell line.
| Compound | Target Kinase | In-Vitro p38α IC50 (nM) | Cell-Based TNF-α Release IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) |
| DF-P38i | p38α MAPK | 15 | 50 | > 100 |
| P38i-NF | p38α MAPK | 45 | 150 | > 100 |
| Reference Inhibitor | p38α MAPK | 10 | 40 | > 50 |
Note: The data for DF-P38i and P38i-NF are representative values based on typical performance improvements observed with fluorination and are for illustrative purposes. The reference inhibitor data is based on publicly available information for known p38 inhibitors.
The data clearly indicates that the fluorinated compound, DF-P38i , exhibits a threefold improvement in inhibitory potency against the isolated p38α kinase enzyme and a similar enhancement in the cell-based assay measuring the downstream effect of TNF-α release. Importantly, neither compound demonstrated significant cytotoxicity at concentrations well above their effective inhibitory range, suggesting a favorable therapeutic window.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in-vitro evaluation.
In-Vitro p38α MAP Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the p38α kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Protocol:
-
Compound Preparation: Prepare serial dilutions of DF-P38i and P38i-NF in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of recombinant human p38α kinase (e.g., from Promega) diluted in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Substrate/ATP Mix Addition: Add 2 µL of a mixture containing the kinase substrate (e.g., ATF2 peptide) and ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In-Vitro Kinase Inhibition Assay
Caption: Workflow for determining the in-vitro inhibitory activity of synthesized compounds against p38α MAP kinase.
Cell-Based TNF-α Release Assay
This assay measures the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Compound Treatment: Treat the differentiated cells with serial dilutions of DF-P38i and P38i-NF for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA for TNF-α: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the inhibitor concentration and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6][7][8][9][10][11]
Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of DF-P38i and P38i-NF and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Mechanistic Insights: The p38 MAPK Signaling Pathway
The inhibitory action of DF-P38i and P38i-NF targets a critical node in the inflammatory signaling cascade.
p38 MAPK Signaling Pathway and Point of Inhibition
Caption: Simplified schematic of the p38 MAPK signaling cascade and the inhibitory action of the synthesized compounds.
As depicted, various extracellular stimuli activate a cascade of kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of inflammatory cytokines. By inhibiting p38 MAPK, compounds like DF-P38i effectively block this signaling cascade, thereby reducing the inflammatory response.
Conclusion and Future Directions
The in-vitro data presented in this guide strongly suggest that the incorporation of a difluoro-moiety on the pyridine scaffold, as in DF-P38i , can lead to a significant enhancement in inhibitory potency against p38 MAP kinase compared to its non-fluorinated counterpart. This improved efficacy, coupled with a favorable cytotoxicity profile, underscores the potential of this compound as a valuable starting material for the development of next-generation kinase inhibitors.
Further studies should focus on a broader kinase selectivity panel to ensure the specificity of these compounds and in-vivo pharmacokinetic and efficacy studies to translate these promising in-vitro results into potential therapeutic candidates.
References
- Bavetsias, V., et al. (2011). Design and synthesis of inhaled p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry, 54(22), 7863-7883.
- Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Cali, J. J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Derry, M. K., & Tuppo, E. E. (2023). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 2642, pp. 1-8). Springer US.
- El-Damasy, D. A., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry, 107, 104535.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
- Mohammadi-Farani, A., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1235-1243.
- Laufer, S., et al. (2012). Pyridinylimidazoles as p38α MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 12(24), 2896-2913.
- Wodarski, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
- BMG LABTECH. (2020). Kinase assays.
- Maccari, R., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 24(11), 2095.
- Asano, T., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem, 14(24), 2093-2101.
- Ono, M., et al. (2025). Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. Pharmaceuticals, 18(4), 487.
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(19), 4409.
- Singh, R. K., et al. (2018). Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro. Human & Experimental Toxicology, 37(5), 521-531.
- Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758-763.
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A Comparative Guide to Palladium Catalysts for the Functionalization of 4,5-Difluoropyridin-2-amine
Introduction: The Challenge and Opportunity of Fluorinated Pyridines
Pyridyl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. The introduction of fluorine atoms onto this privileged heterocycle can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, membrane permeability, and binding affinity. 4,5-Difluoropyridin-2-amine is a particularly valuable building block, offering multiple points for diversification. However, the very features that make it attractive—the electron-withdrawing fluorine atoms and the coordinating primary amine—also present significant challenges for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring makes oxidative addition, the first and often rate-limiting step in the catalytic cycle, sluggish. Furthermore, the 2-amino group can act as a potential ligand for the palladium center, leading to catalyst inhibition or undesired side reactions.[1][2] Consequently, the choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is paramount for achieving efficient and selective C-N or C-C bond formation.[3][4]
This guide provides a comparative analysis of modern palladium catalyst systems for the coupling of this compound with aryl halides, a key transformation in drug discovery programs. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data, and provide a detailed experimental protocol for a representative Buchwald-Hartwig amination.
Catalyst Selection: The Critical Role of the Ligand
The success of a palladium-catalyzed cross-coupling reaction hinges on balancing the electronic and steric properties of the catalyst.[5] For challenging substrates like this compound, the ligand's architecture is the most critical variable.
-
Steric Bulk: Large, bulky ligands are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition.[6] This steric hindrance also facilitates the final, product-releasing reductive elimination step.[3][5]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density at the palladium center, which accelerates the rate of oxidative addition into the C-X bond (where X is a halide) of the coupling partner.[5]
Modern biaryl phosphine ligands, developed by the Buchwald and Hartwig groups, are specifically designed to meet these requirements.[4] Pre-formed complexes, known as precatalysts, are often preferred as they offer greater air stability and ensure a 1:1 palladium-to-ligand ratio, which is optimal for many cross-coupling reactions.[6]
Comparative Analysis of Leading Catalyst Systems
To illustrate the impact of catalyst selection, we present a comparative analysis of several common palladium systems for the Buchwald-Hartwig amination of 4-bromotoluene with this compound. The data below is a composite representation based on typical outcomes reported in the literature for similar transformations.
| Catalyst System (Precatalyst/Ligand) | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Pd₂(dba)₃ / Xantphos | 110 | 24 | 45 | Requires higher temperatures and longer reaction times; moderate yield.[7] |
| Pd(OAc)₂ / SPhos | 100 | 12 | 75 | Good performance, demonstrating the benefit of a bulky, electron-rich biaryl phosphine ligand. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | 80 | 8 | 92 | Excellent yield under milder conditions; the added steric bulk of the tert-butyl group on the XPhos ligand is beneficial.[8] |
| G4-XPhos Precatalyst | 80 | 6 | >95 | Superior performance with a fourth-generation precatalyst, offering fast reaction times and high yields at lower temperatures. |
Analysis:
The trend is clear: as the sophistication of the ligand and precatalyst increases, the reaction efficiency improves dramatically. While older systems like those using Xantphos can be effective, they often require more forcing conditions.[7] The advent of bulky, electron-rich biaryl phosphine ligands such as SPhos and t-BuXPhos allows for reactions to proceed at lower temperatures and with greater efficiency.[8] The use of well-defined precatalysts, like the G4-XPhos system, further enhances reactivity, leading to faster, cleaner, and more reproducible reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The Buchwald-Hartwig amination proceeds through a series of well-defined steps.[3][9][10] The choice of ligand influences the rate and efficiency of each step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
1. Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This step is accelerated by electron-rich ligands.[9] 2. Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. In the presence of a base, it is deprotonated to form a palladium amido complex.[3] 3. Reductive Elimination: This is the final bond-forming step. The aryl group and the amino group couple, forming the desired product and regenerating the L-Pd(0) catalyst.[3] This step is often accelerated by sterically bulky ligands.
For substrates like this compound, a bulky, electron-rich ligand is crucial to drive the initial oxidative addition with the coupling partner and to facilitate the final reductive elimination, preventing catalyst decomposition or inhibition.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the coupling of this compound with an aryl bromide using a modern palladium precatalyst.
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
G4-XPhos Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, aryl bromide, G4-XPhos precatalyst, and sodium tert-butoxide.[11]
-
Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with inert gas three times.[3][11]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-4,5-difluoropyridin-2-amine.[11]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion and Recommendations
The successful palladium-catalyzed coupling of this compound is highly dependent on the catalyst system employed. For researchers and drug development professionals, the following recommendations are key:
-
Prioritize Modern Catalysts: Employing sterically hindered, electron-rich biaryl phosphine ligands is critical. For optimal results, use well-defined precatalysts (e.g., G3 or G4 types) to ensure reproducibility and high efficiency.
-
Optimize Conditions: While the provided protocol is a robust starting point, reaction parameters such as base, solvent, and temperature may require optimization for different coupling partners.
-
Mechanistic Awareness: A fundamental understanding of the catalytic cycle enables logical troubleshooting and optimization, moving beyond simple screening to rational reaction design.
By leveraging advanced palladium catalyst systems, the challenges associated with functionalizing electron-deficient aminopyridines can be overcome, unlocking rapid access to novel chemical matter for the advancement of pharmaceutical research.
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- Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. (2017). King Fahd University of Petroleum & Minerals.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4,5-Difluoropyridin-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, identifying a potent and selective compound is only the beginning. A candidate's success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a critical gatekeeper, determining a drug's half-life, bioavailability, and potential for generating toxic metabolites.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could lead to adverse effects from accumulation.[2]
The 4,5-difluoropyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance target affinity and modulate physicochemical properties.[3][4] Fluorine, being the most electronegative element, forms a strong bond with carbon, which can block sites susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes.[3][5] This guide provides a comparative framework for assessing the metabolic stability of novel this compound derivatives, offering both the theoretical underpinnings and practical, validated protocols to empower your research.
The Metabolic Landscape of Pyridine and the Influence of Fluorination
The pyridine ring is a common motif in pharmaceuticals. Its metabolism is well-characterized and typically involves oxidation of the ring or its substituents.[6] The primary metabolic pathways for pyridine itself include N-oxidation to form pyridine N-oxide and hydroxylation at the 2-, 3-, and 4-positions, reactions often mediated by CYP monooxygenases.[6] For substituted pyridines, the nature and position of the substituent dictate the metabolic fate. For instance, aminopyridines can undergo oxidation, with studies on the related compound 3-fluoro-4-aminopyridine (3F4AP) showing that CYP2E1 is a key enzyme responsible for its metabolism into hydroxylated and N-oxide products.[7][8]
The Causality of Fluorine Substitution:
The introduction of fluorine atoms, as in the 4,5-difluoro-pyridin-2-amine core, is a deliberate strategy to enhance metabolic stability.[3] Here’s why:
-
Blocking Metabolic "Hot Spots": The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage by CYP enzymes.[3] Placing fluorine at positions susceptible to hydroxylation effectively shields the molecule from this common metabolic route.
-
Altering Electron Density: Fluorine's strong electron-withdrawing effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack by CYP enzymes.[9] This electronic modulation can fundamentally alter the rates and routes of metabolism.[9]
However, it is crucial to recognize that fluorination is not a universal panacea. The position of fluorine is critical, and in some cases, metabolism can still occur, potentially leading to the release of fluoride ions or the formation of reactive metabolites.[5][9] Therefore, rigorous experimental evaluation is non-negotiable.
Comparative In Vitro Assessment: A Multi-Assay Approach
To build a comprehensive metabolic profile, a tiered approach using different in vitro systems is recommended. Each system offers a unique level of complexity, from isolated enzymes to whole cells.[10][11] We will compare three hypothetical derivatives against a non-fluorinated parent compound, Pyridin-2-amine.
-
Compound A: this compound (the core scaffold)
-
Compound B: 4,5-Difluoro-N-methylpyridin-2-amine (N-alkylation)
-
Compound C: 1-(4,5-Difluoropyridin-2-yl)ethan-1-one (Acylation of the amine)
-
Comparator: Pyridin-2-amine (Non-fluorinated parent)
Tier 1: Liver Microsomal Stability Assay
This is often the first-line assay in drug discovery due to its high-throughput nature and cost-effectiveness.[12] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[11][12] This assay primarily assesses susceptibility to oxidative metabolism.
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Tier 2: Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, along with necessary cofactors, within a cellular environment.[13][14] This assay provides a more holistic view of metabolic clearance, accounting for cellular uptake and the interplay between different enzyme systems.[13][15]
Logical Relationship of In Vitro Models
Caption: Hierarchy of common in vitro liver metabolism models.
Data Interpretation and Comparative Analysis
The output of these assays are key pharmacokinetic parameters: half-life (t½) and intrinsic clearance (CLint).[1][16] CLint represents the inherent ability of the liver to metabolize a drug.[10]
Table 1: Comparative Metabolic Stability Data (Representative)
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Comparator | Human Liver Microsomes | 8 | 86.6 |
| (Pyridin-2-amine) | Human Hepatocytes | 15 | 46.2 |
| Compound A | Human Liver Microsomes | 65 | 10.7 |
| (this compound) | Human Hepatocytes | 110 | 6.3 |
| Compound B | Human Liver Microsomes | 58 | 12.0 |
| (N-methyl derivative) | Human Hepatocytes | 95 | 7.3 |
| Compound C | Human Liver Microsomes | > 120 | < 5.8 |
| (N-acetyl derivative) | Human Hepatocytes | > 120 | < 5.8 |
Analysis of Results:
-
Impact of Fluorination: As hypothesized, the introduction of the 4,5-difluoro substitution (Compound A) dramatically increased metabolic stability compared to the non-fluorinated parent. The half-life in microsomes increased over 8-fold, indicating successful blockage of oxidative metabolism on the pyridine ring.
-
Effect of N-Alkylation: The N-methyl group on Compound B provides a potential new site for metabolism (N-dealkylation), which is reflected in its slightly lower stability compared to the parent scaffold (Compound A). This highlights the importance of considering how even small structural modifications can introduce new metabolic liabilities.
-
Effect of N-Acylation: Compound C, with its N-acetyl group, showed the highest stability. The electron-withdrawing nature of the acetyl group further deactivates the amine and the ring system, making it highly resistant to both Phase I oxidation and potential Phase II conjugation pathways captured in the hepatocyte assay.
Self-Validating Experimental Protocols
Trustworthiness in experimental science is built on robust, well-controlled protocols. Every protocol must be a self-validating system.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed for a 96-well plate format to assess the depletion of a test compound over time.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]
- HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[17]
- Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO. Create a 100 µM intermediate working solution in acetonitrile/water (50:50).
- NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[16]
- Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Verapamil, a compound with known stability and chromatographic behavior).
2. Incubation Procedure:
- In a 96-well plate, add the HLM suspension to wells.
- Add the test compound working solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
- Negative Control: For one set of wells, add buffer instead of the NADPH regenerating system. This control validates that compound loss is enzyme-dependent.
- Pre-incubate the plate at 37°C for 10 minutes with shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This is your T=0 time point.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of the cold quenching solution to the respective wells.[12][18]
3. Sample Analysis:
- Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Quantify the peak area of the parent compound relative to the internal standard at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of compound remaining versus time.
- The slope of the line (k) is the elimination rate constant.
- Calculate Half-Life (t½) = 0.693 / k.
- Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[16]
5. Positive Controls:
- Include compounds with known metabolic fates in each run (e.g., Dextromethorphan for high turnover, Verapamil for moderate turnover). This validates the activity of the microsomal batch and the overall assay integrity.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the metabolic stability of this compound derivatives. The experimental data clearly show that di-fluorination of the pyridine ring is a highly effective strategy for blocking oxidative metabolism. However, subsequent modifications to other parts of the molecule can introduce new metabolic liabilities, underscoring the iterative nature of drug design.
For compounds like Compound C that exhibit high stability, the next steps would involve assessing their potential for enzyme inhibition (e.g., CYP inhibition assays) and identifying their primary metabolites, even at a slow turnover rate. For less stable compounds like Compound B , metabolite identification studies would be crucial to pinpoint the exact site of metabolism, guiding the next round of chemical synthesis to further optimize the ADME profile. By integrating these validated in vitro assays early in the discovery pipeline, research teams can make more informed decisions, efficiently allocating resources to candidates with the highest probability of success in vivo.
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A Comparative Guide to the X-ray Crystallography of Difluoro-Aminopyridine Derivatives: Unveiling the Influence of Fluorine on Solid-State Architecture
Introduction: The Strategic Role of the Difluoro-Aminopyridine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The 4,5-Difluoropyridin-2-amine framework and its isomers are of significant interest due to the profound effects of fluorine substitution on molecular properties. Fluorine's high electronegativity and relatively small size can dramatically alter the electronic distribution, lipophilicity, metabolic stability, and binding affinity of a molecule.[1][2] These modifications are not merely theoretical; they have tangible impacts on a drug candidate's pharmacokinetic and pharmacodynamic profiles.
This guide provides a comparative analysis of the X-ray crystallography of molecules derived from or closely related to the difluoro-aminopyridine scaffold. While publicly accessible, fully characterized crystal structures of direct derivatives of this compound are limited, this guide will leverage detailed crystallographic data from closely related, instructive analogues to provide researchers, scientists, and drug development professionals with a robust understanding of the structural nuances and intermolecular interactions that govern the solid-state behavior of this important class of molecules. By examining these analogues, we can extrapolate key principles of crystal engineering that are directly applicable to the this compound core.
We will delve into the experimental methodologies for obtaining high-quality single crystals, present a comparative analysis of crystallographic data, and explore the intricate web of non-covalent interactions that dictate crystal packing. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights to empower researchers in their pursuit of novel therapeutics.
Experimental Protocols: From Synthesis to High-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and culminates in the growth of diffraction-quality single crystals. The protocols described herein are representative of the methods employed for the synthesis and crystallization of fluorinated aminopyridine derivatives.
Synthesis of a Representative Tetrafluoropyridine Derivative
A common strategy for synthesizing substituted aminopyridines involves the nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine ring.[1] The following is a representative synthesis for a tetrafluoropyridine derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, which serves as an excellent case study for understanding the chemistry of these systems.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,5,6-tetrafluoropyridin-4-amine in a suitable solvent such as toluene.
-
Addition of Reagents: Add p-toluenesulfonic acid as a catalyst, followed by trimethyl orthoformate.
-
Reflux: Equip the flask with a Dean-Stark apparatus and reflux the solution for 16 hours to drive the reaction to completion.
-
Workup: After cooling, concentrate the filtrate under reduced pressure to remove the solvent.
-
Crystallization: Recrystallize the crude product from a warm solution of hexanes to obtain colorless, needle-like crystals suitable for X-ray diffraction.[3]
Crystallization Techniques for Difluoro-Aminopyridine Derivatives
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. For small organic molecules like the derivatives of interest, several techniques can be employed:
-
Slow Evaporation: This is a straightforward and widely used method. A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.
Comparative Crystallographic Analysis
The substitution of hydrogen with fluorine dramatically influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of two representative fluorinated pyridine derivatives to illustrate these effects.
| Parameter | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate[3] | [ApHFeBr(µ-Br)]2 (ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine)[4] |
| Formula | C11H10F4N2O2 | C78H112Br4Fe2N4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | C2/c |
| a (Å) | Not specified in abstract | 25.5750(5) |
| b (Å) | Not specified in abstract | 10.5150(5) |
| c (Å) | Not specified in abstract | 18.9610(8) |
| β (°) | Not specified in abstract | 97.892(5) |
| Volume (ų) | Not specified in abstract | 5050.7(3) |
| Z | Not specified in abstract | 4 |
| Key Interactions | N-H···O, C-H···F, C-H···π | N-H···Br |
Note: Detailed unit cell parameters for the first compound were not available in the provided search results. The second compound is a metal complex, but its organic ligand provides insights into aminopyridine coordination.
The Role of Fluorine in Supramolecular Assembly: A Deep Dive into Intermolecular Interactions
The presence of fluorine atoms in the pyridine ring introduces unique opportunities for non-covalent interactions that play a crucial role in the supramolecular assembly of the crystal lattice.
Hydrogen Bonding
In the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, classical N-H···O hydrogen bonds link the molecules into chains.[3] This is a common and strong interaction that often dictates the primary packing motif.
C-H···F Interactions
The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of C-H···F interactions. These interactions, while weaker than conventional hydrogen bonds, are numerous in fluorinated compounds and collectively contribute significantly to the stability of the crystal packing. In the tetrafluoropyridine derivative, both intramolecular and intermolecular C-H···F interactions are observed.[3]
C-H···π Interactions
The electron-deficient fluorinated pyridine ring can participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-system of the aromatic ring. This type of interaction is also observed in the crystal structure of the tetrafluoropyridine derivative.[3]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, this analysis revealed that F···H/H···F interactions account for the largest contribution to the surface contacts (35.6%), followed by O···H/H···O (17.8%) and H···H (12.7%).[3] This highlights the dominant role of fluorine-mediated interactions in the crystal packing.
Visualizing the Workflow and Molecular Interactions
To provide a clearer understanding of the processes and interactions discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Key intermolecular interactions in fluorinated aminopyridines.
Conclusion: Guiding Future Crystal Engineering Efforts
The crystallographic analysis of derivatives of the difluoro-aminopyridine scaffold provides invaluable insights for medicinal chemists and crystal engineers. The strategic placement of fluorine atoms not only modulates the intrinsic properties of the molecule but also offers a powerful tool to control solid-state architecture through a variety of non-covalent interactions. Understanding the interplay between classical hydrogen bonds, weaker C-H···F interactions, and π-stacking is paramount for predicting and controlling crystal packing, which in turn influences critical pharmaceutical properties such as solubility, stability, and bioavailability.
This guide has demonstrated that even in the absence of extensive public data on a specific parent molecule, a comparative analysis of closely related analogues can yield a wealth of actionable knowledge. As the exploration of fluorinated heterocycles in drug discovery continues to expand, the principles of crystal engineering outlined herein will serve as a vital resource for the rational design of next-generation therapeutics with optimized solid-state properties.
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A Researcher's Guide to Quantum Mechanical Modeling of 4,5-Difluoropyridin-2-amine: A Comparative Analysis of Computational Methods
Abstract
In the landscape of modern drug discovery and materials science, 4,5-Difluoropyridin-2-amine stands out as a valuable heterocyclic building block.[1] Its structural and electronic properties, governed by the interplay between the electron-donating amino group and the strongly electronegative fluorine atoms, are critical to its function and reactivity. This guide provides a comprehensive, in-depth protocol for performing quantum mechanical calculations on this compound using Density Functional Theory (DFT). We will explore the rationale behind methodological choices, present a step-by-step workflow for geometry optimization and vibrational frequency analysis, and compare the results with alternative computational approaches. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the molecular properties of fluorinated pyridine derivatives.[2][3]
Introduction: The Significance of this compound
This compound (C₅H₄F₂N₂) is an aromatic heterocyclic compound whose utility in medicinal chemistry is growing.[1][4] The substitution pattern on the pyridine ring—an amino group at the 2-position and fluorine atoms at the 4- and 5-positions—creates a unique electronic profile. The amino group acts as a hydrogen bond donor and can be a key interaction point with biological targets, while the fluorine atoms modulate the molecule's lipophilicity, metabolic stability, and the basicity of the pyridine nitrogen.[5]
Understanding the precise three-dimensional structure, vibrational modes, and electronic landscape of this molecule is paramount for rational drug design. Quantum mechanical calculations offer a powerful, cost-effective alternative to experimental methods for obtaining this information.[6] This guide focuses on Density Functional Theory (DFT), a widely used and robust method that provides a favorable balance between accuracy and computational cost for systems of this size.[5][7]
Methodological Considerations: Selecting the Right Computational Tools
The reliability of any quantum mechanical calculation hinges on the chosen theoretical method and basis set. Our primary approach will utilize the B3LYP functional with the 6-311++G(d,p) basis set, a combination widely validated for organic and heterocyclic molecules, including fluorinated pyridines.[8][9]
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is computationally more efficient than traditional ab initio methods like Møller-Plesset perturbation theory (MP2) while often yielding results of comparable accuracy.[7]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling molecules with heteroatoms and varied electronic environments.[10]
-
6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set.
-
6-311G: Indicates that core electrons are described by a single contracted Gaussian function, while valence electrons are described by three functions (one contracted, two uncontracted), allowing for greater flexibility in describing the electron distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs, hydrogen bonds, and anions, as they allow electrons to occupy space further from the nucleus.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included. These functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and non-spherical electron distributions accurately.[9]
-
For comparison, we will also consider results from the Møller-Plesset perturbation theory (MP2) method, which provides a different theoretical framework for treating electron correlation.[7]
Experimental Protocol: A Step-by-Step Workflow
This section details the complete workflow for the quantum mechanical analysis of this compound, from initial structure generation to final data analysis. The protocol is designed to be self-validating by ensuring the final structure corresponds to a true energy minimum on the potential energy surface.
Workflow Overview
The computational process follows a logical sequence to ensure the final results are physically meaningful.
Caption: Energy level diagram of the Frontier Molecular Orbitals.
Authoritative Grounding: The HOMO is primarily localized on the amino group and the pyridine ring, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed across the aromatic ring system, particularly on the carbon atoms attached to the fluorine substituents, suggesting these are potential sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.37 eV suggests high kinetic stability, a desirable property in drug candidates.
Conclusion
This guide has presented a robust and validated protocol for the quantum mechanical characterization of this compound using DFT calculations. By following the detailed workflow, researchers can reliably predict the molecule's geometric, vibrational, and electronic properties. The B3LYP/6-311++G(d,p) level of theory offers a high-quality description of the system, yielding data that is crucial for understanding its chemical behavior and for guiding further experimental work in drug design and materials science. The comparison with known experimental trends for related molecules provides confidence in the predictive power of this computational approach.
References
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
- ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.
- Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]
- Lord, R. C., & Langseth, A. (1938). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of Chemical Physics, 6(9), 512-524. [Link]
- Elixir International Journal. (2012). FT-IR, FT-Raman spectra and density functional computations of the vibrational spectra of pyridine-2,6-dicarbonyl dichloride. [Link]
- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Alonso, J. L., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Molecules, 26(17), 5344. [Link]
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]
- ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.
- Dominguez, G. N., et al. (2011). Molecular modeling optimization of anticoagulant pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744-4749. [Link]
- Al-Abdullah, E. S., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Scientific Reports, 12(1), 14298. [Link]
- Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
- Muthusamy, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
- El-Ghayoury, A. (2018). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- Royal Society of Chemistry. (2018). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds.
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- MDPI. (2022). 4-(Aryl)
- Al-Zahrani, A. A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(42), 28017–28029. [Link]
Sources
- 1. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 [smolecule.com]
- 2. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the SNAr Reaction Rates of Difluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and frequently employed method for its derivatization. This guide offers an in-depth comparison of the SNAr reaction rates for various difluoropyridine isomers, synthesizing established mechanistic principles with experimental and computational data to provide a predictive framework for their reactivity.
The Mechanism and Pillars of Reactivity in Pyridine SNAr
The SNAr reaction on pyridines, much like on other activated aromatic systems, typically proceeds through a two-step addition-elimination mechanism. The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the leaving group, restoring the aromaticity of the pyridine ring.
The stability of the Meisenheimer complex is the primary determinant of the reaction rate. For pyridines, the strongly electron-withdrawing nitrogen atom plays a crucial role in stabilizing this intermediate. When the substitution occurs at the 2- (ortho) or 4- (para) positions relative to the nitrogen, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This effective charge delocalization significantly stabilizes the intermediate, lowers the activation energy, and consequently, accelerates the reaction.[1] In stark contrast, substitution at the 3- (meta) position does not allow for direct resonance stabilization of the negative charge by the ring nitrogen. This results in a much higher energy intermediate and a significantly slower reaction rate.
Another key principle governing SNAr reactions is the "element effect," which describes the influence of the halogen leaving group on the reaction rate. For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the typical reactivity order is F > Cl > Br > I.[2] This is because the high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this slow step.[2]
Comparing the Reactivity of Difluoropyridine Isomers
| Isomer | Position of Fluorine Atoms | Predicted Relative Reactivity | Rationale |
| 2,4-Difluoropyridine | ortho, para | Very High | Both fluorine atoms are at activated positions (2- and 4-). The attack at the 4-position is generally favored due to less steric hindrance from the nitrogen lone pair and is highly activated by the ring nitrogen and the second fluorine atom. |
| 2,6-Difluoropyridine | ortho, ortho' | High | Both fluorine atoms are at activated positions. Mono-substitution is generally straightforward. Di-substitution can be more challenging due to the deactivating effect of the first introduced nucleophile. |
| 3,5-Difluoropyridine | meta, meta | Very Low | Both fluorine atoms are at the unactivated 3- and 5-positions. The ring nitrogen cannot provide resonance stabilization for the Meisenheimer complex at these positions. |
| 2,3-Difluoropyridine | ortho, meta | Moderate | Contains one activated (2-) and one unactivated (3-) position. Nucleophilic attack will preferentially occur at the more electrophilic 2-position. The overall rate will be lower than isomers with two activated positions. |
| 2,5-Difluoropyridine | ortho, meta | Moderate | Similar to 2,3-difluoropyridine, with one activated (2-) and one unactivated (5-) position. The reaction will proceed at the 2-position. |
| 3,4-Difluoropyridine | meta, para | High | Contains one highly activated (4-) and one unactivated (3-) position. The reaction will be directed to the 4-position, and the rate is expected to be high due to the strong activation by the ring nitrogen. |
Reactivity Hierarchy:
Based on these principles, the general order of reactivity for mono-substitution in SNAr reactions with a common nucleophile is predicted to be:
2,4-Difluoropyridine > 3,4-Difluoropyridine ≈ 2,6-Difluoropyridine > 2,3-Difluoropyridine ≈ 2,5-Difluoropyridine >> 3,5-Difluoropyridine
This hierarchy is dictated by the number of activated positions (2-, 4-, 6-) and the powerful stabilizing effect of the pyridine nitrogen on the reaction intermediate. Isomers with fluorine at the 4-position are often the most reactive due to the strong resonance stabilization and reduced steric hindrance compared to the 2-position.[3]
Experimental Protocol: A Representative Kinetic Study of SNAr on Difluoropyridines
To quantitatively compare the reaction rates, a robust and reproducible experimental protocol is essential. UV-Vis spectrophotometry is a common and effective method for monitoring the progress of SNAr reactions, particularly when the product has a distinct chromophore from the reactants.
Objective: To determine the pseudo-first-order rate constants for the reaction of various difluoropyridine isomers with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials and Equipment:
-
Difluoropyridine isomers (2,4-, 2,6-, 3,5-, etc.)
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the difluoropyridine isomer of known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the final reaction product to determine the wavelength of maximum absorbance (λmax). The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 °C).
-
In a quartz cuvette, pipette a known volume of the difluoropyridine stock solution.
-
Initiate the reaction by adding a large excess (at least 10-fold) of the nucleophile stock solution to the cuvette. This ensures pseudo-first-order kinetics with respect to the difluoropyridine.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the nucleophile concentration.
-
-
Comparison:
-
Repeat the entire procedure for each difluoropyridine isomer to obtain their respective second-order rate constants for a direct comparison of their reactivity.
-
Caption: Workflow for a comparative kinetic study of difluoropyridine isomers using UV-Vis spectrophotometry.
Mechanistic Visualization
The difference in reactivity between isomers is fundamentally rooted in the stability of the Meisenheimer intermediate. The following diagrams illustrate the resonance stabilization for nucleophilic attack at the 4-position (highly favored) versus the 3-position (disfavored).
Caption: Resonance stabilization of the Meisenheimer intermediate for attack at the 4- versus the 3-position.
Conclusion
The SNAr reactivity of difluoropyridine isomers is a predictable and logical consequence of fundamental electronic principles. The position of the fluorine atoms relative to the electron-withdrawing ring nitrogen is the dominant factor controlling the reaction rate. Isomers with fluorine atoms at the 4- and 2-positions are highly activated due to the ability of the nitrogen to stabilize the key Meisenheimer intermediate through resonance. Conversely, isomers with fluorine atoms only at the 3- and 5-positions are significantly less reactive. This understanding allows researchers to make informed decisions in synthetic planning, selecting the appropriate isomer and reaction conditions to achieve the desired chemical transformation efficiently. For critical applications, the experimental protocol outlined provides a robust framework for obtaining quantitative kinetic data to validate these predictive models.
References
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?[Link]
Sources
A Comparative Guide to the Synthesis of 4,5-Difluoropyridin-2-amine: A Modern Approach to a Key Pharmaceutical Intermediate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of fluorinated heterocyclic compounds is a cornerstone of modern pharmaceutical science. Among these, 4,5-Difluoropyridin-2-amine stands out as a valuable building block, with its unique electronic properties making it a sought-after intermediate in the synthesis of a range of therapeutic agents. This guide provides an in-depth, comparative analysis of a novel synthetic route for this compound, juxtaposed with a traditional approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of their respective performance metrics.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when substituted with fluorine, offers a powerful tool for modulating these characteristics. This compound, in particular, presents a unique substitution pattern that is of growing interest in the design of novel bioactive compounds.
This guide will explore two distinct synthetic strategies to obtain this key intermediate:
-
Route A (Traditional): Nucleophilic Aromatic Substitution (SNAr) on a polyfluorinated pyridine.
-
Route B (Novel): Palladium-catalyzed Buchwald-Hartwig amination.
Through a detailed examination of these pathways, we aim to provide the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Route A: The Traditional Approach - Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution (SNAr) reaction is a classical and widely employed method for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. In the context of pyridine chemistry, the ring nitrogen atom activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack. This inherent reactivity makes polyfluorinated pyridines excellent substrates for direct amination.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile, in this case, ammonia, attacks the electron-deficient pyridine ring at a position bearing a good leaving group (in this instance, a fluorine atom). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing fluorine atoms and the pyridine nitrogen. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product. The high electronegativity of fluorine makes it a surprisingly good leaving group in SNAr reactions, a factor that contributes to the viability of this route.[1]
Experimental Protocol: Synthesis of this compound via SNAr
Starting Material: 2,4,5-Trifluoropyridine Reagent: Aqueous Ammonia (28-30%)
Procedure:
-
To a high-pressure reaction vessel, add 2,4,5-trifluoropyridine (1.0 eq).
-
Add aqueous ammonia (10-15 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Causality of Experimental Choices:
-
Excess Ammonia: A large excess of aqueous ammonia is used to drive the reaction to completion and to act as the solvent.
-
Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.
-
Aqueous Conditions: While anhydrous conditions are sometimes preferred in SNAr, the use of aqueous ammonia is often more practical and can be effective for this transformation.
Route B: A Novel Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It has revolutionized the synthesis of aryl and heteroaryl amines, offering milder reaction conditions and broader substrate scope compared to traditional methods.[2] This makes it an attractive alternative for the synthesis of this compound, particularly when starting from a less activated precursor.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[4] It typically begins with the oxidative addition of an aryl halide (in this case, 2-chloro-4,5-difluoropyridine) to a palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final and crucial step is reductive elimination, where the C-N bond is formed, yielding the desired aminopyridine and regenerating the palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[4]
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
Starting Material: 2-Chloro-4,5-difluoropyridine Reagents: Ammonia source (e.g., benzophenone imine followed by hydrolysis, or ammonia gas), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), and a Base (e.g., NaOtBu).
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4,5-difluoropyridine (1.0 eq), Pd2(dba)3 (0.01-0.05 eq), and XPhos (0.02-0.10 eq).
-
Add sodium tert-butoxide (1.2-1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene or dioxane as the solvent.
-
Introduce the ammonia source. If using ammonia gas, bubble it through the reaction mixture for a defined period. If using an ammonia equivalent like benzophenone imine, add it at this stage.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
If benzophenone imine was used, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine and liberate the free amine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for an efficient catalytic cycle.
-
Strong Base: A non-nucleophilic, strong base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.
-
Anhydrous Solvent: Anhydrous conditions are necessary to prevent quenching of the base and potential side reactions.
Comparative Analysis
| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Buchwald-Hartwig Amination |
| Starting Material | 2,4,5-Trifluoropyridine | 2-Chloro-4,5-difluoropyridine |
| Reaction Conditions | High temperature (100-120 °C), High pressure | Moderate temperature (80-110 °C), Atmospheric pressure |
| Reagents | Aqueous ammonia | Palladium catalyst, Ligand, Strong base, Anhydrous solvent |
| Yield | Moderate to Good | Good to Excellent |
| Purity | Good, may require careful purification | Generally high, with clean reaction profiles |
| Scalability | Feasible, but requires specialized high-pressure equipment | Readily scalable with standard laboratory equipment |
| Cost | Lower reagent cost (ammonia) | Higher reagent cost (palladium catalyst, ligand) |
| Safety/Handling | High pressure operations require caution | Air-sensitive reagents require inert atmosphere techniques |
| Environmental Impact | Use of large excess of ammonia | Use of a precious metal catalyst and organic solvents |
Visualization of Synthetic Pathways
Route A: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr synthesis of this compound.
Route B: Buchwald-Hartwig Amination
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its versatile role in the development of novel therapeutic agents.[1][2][3] This six-membered heterocycle, containing one nitrogen atom, serves as a privileged structure in the design of molecules with a wide array of biological activities, including potent anticancer properties.[1][3][4][5] Pyridine derivatives have demonstrated the ability to modulate critical molecular pathways implicated in cancer progression, making them a focal point of intensive research in contemporary oncology.[6][7]
This guide provides a comparative analysis of the antiproliferative activity of various pyridine derivatives against several cancer cell lines. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide a detailed protocol for a standard in vitro assay. Furthermore, we will explore the mechanistic underpinnings of their action, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Antiproliferative Activity of Pyridine Derivatives
The antiproliferative efficacy of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups can significantly enhance cytotoxic activity against cancer cells.[1][2][3] For instance, the incorporation of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to improve antiproliferative effects.[1][2][3] Conversely, the addition of halogen atoms or bulky groups tends to diminish this activity.[1][2][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine derivatives against various human cancer cell lines, providing a comparative overview of their potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [8] |
| Compound 8b | K-562 (Leukemia) | < GI of 84% | [8] | |
| Compound 8e | T-47D (Breast) | < GI of 79% | [8] | |
| Compound 8b | VEGFR-2 (Enzyme) | 5.0 | [8] | |
| Compound 8e | VEGFR-2 (Enzyme) | 3.93 | [8] | |
| Pyridin-2-one | Compound 1 | HepG2 (Liver) | 4.5 | [9] |
| Compound 1 | MCF-7 (Breast) | ~13.5 | [9] | |
| Phosphanylidene | Compound 6 | HL-60 (Leukemia) | < 12 µg/ml | [10] |
| Compound 6 | A549 (Lung) | Potent | [10] | |
| Compound 6 | T-47D (Breast) | Potent | [10] | |
| Compound 6 | LoVo (Colon) | Potent | [10] | |
| Steroidal Pyridine | Compound 8 | PC-3 (Prostate) | 1.55 | [11] |
| Pyridine-2,3-dihydrothiazole | Compound 13a | HepG2 (Liver) | Excellent Activity | [12] |
| Compound 13a | CDK2/GSK3β (Enzyme) | Most Potent | [12] | |
| Iminodihydropyridine | Compound Id | HT-29 (Colon) | 3.0 | [13] |
| Compound Ib | HeLa (Cervical) | 34.3 | [14] | |
| Compound Ib | MCF-7 (Breast) | 50.18 | [14] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality: Ensuring an optimal cell density is crucial for logarithmic growth during the experiment and for generating a reliable colorimetric signal.
-
-
Compound Treatment:
-
Action: After allowing the cells to adhere overnight, treat them with various concentrations of the pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A serial dilution of the test compounds allows for the determination of a dose-response curve and the calculation of the IC50 value.
-
-
Incubation:
-
Action: Incubate the treated cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Causality: This incubation period allows the compounds to exert their antiproliferative effects.
-
-
MTT Addition:
-
Action: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.
-
Causality: During this time, viable cells with active mitochondria will reduce the MTT to formazan.
-
-
Formazan Solubilization:
-
Action: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for spectrophotometric measurement.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Causality: The absorbance is directly proportional to the number of viable cells, allowing for the quantification of the antiproliferative effect of the compounds.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing antiproliferative activity.
Mechanistic Insights into Antiproliferative Action
Pyridine derivatives exert their anticancer effects through a variety of mechanisms.[15] These include the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis.[6][9]
A prominent target for many pyridine-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][15] Pyridine-urea derivatives, for example, have been shown to be effective inhibitors of VEGFR-2.[6][8] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of tumor growth and metastasis.[6]
Other mechanisms of action for different pyridine derivatives include:
-
CDK/GSK3β Inhibition: Pyridine-thiazolidinone hybrids can dually inhibit Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), leading to cell cycle arrest and apoptosis.[12]
-
Tubulin Polymerization Inhibition: Certain chalcone pyridine analogues act as anti-tubulin agents, binding to the colchicine site of tubulin and disrupting microtubule dynamics, which causes cell cycle arrest at the G2/M phase.[15]
-
Induction of Apoptosis: Some pyridine derivatives can induce apoptosis through the upregulation of p53 and JNK pathways, leading to an increase in the Bax/Bcl-2 ratio and activation of caspases.[9][12]
VEGFR-2 Signaling Pathway Inhibition Diagram
Caption: Pyridine derivatives inhibiting VEGFR-2 signaling pathway.
Conclusion
Pyridine derivatives represent a highly promising and versatile class of compounds in the development of next-generation anticancer therapies.[6][7] Their synthetic tractability allows for fine-tuning of their structure to optimize potency and selectivity against a wide range of cancer cell lines.[6][7] The diverse mechanisms of action, from kinase inhibition to apoptosis induction, underscore their potential to address the multifaceted nature of cancer.[15] While challenges such as drug resistance and systemic toxicity remain, ongoing research into novel delivery systems and combination therapies continues to expand the therapeutic horizon for these potent molecules.[6][7] This guide provides a foundational understanding of the comparative antiproliferative activities of pyridine derivatives, offering valuable insights for the rational design and development of more effective and safer cancer treatments.
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A Senior Application Scientist's Guide: Benchmarking 4,5-Difluoropyridin-2-amine Against a Spectrum of Heterocyclic Building Blocks
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, ubiquitous in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms onto this privileged heterocycle offers a powerful tool to modulate a molecule's physicochemical and pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the C-F bond—can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[3][4][5][6]
This guide provides an in-depth comparative analysis of 4,5-Difluoropyridin-2-amine , a versatile building block, benchmarked against other structurally relevant aminopyridines. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of its relative performance in key synthetic transformations and to highlight the strategic implications of its unique substitution pattern. We will move beyond mere protocols to dissect the underlying chemical principles, empowering chemists to make informed decisions in the design and execution of their synthetic campaigns.
Comparative Analysis of Physicochemical Properties
The electronic and lipophilic character of a building block is a fundamental determinant of its behavior, not only in biological systems but also within the reaction flask. The introduction of fluorine atoms significantly alters the electron distribution of the pyridine ring, which in turn modulates basicity (pKa) and lipophilicity (cLogP).
A lower pKa, resulting from the inductive electron-withdrawing effect of fluorine, can be advantageous for improving cell permeability and avoiding off-target interactions with basicity-driven targets.[1][6] An increase in lipophilicity can enhance membrane penetration but must be carefully balanced to maintain adequate aqueous solubility.[3]
Below is a comparative summary of key physicochemical properties for this compound and its analogs.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | pKa (Predicted) |
| This compound | C₅H₄F₂N₂ | 130.10[7] | 0.7[7] | ~2.1 |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.4 | 6.8 |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 0.6 | ~4.5 |
| 2-Amino-3,5-difluoropyridine | C₅H₄F₂N₂ | 130.10[8] | 0.8 | ~1.5 |
| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.1 | 5.4 |
Note: pKa values are estimations based on computational models and are provided for comparative purposes.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a reactivity pattern that is significantly enhanced by the presence of strongly electron-withdrawing fluorine substituents.[9] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[10]
For difluorinated pyridines, the position of fluorine substitution dictates its lability. In this compound, the C4-fluorine is para to the ring nitrogen, while the C5-fluorine is meta. Nucleophilic attack at the C4 position allows the resulting negative charge to be delocalized onto the electronegative ring nitrogen, a stabilizing interaction that is not possible for attack at C5. Consequently, the C4-fluorine is significantly more activated and will be selectively displaced by nucleophiles.
This predictable regioselectivity is a key synthetic advantage. Furthermore, fluorine's high electronegativity makes the attached carbon highly electrophilic, often rendering fluoropyridines more reactive in SNAr than their chloro- or bromo- counterparts, reversing the typical leaving group trend seen in aliphatic SN2 reactions.[9][11]
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-N and C-C bonds. The electronic nature of the this compound scaffold influences its performance in these critical transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide.[12][13] In this context, the 2-amino group of our scaffold serves as the nucleophilic component.
The two electron-withdrawing fluorine atoms decrease the electron density on the pyridine ring and, by extension, reduce the nucleophilicity of the exocyclic amino group compared to non-fluorinated 2-aminopyridine. This attenuated reactivity is not necessarily a disadvantage; it can enhance selectivity in complex molecules with multiple potential nucleophilic sites. However, it may necessitate more forcing reaction conditions—such as the use of stronger bases (e.g., NaOtBu, LiHMDS) and highly active phosphine ligands (e.g., bulky biarylphosphine ligands like XPhos or RuPhos)—to drive the catalytic cycle forward, particularly the initial amine coordination and deprotonation steps.[14][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for C-C bond formation.[16] While highly effective for aryl chlorides, bromides, and iodides, the direct coupling of C-F bonds presents a significant challenge due to the bond's strength. Oxidative addition of a C-F bond to a Pd(0) center is kinetically demanding and typically requires specialized, highly electron-rich and bulky ligands, and often higher reaction temperatures.[17]
In a direct comparison, a scaffold like 2-amino-4-chloropyridine would be far more reactive in a standard Suzuki coupling than this compound at the C4 position. While methods for C-F activation are advancing, for routine synthesis, it is more practical to consider this compound as a core to be functionalized via its amino group, or by first converting it to a more reactive derivative (e.g., via ortho-lithiation and conversion to a boronic ester, if regioselectivity can be controlled). This highlights a critical decision point for chemists: the choice of building block should anticipate the desired coupling strategy.
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points. Causality: The choice of reagents, solvents, and conditions is dictated by the principles discussed above. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Regioselective SNAr with an Alcohol Nucleophile
This protocol demonstrates the selective displacement of the C4-fluorine.
-
Nucleophile Generation (The "Why"): To a flame-dried round-bottom flask under N₂, add the alcohol (1.2 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the alcohol, generating the potent alkoxide nucleophile required for the reaction.[9]
-
Reaction Setup: Stir the suspension at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Substrate Addition: Add this compound (1.0 equiv) to the flask, followed by anhydrous DMF (to achieve a final concentration of 0.1 M). Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (Na⁺) and the charged Meisenheimer complex, accelerating the reaction.[9]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The elevated temperature provides the necessary activation energy for the rate-limiting nucleophilic attack.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is optimized for the reduced nucleophilicity of the fluorinated aminopyridine.
-
Reaction Assembly (The "Why"): To a dry Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the palladium catalyst system [e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)]. The use of a strong, sterically hindered base like NaOtBu is critical for deprotonating the coordinated amine without competing as a nucleophile.[18] The bulky, electron-rich XPhos ligand accelerates the rate-limiting reductive elimination step and stabilizes the active Pd(0) catalyst.
-
Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add anhydrous toluene or dioxane (0.1 M).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Conclusion and Strategic Outlook
This compound is a highly valuable heterocyclic building block, offering a distinct set of properties and reactivity profiles compared to its non-fluorinated or monochlorinated analogs.
Key Advantages:
-
Predictable Regioselectivity: The C4-fluorine is primed for selective SNAr displacement, providing a reliable handle for introducing diverse functionality.
-
Modulated Physicochemical Properties: The difluoro substitution pattern significantly lowers the pKa and increases lipophilicity, attributes that are frequently sought after in drug design to enhance permeability and metabolic stability.[3][6][19]
-
Tunable Reactivity: The electronically attenuated 2-amino group offers a handle for Buchwald-Hartwig amination, albeit requiring robust catalytic systems, which can be beneficial for achieving selectivity in complex substrates.
Strategic Considerations:
-
Cross-Coupling limitations: It is not an ideal substrate for direct Suzuki-Miyaura coupling via C-F activation under standard conditions. For C-C bond formation at the 4-position, a derivative such as 2-amino-4-bromo-5-fluoropyridine would be a more pragmatic choice.
-
Reaction Optimization: The electron-deficient nature of the scaffold may require more forcing conditions (stronger bases, more active catalysts, higher temperatures) in cross-coupling reactions compared to electron-rich or non-fluorinated analogs.
Ultimately, the decision to employ this compound should be a strategic one, informed by the desired properties of the final target molecule and the planned synthetic route. Its unique electronic and steric profile makes it an exceptional tool for chemists aiming to leverage the "fluorine effect" to overcome challenges in drug discovery and materials science.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Difluoropyrin-2-amine
This document provides essential, in-depth guidance for the proper disposal of 4,5-Difluoropyridin-2-amine, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
This compound, like many halogenated aromatic amines, presents a significant hazard profile. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as 2-aminopyridine and other difluorinated aminopyridines, allow for a robust risk assessment. The primary hazards are summarized below.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale and Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if swallowed or in contact with skin.[1] | The aminopyridine functional group is known for its potential to cause neurological effects, including dizziness, headache, convulsions, and respiratory distress.[2][3] Skin absorption is a significant route of exposure. Strict avoidance of direct contact is mandatory. |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[1] | The chemical nature of the compound can disrupt skin integrity. Prolonged contact must be avoided through the use of appropriate personal protective equipment (PPE). |
| Serious Eye Damage / Irritation | Causes serious eye damage.[1] | Direct contact with the eyes can lead to severe and potentially irreversible damage. Eye protection is non-negotiable when handling this compound. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Improper disposal that allows the compound to enter waterways can have detrimental effects on ecosystems. This underscores the need for contained, approved disposal methods. |
Due to these hazards, every step of the handling and disposal process must be approached with the goal of minimizing exposure and preventing environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial. The following equipment must be worn when handling this compound, including during disposal procedures.[4][5]
-
Eye and Face Protection: Use chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but for prolonged handling or in the event of a spill, more robust options like butyl rubber should be considered.[7][8] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.[9]
-
Body Protection: A flame-retardant lab coat is recommended.[10] Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust particles.[6] If exposure limits are exceeded or dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges must be used.[4][5]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to mitigate exposure risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.
-
Contain and Absorb: For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust.[10] Do not use combustible materials like paper towels for the initial absorption.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a clearly labeled, sealable hazardous waste container.[1][4] Use non-sparking tools if there is any fire risk.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Proper Disposal Procedures for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a generator of waste must determine if it is hazardous.[11] While this compound is not specifically listed as a hazardous waste, its properties (toxicity) would likely cause it to be classified as such. Furthermore, halogenated organic compounds often fall under specific waste codes. Consult with your institution's EHS office to ensure proper waste characterization and coding.
Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound (including pure compound, contaminated materials, and reaction byproducts) in a dedicated, compatible, and properly sealed hazardous waste container.[7][11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and hazard characteristics (e.g., "Toxic") should also be clearly visible.
-
Incompatibilities: Do not mix this waste with incompatible materials. 2-Aminopyridine is known to be incompatible with strong oxidizing agents (such as perchlorates, peroxides, nitrates) and acids.[2][6] Keep the waste container segregated from these chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Method
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This method ensures the complete destruction of the compound, breaking the carbon-fluorine bonds and preventing the release of the toxic substance or harmful byproducts into the environment.
It is imperative to use a licensed and certified hazardous waste disposal company.[9] Your institution's EHS department will have established procedures and contracts with such vendors. They will handle the transportation and final destruction in compliance with all federal, state, and local regulations.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoropyridin-2-amine
This guide provides essential safety and operational protocols for the handling of 4,5-Difluoropyridin-2-amine. Designed for researchers, chemists, and drug development professionals, its purpose is to establish a comprehensive personal protective equipment (PPE) framework that ensures user safety and procedural integrity. As specific toxicological data for this exact isomer may be limited, our recommendations are grounded in the known hazards of analogous compounds, such as 2-Amino-3,5-difluoropyridine, and the general principles for handling fluorinated aromatic amines.[1][2]
The core philosophy of this guide is proactive risk mitigation. Every recommendation is rooted in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), ensuring a multi-layered defense against chemical exposure.[3][4][5]
Hazard Analysis: Understanding the Risk Profile
This compound is a fluorinated aromatic amine. This chemical class demands respect due to a combination of potential hazards. Based on data from closely related structures, the primary risks are:
-
Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][6]
-
Irritation: It is expected to cause serious eye irritation and skin irritation.[2][6]
-
Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[2][6] The respiratory system is a key target organ for this class of compounds.[2]
The Causality Behind Caution: The presence of the aromatic amine group is a structural alert for potential systemic toxicity. The fluorine substituents increase the compound's reactivity and can lead to the formation of hazardous decomposition products, such as hydrogen fluoride, under fire conditions.[7] Therefore, our safety posture must assume these hazards and employ engineering controls and PPE to eliminate exposure routes.
The Core PPE Ensemble: Your Non-Negotiable First Line of Defense
All work with this compound, regardless of scale, must begin with a foundational layer of protection. The primary engineering control is a certified and properly functioning chemical fume hood.[3][8] All handling of the solid and its solutions should occur within the hood to contain dust and vapors.
The following personal protective equipment is mandatory for all operations:
-
Eye and Face Protection:
-
Specific Recommendation: Chemical safety goggles that meet ANSI Z87.1 standards (or equivalent, such as European Standard EN166).[9]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts and chemical splashes. The "serious eye irritation" hazard necessitates the use of fully sealed goggles.[6] For tasks with a higher splash potential (e.g., large-volume transfers, quenching a reaction), a full-face shield must be worn in addition to safety goggles.[10]
-
-
Hand Protection:
-
Specific Recommendation: Double-gloving with a chemically resistant outer glove. Recommended materials include butyl rubber or neoprene.[10] If using nitrile, it should be of sufficient thickness (e.g., 8 mil) and changed frequently, as breakthrough times for aromatic amines can be short.[8][11][12]
-
Rationale: Skin contact is a primary exposure route.[6] A single glove can fail or be unknowingly perforated. Double-gloving provides a critical secondary barrier. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your hands.[13]
-
-
Body Protection:
-
Specific Recommendation: A flame-retardant laboratory coat, fully buttoned.
-
Rationale: This protects against accidental spills on clothing and skin. The flame-retardant property is a crucial precaution when working with any chemical, as laboratory fires can escalate quickly.
-
Task-Specific PPE Escalation
The level of required PPE must adapt to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for different laboratory scenarios.
| Scenario | Task Description | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Exposure Potential | Weighing <1g of solid inside a chemical fume hood or a vented balance enclosure. | Chemical Safety Goggles | Double Gloves (e.g., Nitrile/Neoprene) | Flame-Retardant Lab Coat | Not required if performed correctly within the engineering control. |
| Moderate Exposure Potential | Preparing solutions, performing transfers, conducting small-scale reactions (<10g). | Chemical Safety Goggles | Double Gloves (Butyl Rubber or Neoprene outer) | Flame-Retardant Lab Coat | Not required if performed correctly within a chemical fume hood. |
| High Exposure Potential | Large-scale reactions (>10g), charging reactors, significant spill cleanup. | Chemical Safety Goggles and Full Face Shield | Double Gloves (Butyl Rubber outer) | Flame-Retardant Lab Coat and Chemical-Resistant Apron | Required. Minimum: NIOSH-approved N95 respirator for dusts. Air-purifying respirator (APR) with organic vapor/acid gas cartridges may be necessary.[14][15] |
Procedural Integrity: Donning and Doffing Protocols
The effectiveness of PPE is entirely dependent on its correct use. Contamination often occurs during removal. Follow this sequence diligently.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and face shield (if needed).
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This protocol is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Peel off the outer gloves without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat and Apron: Unfasten the lab coat. As you remove it, turn it inside out to contain any surface contamination. Do the same for the apron.
-
Face Shield and Goggles: Remove by handling the strap from the back of your head.
-
Respiratory Protection (if required): Remove from the back.
-
Inner Gloves: Peel off the inner gloves, again without touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[16]
The PPE Workflow: A Decision-Making Diagram
The following diagram provides a logical workflow for selecting the appropriate level of PPE for any task involving this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
Decontamination and Disposal Plan
-
Decontamination: All non-disposable equipment used in the handling of this compound must be thoroughly decontaminated. Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, with the rinsate collected as hazardous waste.
-
Disposal: All solid waste, including contaminated gloves, wipes, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.[6][13][17] Unused or waste this compound and its solutions must be disposed of through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[10][17]
By adhering to these rigorous protocols, you build a system of safety that protects not only you but also your colleagues and the environment. This guide should be used in conjunction with your institution's specific Chemical Hygiene Plan and a thorough, task-specific risk assessment.
References
- NIOSH. (2008). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure. CDC.gov.
- Spill Containment Blog. (2014).
- OSHA. Laboratory Safety Guidance.
- MasterControl. 29 CFR 1910.
- NIOSH. Personal Protective Equipment for the Public. CDC.gov.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel.com.
- ASPR. OSHA Standards for Biological Laboratories.
- Santa Cruz Biotechnology.
- NIOSH. (2020). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. CDC.gov.
- Wikipedia. Personal protective equipment. Wikipedia.org.
- Fisher Scientific. (2025).
- Vo, E., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
- Vo, E., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- CHEMM. Personal Protective Equipment (PPE). CHEMM.
- Capot Chemical. (2014).
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- Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Carl ROTH.
- Washington State University.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2024).
- ChemScene. 3,5-Difluoropyridin-2-ylamine. Chemscene.com.
- CDH Fine Chemical.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.com.
- Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97%. Sigmaaldrich.com.
- ChemicalBook. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
